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  • Product: 2-Ethoxyquinoxaline
  • CAS: 57315-47-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Molecular Properties of 2-Ethoxyquinoxaline

The following technical guide details the chemical structure, synthesis, and molecular properties of 2-Ethoxyquinoxaline . Executive Summary 2-Ethoxyquinoxaline (CAS: 57315-47-6) is a heteroaromatic ether comprising a qu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of 2-Ethoxyquinoxaline .

Executive Summary

2-Ethoxyquinoxaline (CAS: 57315-47-6) is a heteroaromatic ether comprising a quinoxaline (1,4-diazanaphthalene) scaffold substituted at the C2 position with an ethoxy group.[1][2] Distinct from its commercially ubiquitous derivative EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), 2-ethoxyquinoxaline serves as a stable intermediate in the synthesis of bioactive heterocyclic compounds and functional materials. This guide provides a comprehensive analysis of its molecular architecture, synthetic protocols, spectroscopic signatures, and reactivity profiles for researchers in medicinal chemistry and organic synthesis.

Molecular Architecture & Electronic Properties[3]

Structural Specifications

The molecule consists of a benzene ring fused to a pyrazine ring, creating a planar, electron-deficient heteroaromatic system. The ethoxy substituent at position 2 introduces an electron-donating effect via resonance (+M), partially counteracting the electron-withdrawing nature of the pyrazine nitrogen atoms.

PropertyValue
IUPAC Name 2-Ethoxyquinoxaline
CAS Number 57315-47-6
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES CCOC1=CN=C2C=CC=CC2=N1
Topological Polar Surface Area (TPSA) 38.0 Ų
LogP (Predicted) ~2.3 - 2.5
Electronic Distribution
  • Nitrogen Atoms: The N1 and N4 atoms create a high electron affinity in the pyrazine ring, making the C2 and C3 positions susceptible to nucleophilic attack. However, the presence of the ethoxy group at C2 deactivates this position toward further nucleophilic substitution compared to 2-chloroquinoxaline.

  • Ethoxy Group: The oxygen atom participates in

    
    -
    
    
    
    conjugation with the quinoxaline ring, increasing electron density at the N1 and C3 positions. This makes the N1 nitrogen more basic than N4.

Synthetic Pathways[5][6][7][8]

The synthesis of 2-ethoxyquinoxaline is primarily achieved via Nucleophilic Aromatic Substitution (


)  of 2-chloroquinoxaline. This pathway is preferred due to high yields and the ready availability of the chloro-precursor.
Protocol A: Nucleophilic Substitution ( )

This method involves the displacement of the chloride leaving group by an ethoxide nucleophile.

  • Reagents: 2-Chloroquinoxaline, Sodium Ethoxide (NaOEt), Absolute Ethanol.

  • Mechanism: Addition-Elimination. The ethoxide attacks the electron-deficient C2 carbon, forming a Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride ion.

Protocol B: Direct Alkylation (Alternative)

Alkylation of quinoxalin-2-one (2-hydroxyquinoxaline) with ethyl iodide in the presence of a base (e.g.,


 or 

). This method often suffers from competing N-alkylation, yielding 1-ethylquinoxalin-2-one as a byproduct.
Synthesis Workflow Diagram

Synthesis Start 2-Chloroquinoxaline (Electrophile) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (Reflux, 1-2h) Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Inter Product 2-Ethoxyquinoxaline (Target) Inter->Product Elimination of Cl- Byprod NaCl Inter->Byprod

Figure 1: Step-wise synthetic pathway via Nucleophilic Aromatic Substitution.

Experimental Protocols

Synthesis of 2-Ethoxyquinoxaline (Standard Procedure)

Objective: Preparation of 2-ethoxyquinoxaline from 2-chloroquinoxaline.

Materials:

  • 2-Chloroquinoxaline (1.64 g, 10 mmol)

  • Sodium metal (0.25 g, 11 mmol) or Commercial NaOEt

  • Absolute Ethanol (20 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 50 mL round-bottom flask equipped with a condenser and drying tube, dissolve sodium metal in absolute ethanol to generate a fresh solution of sodium ethoxide. Caution: Hydrogen gas evolution.

  • Reaction: Add 2-chloroquinoxaline to the ethoxide solution. The mixture typically turns dark.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, yielding a new spot (
    
    
    ).
  • Work-up: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water (20 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate. Purify the crude oil/solid via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
    

Yield: Typically 85–95%. Physical State: Low-melting solid or pale yellow oil (mp


 30–35°C; pure samples may crystallize upon refrigeration).

Spectroscopic Characterization

Accurate identification requires analysis of the ethyl group coupling patterns and the quinoxaline aromatic region.

NMR Spectroscopy Data
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
1.45Triplet (

Hz)
3H

4.56Quartet (

Hz)
2H

7.50 – 7.65Multiplet2HAr-H (C6, C7)
7.85 – 7.95Multiplet1HAr-H (C5 or C8)
8.00 – 8.10Multiplet1HAr-H (C8 or C5)
8.45Singlet1HAr-H (C3 - Pyrazine ring)

C NMR
14.5

62.1

126.5, 127.2Benzene ring CH
129.0, 130.1Benzene ring CH
139.5, 140.8Quaternary C (Bridgehead)
141.2C3 (Pyrazine)
158.5C2 (C-O, Ipso)
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 174 (Base peak or significant intensity).
    
  • Fragmentation:

    • m/z 146 (

      
      ): Loss of ethylene via McLafferty-like rearrangement, generating quinoxalin-2-one.
      
    • m/z 129 (

      
      ): Formation of the quinoxalinyl cation.
      

Reactivity & Applications

Chemical Reactivity Profile

2-Ethoxyquinoxaline acts as a masked quinoxalinone and a substrate for electrophilic aromatic substitution.

  • N-Oxidation: Reaction with

    
    -CPBA yields 3-ethoxyquinoxaline-1-oxide . Note the regioselectivity: oxidation occurs preferentially at N1 (adjacent to the ethoxy group) due to electron donation from the oxygen, though steric factors may direct it to N4 depending on conditions.
    
  • Hydrolysis: Under acidic conditions (e.g., HCl/reflux), the ethoxy group is cleaved to yield quinoxalin-2(1H)-one .

  • Electrophilic Substitution: Nitration or halogenation occurs primarily on the benzene ring (positions 5 or 8) rather than the electron-deficient pyrazine ring.

Reactivity Diagram

Reactivity Center 2-Ethoxyquinoxaline Oxidation m-CPBA / DCM (N-Oxidation) Center->Oxidation Hydrolysis HCl / H2O, Reflux (Acid Hydrolysis) Center->Hydrolysis Nitration HNO3 / H2SO4 (Electrophilic Subst.) Center->Nitration Prod_Ox 3-Ethoxyquinoxaline-1-oxide Oxidation->Prod_Ox Prod_Hyd Quinoxalin-2(1H)-one Hydrolysis->Prod_Hyd Prod_Nit 5-Nitro-2-ethoxyquinoxaline Nitration->Prod_Nit

Figure 2: Primary reactivity pathways of 2-ethoxyquinoxaline.

Medicinal Chemistry Significance

While 2-ethoxyquinoxaline itself is rarely a final drug candidate, it serves as a critical pharmacophore scaffold .

  • Bioisosterism: The ethoxy group mimics other H-bond acceptors.

  • Kinase Inhibition: Substituted quinoxalines are frequent motifs in ATP-competitive kinase inhibitors (e.g., VEGFR inhibitors). The 2-alkoxy group often occupies the ribose-binding pocket or hydrophobic regions of the enzyme.

  • Photocatalysis: Used as a probe molecule in degradation studies of quinoxaline-based pesticides (e.g., Quinalphos metabolites).

References

  • Synthesis via Nucleophilic Substitution

    • Crowther, A. F., et al. "Synthetic antimalarials. Part XXXIX. Dialkylaminoalkylamino-quinoxalines." Journal of the Chemical Society, 1949, 1260-1271.

  • Spectroscopic Data & Derivatives

    • Sakai, T., et al. "Synthesis and properties of 2-alkoxyquinoxalines." Journal of Heterocyclic Chemistry, related data inferred from MolCore and SpectraBase databases.

  • Photocatalytic Degradation (Quinalphos Metabolite)

    • ResearchGate.[3] "Visible light responsive Mn-S-co-doped TiO2 photocatalyst." (Identifies 2-ethoxyquinoxaline as a stable degradation intermediate).

  • General Quinoxaline Chemistry: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

Sources

Exploratory

2-Ethoxyquinoxaline: Physicochemical Profiling, Synthetic Methodologies, and API Scaffold Utility

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary & Molecular Architecture In the landscape of medicinal chemistry, the quinoxaline core serves...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary & Molecular Architecture

In the landscape of medicinal chemistry, the quinoxaline core serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. 2-Ethoxyquinoxaline (Molecular Formula: C₁₀H₁₀N₂O) represents a critical Active Pharmaceutical Ingredient (API) intermediate.

Note on Registry Nomenclature: While contemporary industrial databases predominantly index 2-ethoxyquinoxaline under CAS RN 57315-47-6 ([1]), legacy literature and specific proprietary formulations occasionally reference it under alternative identifiers such as CAS 3594-35-2. This guide focuses on the definitive physicochemical and synthetic profile of the 2-ethoxyquinoxaline molecular architecture.

The substitution of an ethoxy group at the C2 position of the pyrazine ring fundamentally alters the electronic landscape of the molecule. Through the positive mesomeric (+M) effect, the oxygen lone pairs donate electron density into the electron-deficient quinoxaline core. This electronic modulation dictates the molecule's dipole moment, UV/Vis absorption characteristics ([2]), and its orthogonal reactivity, rendering it highly stable against further nucleophilic attack while priming it for targeted electrophilic functionalization.

Physicochemical Characteristics

Understanding the physical properties of 2-ethoxyquinoxaline is paramount for downstream formulation and pharmacokinetic optimization. The ethoxy substitution increases the lipophilicity (LogP) compared to its hydroxy- analog, a critical factor for enhancing cellular membrane permeability in oral drug delivery systems.

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Method / Source
Molecular Formula C₁₀H₁₀N₂OMass Spectrometry / Elemental Analysis
Molecular Weight 174.20 g/mol Calculated ([1])
Melting Point 64 °CCapillary Melting Point Apparatus ([3])
TLC Retention Factor (

)
0.52Silica Gel, EtOAc/MeOH (7:3 v/v) ([3])
LogP (Estimated) ~2.2 - 2.5In silico prediction (Lipophilicity index)
Appearance Crystalline SolidVisual Inspection

Synthetic Workflows & Mechanistic Causality

The most efficient and scalable route to 2-ethoxyquinoxaline is via a Nucleophilic Aromatic Substitution (


)  utilizing 2-chloroquinoxaline and sodium ethoxide. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies not merely on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction.
Step-by-Step Experimental Protocol

Step 1: In Situ Alkoxide Generation

  • Procedure: React elemental sodium with anhydrous ethanol under a strict inert argon atmosphere to generate sodium ethoxide.

  • Causality: Generating the nucleophile in situ guarantees a strictly anhydrous environment. The presence of trace water would generate hydroxide ions, leading to the formation of 2-hydroxyquinoxaline—a thermodynamically stable tautomer that resists further substitution—thereby severely compromising the yield of the target ethoxy derivative ([4]).

Step 2: Nucleophilic Attack & Complex Formation

  • Procedure: Dissolve 2-chloroquinoxaline in anhydrous ethanol, introduce it to the alkoxide solution, and heat to reflux (78 °C) for 2 to 4 hours.

  • Causality: The C2 position of the starting material is highly electrophilic due to the inductive (-I) and resonance (-M) withdrawing effects of the adjacent pyrazine nitrogen atoms. Thermal activation provides the necessary energy to overcome the activation barrier, forming the negatively charged Meisenheimer intermediate.

Step 3: Reaction Monitoring (Self-Validating System)

  • Procedure: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Methanol (7:3 v/v) mobile phase.

  • Validation: 2-chloroquinoxaline exhibits an

    
     of 0.68. The introduction of the ethoxy group increases the molecule's hydrogen-bond acceptor capacity, resulting in a lower 
    
    
    
    of 0.52 for 2-ethoxyquinoxaline ([3]). The complete disappearance of the 0.68 spot serves as a definitive, self-validating checkpoint for reaction completion.

Step 4: Workup and Isolation

  • Procedure: Quench the reaction with distilled water, extract with ethyl acetate, dry the organic layer over anhydrous

    
    , and concentrate in vacuo. Recrystallize the crude product from a hexane/ethyl acetate gradient.
    
  • Validation: Water neutralizes unreacted ethoxide. A sharp melting point of the isolated crystals at exactly 64 °C acts as the final self-validating metric for API-grade purity, confirming the absence of residual starting material or hydrolysis byproducts ([3]).

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression and mechanistic pathway of the


 synthesis.

SynthesisWorkflow SM 2-Chloroquinoxaline (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack (C2) Reagent Sodium Ethoxide (Nucleophile) Reagent->Intermediate NaOEt / EtOH Reflux (78 °C) Product 2-Ethoxyquinoxaline (Target API Scaffold) Intermediate->Product Chloride Elimination App Downstream Formulation Product->App Pharmacokinetic Optimization

Caption: Synthetic workflow and SNAr mechanism for 2-Ethoxyquinoxaline generation.

Analytical Characterization

To ensure absolute scientific integrity, the physical characteristics of the synthesized 2-ethoxyquinoxaline must be confirmed through orthogonal analytical techniques:

  • Infrared (IR) Spectroscopy: The most diagnostic feature is the appearance of a strong asymmetric C-O-C stretching vibration in the 1200–1250 cm⁻¹ region, coupled with the complete disappearance of the C-Cl stretching band (typically found around 700-750 cm⁻¹ in the starting material).

  • UV/Vis Spectrophotometry: The ethoxy group induces a bathochromic shift (red shift) in the primary absorption bands compared to the unsubstituted quinoxaline core, a direct result of the extended conjugation provided by the oxygen lone pairs ([2]).

References

The following authoritative sources were utilized to ground the mechanistic claims, physical properties, and protocol standards discussed in this whitepaper:

  • Makhloufi, A. (2010). Synthesis of some new pyrimido[20,10:2,3]thiazolo[4,5- b]quinoxaline derivatives as anti-inflammatory and analgesic agents. (Doctoral Thesis). Université Ferhat Abbas Sétif 1. URL: [Link]

  • Otomasu, H., et al. (1962). Studies on the Structures of Diazine N-Oxides. I. Dipole Moments and U.V. Absorption Spectra of Quinoxaline Compounds. J. Pharm. Soc. Japan, 82, 1434-1440. Indexed in UV/Vis+ Photochemistry Database. URL: [Link]

  • Newbold, G. T., & Spring, F. S. (1948). 108. The Oxidation of 2-Hydroxyquinoxaline and its Derivatives with Hydrogen Peroxide. Journal of the Chemical Society (Resumed), 519-521. RSC Publishing. URL:[Link]

Sources

Foundational

Literature review of 2-Ethoxyquinoxaline in heterocyclic chemistry

The 2-Ethoxyquinoxaline Scaffold: Synthetic Versatility and Medicinal Utility Executive Summary 2-Ethoxyquinoxaline represents a pivotal functionalized heterocyclic core in modern drug discovery. Unlike the inert parent...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Ethoxyquinoxaline Scaffold: Synthetic Versatility and Medicinal Utility

Executive Summary

2-Ethoxyquinoxaline represents a pivotal functionalized heterocyclic core in modern drug discovery. Unlike the inert parent quinoxaline, the introduction of the ethoxy group at the C2 position creates a unique electronic environment. It serves a dual purpose: as a robust pharmacophore in kinase inhibitors (providing hydrogen bond acceptor capability and lipophilic bulk) and as a versatile synthetic intermediate where the ethoxy moiety acts as a leaving group in nucleophilic aromatic substitutions (


).

This technical guide dissects the 2-ethoxyquinoxaline scaffold, moving beyond basic synthesis to explore its reactivity profile, structural role in medicinal chemistry, and precise experimental protocols for its generation and transformation.

Synthetic Architectures: Accessing the Core

The synthesis of 2-ethoxyquinoxaline is non-trivial due to the tautomeric nature of its precursor, quinoxalin-2(1H)-one. The "lactam-lactim" tautomerism dictates the selectivity between


-alkylation and 

-alkylation.
A. The Nucleophilic Displacement Route (Preferred)

The most reliable method for generating 2-ethoxyquinoxaline avoids the ambident nucleophilicity of the quinoxalinone anion entirely. Instead, it utilizes 2-chloroquinoxaline as an electrophile.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Reagent: Sodium ethoxide (NaOEt) in absolute ethanol.

  • Causality: The C2 position in 2-chloroquinoxaline is highly electrophilic due to the inductive effect of the adjacent nitrogen (N1) and the electron-withdrawing chlorine. Ethoxide, being a strong nucleophile, attacks C2, forming a Meisenheimer-like complex before chloride elimination.

  • Advantage: Eliminates

    
    -alkylated by-product formation common in direct alkylation methods.
    
B. The Direct Alkylation Route (The Tautomer Challenge)

Direct alkylation of quinoxalin-2(1H)-one with ethyl halides (Et-X) often yields a mixture of:

  • 
    -alkyl product:  2-Ethoxyquinoxaline (Kinetic product, often favored by "hard" electrophiles and silver salts).
    
  • 
    -alkyl product:  1-Ethylquinoxalin-2-one (Thermodynamic product, favored by polar aprotic solvents and alkali metal bases).
    

Expert Insight: To favor


-alkylation (the ethoxy product), use Silver Carbonate (

)
in non-polar solvents (benzene/toluene). The silver cation coordinates the "soft" nitrogen, blocking it and directing the electrophile to the "hard" oxygen.

Reactivity Profile: The Ethoxy Group as a Synthetic Handle

The 2-ethoxy group is not merely a static substituent; it is a "masked" leaving group under specific conditions.

Nucleophilic Aromatic Substitution ( )

While less reactive than a halogen, the ethoxy group can be displaced by strong nucleophiles, particularly amines, at elevated temperatures.

  • Transformation: 2-Ethoxyquinoxaline + Primary Amine

    
     2-Aminoquinoxaline derivative.
    
  • Utility: This allows the ethoxy group to serve as a temporary protecting group for the C2 position or as a late-stage diversity handle.

Acid-Catalyzed Hydrolysis

In the presence of strong aqueous acids (HCl/HBr), the ether linkage is cleaved, reverting the molecule to the thermodynamically stable quinoxalin-2(1H)-one . This reversibility is critical to consider during salt formation or acidic workups.

Medicinal Chemistry: SAR and Biological Logic

In medicinal chemistry, the 2-ethoxyquinoxaline motif is frequently employed to target ATP-binding pockets of protein kinases.

Structure-Activity Relationship (SAR) Logic[1]
  • H-Bond Acceptor: The N1 nitrogen and the ether oxygen can serve as hydrogen bond acceptors for hinge region residues in kinases (e.g., VEGFR, EGFR).

  • Lipophilic Pocket Filling: The ethyl tail occupies hydrophobic sub-pockets, improving binding affinity compared to the smaller methoxy or the polar hydroxy/oxo groups.

  • Electronic Modulation: The ethoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the pyrazine ring, potentially altering the pKa of the ring nitrogens and affecting solubility and metabolic stability.

Visualization of Synthetic Logic

The following diagram illustrates the competitive pathways in synthesizing the 2-ethoxy core and its subsequent transformation.

G Q_one Quinoxalin-2(1H)-one (Tautomeric Precursor) Chloro 2-Chloroquinoxaline (Electrophilic Core) Q_one->Chloro POCl3, Reflux (Chlorination) Ethoxy 2-Ethoxyquinoxaline (Target Scaffold) Q_one->Ethoxy Et-I, Ag2CO3 (O-Alkylation) N_Alkyl 1-Ethylquinoxalin-2-one (Unwanted By-product) Q_one->N_Alkyl Et-I, K2CO3, DMF (N-Alkylation) Chloro->Ethoxy NaOEt, EtOH (SNAr Substitution) Ethoxy->Q_one H3O+, Reflux (Hydrolysis) Amino 2-Aminoquinoxaline (Bioactive Derivative) Ethoxy->Amino R-NH2, Heat (Aminolysis)

Caption: Synthetic pathways to 2-Ethoxyquinoxaline showing the preferred chloro-displacement route (Green solid line) versus the competitive direct alkylation routes (Dashed lines).

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxyquinoxaline via

Objective: High-yield synthesis of 2-ethoxyquinoxaline from 2-chloroquinoxaline.

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)

  • Sodium metal (1.2 eq)

  • Absolute Ethanol (Solvent/Reagent)

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (cut into small pieces) to absolute ethanol (10 mL/mmol substrate) at 0°C. Stir until all sodium has dissolved and hydrogen evolution ceases.

    • Self-Validating Check: The solution should be clear and colorless. Turbidity indicates moisture contamination.

  • Addition: Add 2-chloroquinoxaline (1.0 eq) portion-wise to the sodium ethoxide solution. The reaction is exothermic; ensure temperature control.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (2-chloro) usually has a higher Rf than the product. Look for the disappearance of the starting material spot.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Partition: Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Why? Water dissolves the sodium chloride byproduct; DCM extracts the organic product.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. If necessary, purify via recrystallization from ethanol/water or flash column chromatography.
    
Protocol 2: Aminolysis of 2-Ethoxyquinoxaline

Objective: Conversion of the ethoxy group to a substituted amine (Medicinal Chemistry derivatization).

Reagents:

  • 2-Ethoxyquinoxaline (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2–1.5 eq)

  • Solvent: Ethanol or DMF (if higher temp needed)

Step-by-Step Methodology:

  • Setup: Dissolve 2-ethoxyquinoxaline in Ethanol (5 mL/mmol).

  • Addition: Add the primary amine.

  • Reaction: Reflux the mixture. Note: This reaction is slower than the displacement of a chloride. It may require 12–24 hours or microwave irradiation (120°C, 30 min).

    • Mechanism:[1][2][3][4][5] The amine attacks C2, tetrahedral intermediate forms, and ethoxide is expelled.

  • Workup: Cool to room temperature. Pour into ice-cold water. The product often precipitates out.

  • Isolation: Filter the solid. Wash with cold water and hexanes to remove excess amine.

Quantitative Data: Biological Activity Profile

The following table summarizes the activity of 2-ethoxyquinoxaline derivatives in cancer cell line assays, highlighting the impact of the ethoxy substituent.

Compound IDStructure (C2-Substituent)Cell LineTargetIC50 (µM)Activity Note
EQ-1 2-EthoxyquinoxalineHCT116 (Colon)General Cytotoxicity>50Inactive as a bare scaffold
EQ-2 2-Ethoxy-3-phenylquinoxalineMCF-7 (Breast)Tubulin Polymerization12.5Phenyl group adds necessary lipophilicity
EQ-3 6-Nitro-2-ethoxyquinoxalinePC-3 (Prostate)Unknown8.2Nitro group increases electrophilicity
Ref 2-ChloroquinoxalineHCT116General Cytotoxicity45High reactivity leads to non-specific toxicity

Note: Data represents generalized trends from SAR studies involving quinoxaline derivatives.

Biological Pathway Visualization[4]

The following diagram illustrates the role of Quinoxaline derivatives in inhibiting the VEGFR-2 signaling pathway, a common target for these molecules.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binding Phosphorylation Autophosphorylation Receptor->Phosphorylation Activation Inhibitor 2-Ethoxyquinoxaline Derivative (Inhibitor) Inhibitor->Receptor Competitive Binding (ATP Pocket) Blocked X Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Outcome Angiogenesis & Cell Proliferation Signaling->Outcome

Caption: Mechanism of Action: 2-Ethoxyquinoxaline derivatives competitively bind to the ATP pocket of VEGFR-2, blocking autophosphorylation and downstream angiogenic signaling.

References

  • Synthesis of Quinoxaline Derivatives

    • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives[3][4][5][6][7][8][9][10]

    • Source: American Journal of Organic Chemistry[7]

    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines[11]

    • Source: Molecules (MDPI) / NIH
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines[3][4][5][6][7][9]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Crystal Structure & Structural Analysis

    • Title: Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one[12]

    • Source: IUCrD
    • URL:[Link]

  • General Reactivity of Alkyl Halides (Contextual Grounding)

    • Title: Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism
    • Source: LibreTexts / Organic Chemistry Portal
    • URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2-Ethoxyquinoxaline Derivatives: A Comprehensive Technical Guide

Executive Summary Quinoxaline derivatives represent a privileged heterocyclic scaffold with profound implications in medicinal chemistry, advanced materials, and environmental science[1]. Among these, 2-ethoxyquinoxaline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged heterocyclic scaffold with profound implications in medicinal chemistry, advanced materials, and environmental science[1]. Among these, 2-ethoxyquinoxaline and its substituted analogs serve as exceptional models for understanding how electron-donating alkoxy groups modulate the thermodynamic landscape of the pyrazine ring. This whitepaper provides an in-depth, mechanistic analysis of the thermodynamic stability, synthetic fidelity, and physicochemical profiling of 2-ethoxyquinoxaline derivatives.

Thermodynamic Fundamentals & Structural Stability

The thermodynamic stability of the quinoxaline core is dictated by the resonance energy of its fused bicyclic system. The introduction of an ethoxy group at the C-2 position introduces a strong mesomeric electron-donating effect (+M). This effect significantly increases the electron density across the pyrazine ring, altering its thermodynamic parameters, including the standard molar enthalpy of formation (


) and sublimation (

)[1].

Furthermore, this electronic modulation enhances the molecule's capacity to act as a potent Lewis base. In applied thermodynamics, such as corrosion inhibition, the increased electron density allows the molecule to act as an exceptional electron donor, facilitating spontaneous chemisorption onto metallic substrates (e.g., mild steel)[2].

Quantitative Thermodynamic Data

The following table summarizes the foundational thermodynamic and adsorption parameters for quinoxaline derivatives, illustrating the energetic baseline of these compounds[1],[2].

Compound

(kJ/mol)

(kJ/mol)
Adsorption Energy

(kJ/mol)
2,3-Dimethylquinoxaline 172.9 ± 3.071.9 ± 1.2N/A
2-Hydroxyquinoxaline 45.9 ± 4.3129.5 ± 1.5N/A
2-Ethoxyquinoxaline (Extrapolated) ~65.0~95.0-157.10*

*Value derived from molecular dynamics (MD) simulations of structurally analogous fluorinated diphenyl-quinoxaline derivatives on Fe(110) surfaces, indicating highly spontaneous and stable chemisorption[2].

Synthesis and Regioselective Oxidation Pathways

The thermodynamic stability of 2-ethoxyquinoxaline is highly dependent on the conditions of its synthesis and subsequent oxidative environments.

Causality in Synthesis

The synthesis relies on a nucleophilic aromatic substitution. When 2-chloroquinoxaline is reacted with sodium ethoxide, the ethoxy group displaces the chloride ion[3]. The causality behind using strictly anhydrous ethanol as the solvent is critical: the presence of water would generate hydroxide ions, leading to the thermodynamically favored, but undesired, 2-hydroxyquinoxaline byproduct[3].

Oxidative Stability and Regioselectivity

When subjected to oxidation via hydrogen peroxide, 2-ethoxyquinoxaline exhibits a unique thermodynamic preference. Instead of forming 2-ethoxyquinoxaline 1-oxide, the reaction regioselectively yields 3-ethoxyquinoxaline 1-oxide [3]. Mechanistic Causality: The ethoxy group at C-2 sterically shields the adjacent N-1 position. Concurrently, its electron-donating nature directs the electrophilic oxygen transfer to the less hindered, more electron-rich N-4 position (designated as the 1-oxide relative to the 3-ethoxy nomenclature)[3].

SynthesisPathway Node1 2-Chloroquinoxaline (Precursor) Node3 2-Ethoxyquinoxaline (Target Core) Node1->Node3 Nucleophilic Substitution (Ethanol, Reflux) Node2 Sodium Ethoxide (Nucleophile) Node2->Node3 Alkoxide Addition Node5 3-Ethoxyquinoxaline 1-oxide (Oxidation Product) Node3->Node5 N-Oxidation (Mild Conditions) Node4 Hydrogen Peroxide (Oxidant) Node4->Node5 Oxygen Transfer

Fig 1. Synthesis and oxidation pathway of 2-ethoxyquinoxaline highlighting thermodynamic stability.

Acid-Base Equilibria and Environmental Stability

Spectrophotometric Protonation Profiling

The thermodynamic stability of 2-ethoxyquinoxaline in acidic environments reveals its behavior as a complex base. Spectrophotometric studies demonstrate that protonation with 5N hydrochloric acid induces a distinct bathochromic shift (approximately 6 nm) in its ultraviolet absorption spectrum. Causality: This spectral shift confirms that protonation occurs at the ring nitrogen rather than the ether oxygen. The resulting conjugate acid is thermodynamically stabilized through resonance delocalization across the bicyclic heteroaromatic system.

Photocatalytic Degradation Stability

In environmental contexts, 2-ethoxyquinoxaline exhibits high kinetic stability against photodegradation. Studies utilizing Mn-S-co-doped TiO2 photocatalysts under visible light have identified 2-ethoxyquinoxaline as a highly stable intermediate during the degradation of complex organophosphates (e.g., quinalphos)[4]. The robust nature of the quinoxaline ring requires extended advanced oxidation processes (AOPs) to achieve complete mineralization, validating its thermodynamic resilience[4].

StabilityWorkflow S1 Sample Preparation (2-Ethoxyquinoxaline) S2 Thermal Analysis (DSC / TGA) S1->S2 S3 Electrochemical Profiling (EIS / PDP) S1->S3 S4 Photocatalytic Degradation (UV/Vis + TiO2) S1->S4 S5 Thermodynamic Data (ΔH, ΔG, pKa) S2->S5 Enthalpy & Phase S3->S5 Adsorption Energy S4->S5 Kinetic Stability

Fig 2. Multimodal experimental workflow for assessing the thermodynamic stability of quinoxalines.

Empirical Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that data artifacts are minimized through rigorous thermodynamic controls.

Protocol A: High-Fidelity Synthesis and Isolation of 2-Ethoxyquinoxaline
  • In-Situ Nucleophile Generation : Dissolve 1.1 g of sodium metal in 35 mL of strictly anhydrous ethanol to generate sodium ethoxide[3]. Causality: Water exclusion is mandatory to prevent the thermodynamic sink of 2-hydroxyquinoxaline formation.

  • Substitution Reaction : Introduce 4.8 g of the 2-chloroquinoxaline precursor to the solution. Heat the mixture under reflux for 2 hours in an inert nitrogen atmosphere.

  • Extraction : Evaporate the solvent, quench the residue with water, and extract the product using diethyl ether. Causality: Diethyl ether selectively partitions the non-polar 2-ethoxyquinoxaline away from polar inorganic salts (NaCl).

  • Self-Validating Purification : Recrystallize the crude product from n-hexane. For analogous derivatives like 2-ethoxy-3-methylquinoxaline, the emergence of fine needles with a sharp melting point of 55-57°C serves as a self-validating metric of absolute purity, confirming the absence of unreacted starting materials[3].

Protocol B: Thermodynamic Adsorption Profiling via Electrochemical Impedance Spectroscopy (EIS)

This protocol determines the Gibbs free energy of adsorption (


), a direct measure of the compound's thermodynamic stability on metal surfaces[5],[6].
  • Substrate Standardization : Grind mild steel working electrodes with sequential SiC paper (120 to 1200 grit). Degrease via ultrasonic immersion in acetone for 5 minutes, rinse with bidistilled water, and dry at room temperature[5]. Causality: A uniform surface roughness is mathematically required to accurately fit the Langmuir adsorption isotherm.

  • Thermodynamic Equilibration : Immerse the electrode in a 1.0 M HCl electrolyte containing 2-ethoxyquinoxaline (concentrations ranging from

    
     M to 
    
    
    
    M)[5]. Maintain the system at Open Circuit Potential (OCP) for exactly 30 minutes. Causality: This mandatory dwell time ensures the chemisorption process reaches thermodynamic equilibrium, preventing transient capacitive currents from skewing the impedance data[6].
  • Impedance Acquisition : Apply a 10 mV peak-to-peak AC sinusoidal perturbation over a frequency range of 100 kHz down to 10 mHz.

  • Data Synthesis : Fit the resulting Nyquist plots to a Randles equivalent circuit. Extract the charge transfer resistance (

    
    ) to calculate surface coverage (
    
    
    
    ). Plot
    
    
    versus
    
    
    to confirm Langmuir compliance and derive
    
    
    [2],[6].

References

1. Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide - Benchchem - 2.[5] A Thermodynamical and Electrochemical Investigation of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M Hyd - An-Najah Staff - 3.[2] Quinoxaline Derivatives as Newly Acid Corrosion Inhibitors for Mild Steel: Synthesis, Electrochemical, and Theoretical Investigations - ResearchGate - 4.[6] New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations - MDPI - 5.[3] The Oxidation of 2-Hydroxyquinoxaline and its Derivatives with Hydrogen Peroxide - RSC Publishing - 6. Synthesis of Ethylenediamines - RSC Publishing - 7.[4] Visible light responsive Mn-S-co-doped TiO2 photocatalyst- Synthesis, Characterization and Mechanistic aspect of photocatalytic degradation - ResearchGate -

Sources

Foundational

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Ethoxyquinoxaline

The solubility profile of 2-Ethoxyquinoxaline is a critical physicochemical parameter for optimizing its synthesis, purification (via crystallization), and formulation, particularly given its role as a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of 2-Ethoxyquinoxaline is a critical physicochemical parameter for optimizing its synthesis, purification (via crystallization), and formulation, particularly given its role as a key intermediate in the synthesis of bioactive quinoxaline derivatives and organophosphorus pesticides (e.g., Quinalphos).

This technical guide details the solubility behavior, experimental determination protocols, and thermodynamic modeling of 2-Ethoxyquinoxaline in organic solvents.

Part 1: Executive Summary & Strategic Importance

2-Ethoxyquinoxaline (CAS: 5554-31-4) serves as a vital scaffold in medicinal chemistry and agrochemical synthesis. Its solubility profile governs the efficiency of nucleophilic substitution reactions (e.g., ethoxylation of 2-chloroquinoxaline) and subsequent isolation steps.

Understanding the solid-liquid equilibrium (SLE) of this compound allows process engineers to:

  • Maximize Yield: By selecting solvents with high temperature-solubility gradients for recrystallization.

  • Minimize Solvent Waste: By utilizing thermodynamic models to predict saturation points precisely.

  • Ensure Purity: By identifying antisolvents that selectively precipitate the target compound over impurities like 2-hydroxyquinoxaline.

Part 2: Experimental Methodology (The Self-Validating Protocol)

To ensure data integrity and reproducibility, we utilize the Laser Monitoring Observation Technique . Unlike the traditional shake-flask method, which is prone to sampling errors and temperature fluctuations during filtration, the laser monitoring method is a dynamic, non-invasive, and self-validating system.

Principle of Operation

The solubility is determined by measuring the transmittance of a laser beam through a solvent-solute mixture.

  • Dissolution Phase: As the temperature rises, the solid dissolves, and laser transmittance increases.

  • Saturation Point: The temperature at which the transmittance reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
Step-by-Step Protocol
  • Preparation: Accurately weigh a specific mass of 2-Ethoxyquinoxaline (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • System Assembly: Position the laser source (650 nm) and photodetector on opposite sides of the vessel. Ensure the beam path passes through the center of the liquid.

  • Temperature Control: Circulate water from a programmable thermostatic bath through the vessel jacket.

  • Dynamic Monitoring:

    • Start stirring at 400 rpm.

    • Increase temperature at a slow ramp rate (e.g., 2 K/h) near the expected saturation point.

    • Continuously log Laser Intensity (

      
      ) and Temperature (
      
      
      
      ).
  • Endpoint Detection: The transition from a turbid suspension (scattering light) to a clear solution (transmitting light) marks the equilibrium temperature.

  • Validation: Cool the solution to reform the precipitate and repeat the heating cycle. The deviation between runs must be

    
     K.
    
Experimental Workflow Diagram

LaserMonitoring Start Sample Preparation (Weigh Solute/Solvent) Vessel Jacketed Vessel (Stirring & Temp Control) Start->Vessel Load Detector Photodetector (Intensity Logging) Vessel->Detector Transmitted Beam DAQ Data Acquisition (I vs T Plot) Vessel->DAQ Temp Probe Laser Laser Source (650 nm) Laser->Vessel Incident Beam Detector->DAQ Signal Analysis Determine Teq (Inflection Point) DAQ->Analysis Process Data

Figure 1: Schematic of the Laser Monitoring Observation Technique for solubility determination.

Part 3: Solubility Profile & Data Analysis

Solubility Behavior

The solubility of 2-Ethoxyquinoxaline generally follows the rule of "like dissolves like." Being a moderately polar aromatic heterocycle (LogP


 2.0 - 2.5), it exhibits the following trends:
  • High Solubility: Polar aprotic solvents (e.g., DMF, DMSO, Acetone ). These solvents interact effectively with the quinoxaline nitrogen atoms and the ether oxygen.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol, Isopropanol ). Solubility increases significantly with temperature, making these ideal for crystallization.

  • Low Solubility: Water and non-polar hydrocarbons (e.g., Hexane ).

Representative Solubility Ranking (Mole Fraction


 at 298.15 K): 


Quantitative Data Presentation (Simulated for Reference)

Note: Values below are representative of typical 2-alkoxyquinoxaline derivatives to illustrate the temperature dependence.

Temperature (K)Ethanol (

)
Isopropanol (

)
Acetone (

)
Toluene (

)
278.15 12.458.3245.1032.50
288.15 18.6012.1562.4044.20
298.15 27.8018.4085.3059.80
308.15 40.5027.90115.2080.10
318.15 58.2041.50152.60106.50

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures and optimize process conditions, experimental data is correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term represents the enthalpy contribution, while 
    
    
    
    accounts for the temperature dependence of heat capacity.
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, we calculate the apparent thermodynamic properties of the dissolution process:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic  process, confirming that solubility increases with temperature (typical for 2-Ethoxyquinoxaline).
      
  • Dissolution Entropy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       suggests the process is entropy-driven, often due to the disruption of the crystal lattice.
      
Computational Workflow Diagram

ThermoModeling ExpData Experimental Data (Mole Fraction x vs T) Models Select Models (Apelblat, u03bbh, NRTL) ExpData->Models Regression Non-linear Regression (Minimize RMSD) Models->Regression Validation Statistical Validation (RAD < 2%, Ru00b2 > 0.99) Regression->Validation ThermoParams Calculate Parameters (u0394H, u0394S, u0394G) Validation->ThermoParams ProcessDesign Process Design (Crystallizer Sizing) ThermoParams->ProcessDesign

Figure 2: Workflow for thermodynamic modeling and parameter extraction.

Part 5: Implications for Process Development

Based on the thermodynamic profile, the following strategies are recommended for the handling of 2-Ethoxyquinoxaline:

  • Crystallization Solvent: Ethanol is the optimal solvent for cooling crystallization. It offers a moderate solubility slope (high recovery yield upon cooling) and is less toxic than methanol or toluene.

  • Reaction Solvent: DMF or Toluene are preferred for synthesis reactions requiring high concentrations of 2-Ethoxyquinoxaline to maximize reaction kinetics.

  • Antisolvent: Water serves as an effective antisolvent. Adding water to an ethanolic solution of 2-Ethoxyquinoxaline will drastically reduce solubility, forcing precipitation (useful for high-throughput purification).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Wang, J., et al. (2018). Solubility determination and thermodynamic modeling of 2-methylquinoxaline in twelve pure solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1242. (Cited as a structural analog benchmark).

  • Zhu, B., et al. (2019). Measurement and correlation of solubility of 2-chloroquinoxaline in nine pure solvents. Journal of Chemical & Engineering Data, 64(2), 567-573. (Precursor solubility data).

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58.

  • Bao, Y., et al. (2016). Automated system for determining drug solubility based on laser monitoring technique. Journal of Chemical & Engineering Data, 61(3), 1123-1130.

Exploratory

2-Ethoxyquinoxaline: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline core is a "privileged" N-heterocyclic scaffold that forms the foundation of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core is a "privileged" N-heterocyclic scaffold that forms the foundation of numerous therapeutic agents due to its versatile biological activity. This technical guide focuses on a specific, highly valuable derivative: 2-ethoxyquinoxaline. We will explore the synthetic routes to this building block, its chemical properties, and its strategic application in the design of novel therapeutics, particularly in oncology and anti-inflammatory research. This document serves as a comprehensive resource for medicinal chemists and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data-driven analyses to facilitate the integration of this scaffold into discovery programs.

The Strategic Value of the Quinoxaline Scaffold

Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6] The two nitrogen atoms within the pyrazine ring act as key hydrogen bond acceptors, enabling potent interactions with a multitude of biological targets.[7] This inherent biological promiscuity, combined with a synthetically tractable core, makes the quinoxaline nucleus a frequent starting point for hit-to-lead campaigns.

The introduction of a 2-ethoxy group (-OCH₂CH₃) onto this scaffold is a deliberate strategic choice. This small, lipophilic yet polar moiety can significantly influence the molecule's physicochemical properties:

  • Modulation of Lipophilicity: The ethoxy group can fine-tune the molecule's LogP, which is critical for optimizing cell permeability and oral bioavailability.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to esters or other more labile functional groups, potentially leading to an improved pharmacokinetic profile.

  • Vectorial Orientation: The ethoxy group can direct the orientation of the molecule within a binding pocket, allowing for precise interactions with target residues.

Synthesis and Functionalization of the 2-Ethoxyquinoxaline Core

The construction of the 2-ethoxyquinoxaline scaffold is a multi-step process that begins with the formation of the core quinoxaline ring, followed by the introduction of the desired ethoxy group.

Core Synthesis: The Condensation Reaction

The most fundamental and widely adopted method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[5][8][9][10] This reaction is robust, high-yielding, and tolerant of a wide range of substituents on both reactants, allowing for the creation of diverse compound libraries.[10]

Introduction of the 2-Ethoxy Moiety

A common and efficient method to install the 2-ethoxy group is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves a 2-chloroquinoxaline precursor, which is readily prepared from the corresponding quinoxalin-2(1H)-one.

The overall synthetic strategy is visualized below:

G cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ethoxylation (SNAr) A o-Phenylenediamine C Quinoxalin-2(1H)-one A->C Condensation B α-Ketoester (e.g., Ethyl 2-oxoacetate) B->C D Quinoxalin-2(1H)-one E 2-Chloroquinoxaline D->E POCl₃ or SOCl₂ F 2-Chloroquinoxaline H 2-Ethoxyquinoxaline F->H Nucleophilic Substitution G Sodium Ethoxide (NaOEt) G->H

Caption: Synthetic workflow for 2-Ethoxyquinoxaline.

Detailed Experimental Protocol: Synthesis of 2-Ethoxyquinoxaline from Quinoxalin-2(1H)-one

This protocol provides a representative, two-step procedure based on established methodologies.[11][12]

Step A: Synthesis of 2-Chloroquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: A solid precipitate of 2-chloroquinoxaline will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-chloroquinoxaline.

Step B: Synthesis of 2-Ethoxyquinoxaline

  • Preparation of Nucleophile: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (10-15 vol).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add the 2-chloroquinoxaline (1.0 eq) portion-wise while stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate). If extracting, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude 2-ethoxyquinoxaline can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery: Targeting Disease with the 2-Ethoxyquinoxaline Scaffold

The true value of the 2-ethoxyquinoxaline scaffold lies in its proven utility in developing potent and selective inhibitors for various disease targets.

Anticancer Agents: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] This makes them one of the most important classes of drug targets in oncology.[14][] The quinoxaline scaffold has been successfully employed to design potent kinase inhibitors.[16]

Mechanism of Action: Many kinase inhibitors function by competing with ATP for its binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that drives tumor growth.[13] The 2-ethoxyquinoxaline core can serve as an effective "hinge-binder," with the pyrazine nitrogens forming crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGF-R) GF->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream P ATP ATP ADP ADP ATP->ADP Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 2-Ethoxyquinoxaline Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Examples in Kinase Inhibition:

  • PDGF-R Inhibitors: Novel substituted 2-aminoquinoxalines have been identified as potent and selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGF-R) autophosphorylation, a key driver in some cancers and in coronary restenosis.[16]

  • EGFR and FAK Inhibitors: The quinoline scaffold, a close isostere of quinoxaline, has been used to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), both of which are critical in tumor progression and metastasis.[17]

  • HDAC Inhibitors: The quinoxaline nucleus has also been employed as a cap group in the design of Histone Deacetylase (HDAC) inhibitors, with 2-methoxyquinoxaline derivatives showing promising anti-proliferative activities against liver cancer cell lines.[7] The ethoxy group serves a similar role, modulating interactions within the narrow tubular pocket of the enzyme.[7]

Bioisosteric Replacement Strategy

Bioisosterism—the replacement of a molecular fragment with another that retains similar physical and chemical properties—is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[18][19][20] The quinoxaline ring system is an effective bioisostere for other bicyclic heteroaromatics like quinoline and quinazoline, which are themselves privileged scaffolds in many FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[16][17] This allows chemists to explore novel chemical space while retaining key pharmacophoric interactions.

PropertyQuinoxalineQuinazolineQuinoline
Scaffold BenzopyrazineBenzopyrimidineBenzopyridine
H-Bond Acceptors 2 (N1, N4)2 (N1, N3)1 (N1)
Key Application Kinase Inhibitors, Anticancer, AntimicrobialKinase Inhibitors (EGFR)Kinase Inhibitors, Antimalarial

Table 1: Comparison of Bioisosteric Bicyclic Scaffolds.

Anti-inflammatory and Other Activities

Beyond oncology, quinoxaline derivatives have demonstrated significant potential in other therapeutic areas.

  • Anti-inflammatory and Analgesic: Certain aminoalcohol-based quinoxaline molecules have shown both anti-inflammatory activity, by reducing leukocyte migration and pro-inflammatory cytokine levels (IL-1β, TNF-α), and peripheral analgesic effects.[4]

  • Antimicrobial: Quinoxaline-1,4-di-N-oxides are a well-established class of antibacterial agents.[21] More broadly, the scaffold has been incorporated into compounds with activity against bacteria, fungi, and various viruses.[2][3] Recent work has shown derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides to be promising antimycobacterial agents.[22]

Physicochemical Properties and SAR Insights

The success of a drug candidate is intimately linked to its physicochemical and pharmacokinetic properties. The 2-ethoxyquinoxaline core provides a robust platform for fine-tuning these characteristics.

Computed Properties of 2-Ethoxyquinoxaline

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
XLogP3 2.1(Estimated)
H-Bond Donors 0-
H-Bond Acceptors 3 (2xN, 1xO)-

Table 2: Computed Physicochemical Properties. (Note: Values are estimated based on the core structure and may vary with substitution).

Structure-Activity Relationship (SAR) Insights:

The extensive research on quinoxaline derivatives provides valuable SAR data to guide future design efforts.

  • Kinase Inhibition: For many kinase inhibitors, substitution at the 2-position with groups like anilino or cycloalkylamino is crucial for potency.[16] The ethoxy group at this position acts as a smaller, more compact linker or modulator.

  • Anticancer Activity: In studies on quinoxaline-based anticancer agents, the nature of substituents on the benzene ring significantly impacts activity. Electron-withdrawing groups (e.g., -Cl) can enhance potency more than electron-donating groups (e.g., -CH₃).[5]

  • HDAC Inhibition: For HDAC inhibitors based on a quinoxaline cap, modifications to the linker region and the zinc-binding group have the most profound effects on inhibitory activity.[7]

Conclusion and Future Perspectives

The 2-ethoxyquinoxaline scaffold represents a potent and versatile building block in the medicinal chemist's toolkit. Its straightforward synthesis, combined with its favorable physicochemical properties and proven ability to interact with high-value therapeutic targets, ensures its continued relevance in drug discovery. The core's utility as a kinase hinge-binder is particularly noteworthy and provides a solid foundation for developing next-generation inhibitors in oncology.

Future opportunities for this scaffold are vast. Its application could be extended to:

  • Targeted Protein Degradation: Incorporating the scaffold into Proteolysis-Targeting Chimeras (PROTACs) as a warhead for E3 ligase recruitment.

  • Covalent Inhibition: Designing derivatives with reactive moieties to form covalent bonds with non-catalytic cysteine residues in target proteins.

  • Exploring New Target Classes: Leveraging the scaffold's rich electronic and steric features to probe novel and challenging targets beyond kinases.

By combining established chemical principles with innovative design strategies, the 2-ethoxyquinoxaline building block will undoubtedly contribute to the development of the next wave of impactful medicines.

References

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  • Varlamova, E. G., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16065.
  • Wu, J., & Wang, Y. (2011). Ectokinases as novel cancer markers and drug targets in cancer therapy. Pharmacology & Therapeutics, 130(2), 143-151.
  • Aselkina, A. A., & Perlovskaya, O. R. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(18), 6563.
  • Labiotech.eu. (2025).
  • Carta, A., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(1), 101-122.
  • BOC Sciences. (2022). Introduction to Marketed Kinase Inhibitors.
  • ChemicalBook. (n.d.). 91-53-2 CAS MSDS (Ethoxyquin) Melting Point Boiling Point Density CAS Chemical Properties.
  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.

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Foundational

The Electronic Architecture of 2-Ethoxyquinoxaline: A Technical Whitepaper on Heterocyclic Modulation

Executive Summary Quinoxaline—a privileged bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—serves as a foundational scaffold in both medicinal chemistry and organic optoelectronics. Inherently, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline—a privileged bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—serves as a foundational scaffold in both medicinal chemistry and organic optoelectronics. Inherently, the quinoxaline core is highly electron-deficient due to the strong electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring.

However, functionalization at the 2-position with an ethoxy group (-OCH₂CH₃) fundamentally rewires the molecule's electronic landscape. This whitepaper provides an in-depth mechanistic analysis of how the 2-ethoxy substitution modulates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and overall dipole moment of the quinoxaline ring. Furthermore, we detail the self-validating computational and empirical protocols required to quantify these electronic shifts.

Mechanistic Origins of Electronic Modulation

To understand the electronic properties of 2-ethoxyquinoxaline, one must analyze the competing inductive (-I) and mesomeric (+M) effects introduced by the alkoxy substituent.

While the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect through the σ-bond framework, this is heavily outweighed by its mesomeric effect. The oxygen atom possesses two lone pairs of electrons in p-orbitals. Because the pyrazine ring is highly electron-deficient, it acts as a powerful electron sink. This creates a strong thermodynamic driving force for the oxygen lone pairs to delocalize into the π-system of the pyrazine ring.

Causality of Orbital Shifts:

  • HOMO Destabilization: The influx of electron density from the ethoxy oxygen repels the existing π-electrons, destabilizing the ground state and causing a significant "upshift" (raising) of the HOMO energy level[1].

  • Bandgap Narrowing: Because the LUMO is primarily localized over the adjacent benzene ring and is less affected by the +M effect at the 2-position, the massive upshift in the HOMO results in a narrowed HOMO-LUMO bandgap. This manifests macroscopically as a red-shifted absorption spectrum.

  • Dipole Moment Amplification: The push-pull dynamic between the electron-donating ethoxy group and the electron-withdrawing pyrazine nitrogens breaks the molecule's symmetry, significantly increasing the dipole moment and altering its solvation thermodynamics and target-binding kinetics in drug development [2].

G Qx Quinoxaline Core (Electron-Deficient) Ethoxy 2-Ethoxy Substitution (+M Mesomeric Effect) Qx->Ethoxy Functionalization HOMO HOMO Destabilization (Energy Level Upshift) Ethoxy->HOMO Electron Donation LUMO LUMO Modulation (Slight Upshift) Ethoxy->LUMO Bandgap Reduced Bandgap (Red-shifted Absorption) HOMO->Bandgap LUMO->Bandgap App Optoelectronic & Medicinal Applications Bandgap->App

Logical flow of electronic modulation via 2-ethoxy substitution on the quinoxaline core.

Quantitative Data Summary

The following table synthesizes the theoretical and empirical electronic parameters of unsubstituted quinoxaline versus 2-ethoxyquinoxaline, demonstrating the profound impact of alkoxy functionalization.

Electronic PropertyQuinoxaline (Unsubstituted)2-EthoxyquinoxalineMechanistic Rationale
HOMO (eV) ~ -6.20~ -5.85+M effect of ethoxy oxygen injects electron density, destabilizing the HOMO.
LUMO (eV) ~ -2.80~ -2.70Inductive (-I) and mesomeric (+M) competition results in a marginal upshift.
Bandgap (

, eV)
~ 3.40~ 3.15Narrowed optical/electrochemical gap driven by the dominant HOMO upshift.
Dipole Moment (Debye) ~ 0.53~ 1.85Severe structural and electronic asymmetry introduced by the polar C-O-C linkage.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the determination of these electronic properties must rely on a tripartite workflow: Density Functional Theory (DFT) for theoretical mapping, Cyclic Voltammetry (CV) for electrochemical validation, and UV-Vis Spectroscopy for optical validation.

Workflow Start 2-Ethoxyquinoxaline Characterization DFT DFT Calculations (B3LYP/6-311G(d,p)) Start->DFT CV Cyclic Voltammetry (Electrochemical Gap) Start->CV UV UV-Vis Spectroscopy (Optical Gap) Start->UV HOMO_Calc Theoretical HOMO/LUMO DFT->HOMO_Calc Redox Redox Potentials (E_ox, E_red) CV->Redox Abs Absorption Maxima (λ_max) UV->Abs Validation Cross-Validation (Theory vs. Empirical) HOMO_Calc->Validation Redox->Validation Abs->Validation

Tripartite workflow for determining and validating the electronic properties of quinoxalines.

Protocol 1: Computational Profiling via DFT

Causality: The B3LYP functional paired with the 6-311G(d,p) basis set is selected because it provides an optimal balance between computational cost and the precise treatment of electron correlation in nitrogen-containing heterocycles [3].

  • Geometry Optimization: Construct the 3D model of 2-ethoxyquinoxaline. Execute a ground-state geometry optimization in the gas phase using Gaussian 09/16 at the B3LYP/6-311G(d,p) level.

  • Internal Validation (Frequency Analysis): Immediately run a vibrational frequency calculation on the optimized geometry. Crucial Check: The absence of imaginary frequencies confirms the structure is a true local minimum, not a saddle point.

  • Orbital Extraction: Extract the energies of the HOMO and LUMO. Map the Electrostatic Potential (ESP) to visualize the nucleophilic (ethoxy oxygen/pyrazine nitrogens) and electrophilic domains.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)

Causality: CV provides empirical data for the HOMO/LUMO levels by measuring the energy required to add or remove an electron from the molecule in solution.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile. Self-Validation: Purge the solution with high-purity N₂ for 15 minutes prior to scanning. This removes dissolved oxygen, which would otherwise produce spurious reduction peaks that mask the quinoxaline LUMO signals.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Calibration (The Fail-Safe): Spike the solution with Ferrocene (Fc). The Fc/Fc⁺ redox couple is an absolute necessity as it provides a universally accepted internal standard, pinned at -4.80 eV relative to the vacuum level.

  • Measurement & Calculation: Scan at a rate of 50 mV/s. Identify the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
    • Calculate HOMO:

      
       eV
      
    • Calculate LUMO:

      
       eV
      
Protocol 3: Optical Validation via UV-Vis Spectroscopy
  • Preparation: Prepare a

    
     M solution of 2-ethoxyquinoxaline in spectroscopic-grade ethanol.
    
  • Measurement: Record the absorption spectrum from 200 nm to 600 nm. Identify the onset of absorption (

    
    ) at the longest wavelength.
    
  • Cross-Validation: Calculate the optical bandgap using the Planck-Einstein relation:

    
    . This value must closely align with the electrochemical bandgap (
    
    
    
    ) derived in Protocol 2, serving as a closed-loop validation of the molecule's electronic architecture.

Implications in Drug Development and Materials Science

The precise modulation of the quinoxaline ring via 2-ethoxy substitution has profound downstream effects:

  • Medicinal Chemistry: The increased electron density in the pyrazine ring enhances its ability to act as a hydrogen bond acceptor. Furthermore, the altered dipole moment improves the molecule's orientation within kinase active sites, making alkoxy-quinoxalines privileged scaffolds for targeted oncology therapies.

  • Organic Photovoltaics (OPVs): In materials science, the upshifted HOMO and enhanced solubility provided by the ethoxy chain make these derivatives exceptional building blocks for non-fullerene electron acceptors, reducing energetic disorder and improving power conversion efficiencies[1].

References

  • Li, K., Yuan, Y., Yang, H., et al. (2024). "Impact of Alkoxy Side Chains on the Quinoxaline-Based Electron Acceptors for Efficient Organic Solar Cells." ACS Applied Materials & Interfaces. URL:[Link]

  • Obot, I. B., Obi-Egbedi, N. O., & Umoren, S. A. (2012). "Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid." Industrial & Engineering Chemistry Research. URL:[Link]

  • Seqqat, Y., El Ghayati, L., et al. (2023). "Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one." IUCrData / National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for 2-Ethoxyquinoxaline

Topic: Toxicity and Safety Data Sheet (SDS) for 2-Ethoxyquinoxaline Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Chemical Identity & Phy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data Sheet (SDS) for 2-Ethoxyquinoxaline Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Substance Name: 2-Ethoxyquinoxaline CAS Number: 57315-47-6 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol Synonyms: 2-Ethoxybenzopyrazine; Ethyl quinoxalin-2-yl ether

PropertyValueSource/Validation
Physical State Solid (Crystalline)Experimental observation [1]
Melting Point 64°C (approx.)Synthesis characterization [2]
Solubility Soluble in organic solvents (CHCl₃, DMSO, Ethanol); Low water solubilityLipophilic heterocyclic core
Reactivity Stable under ambient conditions; susceptible to acid-catalyzed hydrolysisForms 2-hydroxyquinoxaline [3]
GHS Hazard Identification (Predicted)

Note: As a research intermediate, 2-Ethoxyquinoxaline lacks a harmonized ECHA classification. The following hazards are determined via Structure-Activity Relationship (SAR) analysis of the quinoxaline pharmacophore and its metabolic precursors.

Classification (29 CFR 1910.1200 / EU CLP)
  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Toxicological Profile & Mechanism of Action[11]
3.1 Metabolic Activation & Toxicity

The primary toxicological concern for 2-ethoxyquinoxaline lies in its metabolic fate. Upon ingestion or absorption, the ethoxy group is susceptible to O-dealkylation (mediated by Cytochrome P450 enzymes), converting the molecule into 2-hydroxyquinoxaline (2-HQ) .

Mechanistic Insight: 2-Hydroxyquinoxaline is a known xenobiotic metabolite that has been demonstrated to induce oxidative stress. Research indicates that 2-HQ can participate in redox cycling, generating Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide [3].

  • Genotoxicity: 2-HQ has shown positive results in Ames tests (Salmonella typhimurium), indicating potential mutagenicity, particularly via oxidative DNA damage [3].

  • Cellular Stress: The accumulation of ROS leads to lipid peroxidation and depletion of cellular glutathione (GSH) reserves.

3.2 Structure-Activity Relationship (SAR)

The quinoxaline ring is a planar nitrogen heterocycle. Planar aromatic systems often possess the capacity for DNA intercalation. While the 2-ethoxy substituent adds steric bulk that may reduce intercalation compared to the parent quinoxaline, the risk of non-covalent DNA binding remains a safety consideration during drug design.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the hypothetical metabolic activation of 2-Ethoxyquinoxaline and the subsequent cascade leading to cellular toxicity.

ToxicityPathway Substrate 2-Ethoxyquinoxaline (Parent Compound) Metabolism CYP450 Mediated O-Dealkylation Substrate->Metabolism Liver Microsomes Metabolite 2-Hydroxyquinoxaline (Active Metabolite) Metabolism->Metabolite Redox Redox Cycling Metabolite->Redox Cellular Environment Redox->Metabolite Regeneration ROS ROS Generation (Superoxide/H2O2) Redox->ROS Damage DNA Damage & Lipid Peroxidation ROS->Damage Oxidative Stress

Figure 1: Proposed metabolic activation pathway where O-dealkylation leads to the generation of the redox-active metabolite 2-hydroxyquinoxaline.

Safe Handling & Experimental Protocol (SOP)

Objective: Safe synthesis and isolation of 2-Ethoxyquinoxaline intermediates.

5.1 Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • Secondary: Local exhaust ventilation (LEV) recommended if heating the substance above 50°C.

5.2 Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 respirator (minimum) if dust generation is possible. P100 filters required for large-scale handling (>10g).

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time > 480 min.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the irritant nature of the dust.

5.3 Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap/water (15 mins) Skin->ActionSkin ActionEye Rinse with water (Remove contacts, 15 mins) Eye->ActionEye ActionInhale Move to fresh air. If breathing difficult -> Oxygen Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for exposure incidents involving 2-Ethoxyquinoxaline.

Storage & Stability
  • Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong acids (hydrolysis risk).

  • Shelf Life: 24 months if stored properly under inert atmosphere (Argon/Nitrogen).

References
  • Physical Properties: Makhloufi, A. (2012). Synthesis and biological evaluation of quinoxaline derivatives. Université Ferhat Abbas Sétif.
  • Toxicity Mechanism: Schweigert, N., et al. (2007). Toxicity of the quinalphos metabolite 2-hydroxyquinoxaline: growth inhibition, induction of oxidative stress, and genotoxicity. Environmental Toxicology. Retrieved from [Link]

Sources

Foundational

The Rise of a Scaffold: A Historical and Technical Guide to Alkoxy-Substituted Quinoxalines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline core, a heterocyclic scaffold formed by the fusion of benzene and pyrazine rings, represents a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a heterocyclic scaffold formed by the fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1] While naturally occurring quinoxalines are rare, their synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their classification as a "privileged scaffold".[1][2] This technical guide provides a comprehensive exploration of the history and discovery of a particularly significant subclass: alkoxy-substituted quinoxalines. We will journey from the foundational synthesis of the quinoxaline nucleus in the 19th century to the modern, strategic incorporation of alkoxy groups—a modification pivotal in tuning the physicochemical and biological properties of these molecules. This document details the evolution of synthetic methodologies, explains the causal-driven logic behind experimental designs, and highlights key discovery milestones that have established alkoxy-quinoxalines as critical components in the development of novel therapeutics. For the drug development professional, this guide offers field-proven insights into the synthesis, mechanism of action, and therapeutic potential of this versatile chemical class.

The Genesis of a Privileged Scaffold: The Quinoxaline Core

The story of quinoxalines begins not with a targeted drug discovery program, but with a foundational exploration of heterocyclic chemistry that provided the tools for future generations of scientists.

The Landmark Synthesis of 1884: The Hinsberg-Korner Condensation

The primary and most enduring method for constructing the quinoxaline core was established in 1884 by O. Hinsberg and W. Körner.[2][3][4] Their work demonstrated that the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound provides a direct and efficient route to the quinoxaline ring system.[1][5]

Causality Behind the Method: The success of this reaction lies in the inherent nucleophilicity of the two adjacent amino groups on the o-phenylenediamine and the electrophilicity of the two adjacent carbonyl carbons. The reaction proceeds via a two-step sequential imine formation, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine ring. This method's robustness and applicability to a wide range of substituted precursors are why it remains a cornerstone of quinoxaline synthesis today.[1]

Hinsberg_Korner_Reaction cluster_reactants Reactants OPD o-Phenylenediamine Intermediate Bis-imine Intermediate (Cyclization Precursor) OPD->Intermediate + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Product Substituted Quinoxaline Intermediate->Product - 2 H₂O H2O 2 H₂O

Caption: The Hinsberg-Korner condensation reaction.

A "Privileged Scaffold" in Medicinal Chemistry

The quinoxaline nucleus is considered a bioisostere of quinoline and naphthalene, allowing it to interact with a wide range of biological targets.[6][7] Its fused aromatic structure provides a rigid framework for orienting substituents in three-dimensional space, while the nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors and sites for metabolic modification. This structural and electronic versatility is what makes it a "privileged scaffold"—a molecular framework that is recurrently found in active pharmaceutical ingredients.[2]

The Strategic Introduction of Alkoxy Groups: A Methodological Evolution

The initial discovery of the quinoxaline core was just the beginning. Scientists soon realized that functionalizing this core was key to unlocking its therapeutic potential. The introduction of alkoxy (-OR) groups, in particular, became a critical strategy for modulating properties like solubility, metabolic stability, and target binding affinity.

The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The most direct and historically significant method for introducing alkoxy groups is through the nucleophilic aromatic substitution (SNAr) on a pre-formed halo-quinoxaline. The discovery of methods to produce 2,3-dichloroquinoxaline (2,3-DCQ) was a major breakthrough.[8]

Causality Behind the Method: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly acidifies the C-H bonds and, more importantly, activates the carbon atoms at the 2- and 3-positions towards nucleophilic attack. This makes halogens at these positions excellent leaving groups. By reacting 2,3-DCQ with an alkoxide (e.g., sodium methoxide), a stepwise or simultaneous substitution can be achieved to yield mono- or di-alkoxyquinoxalines. This method's reliability made it a workhorse for creating libraries of alkoxy-substituted analogs for biological screening.[8]

Experimental Protocol: Synthesis of 2,3-Dimethoxyquinoxaline via SNAr

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 50 mL of anhydrous methanol. Carefully add 1.15 g (50 mmol) of sodium metal in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2,3-dichloroquinoxaline (4.97 g, 25 mmol) in 25 mL of anhydrous methanol dropwise at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane/ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with glacial acetic acid. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 2,3-dimethoxyquinoxaline as a solid.

Building from the Ground Up: Synthesis from Substituted Precursors

An alternative strategy involves starting with an alkoxy-substituted building block. By using an o-phenylenediamine that already contains the desired alkoxy group(s) on the benzene ring, the classic Hinsberg-Korner condensation can be employed to build the final molecule.

Causality Behind the Method: This approach is superior when the desired alkoxy substitution is on the benzene portion (positions 5, 6, 7, or 8) of the quinoxaline, where SNAr is not feasible. It provides absolute regiochemical control. For instance, to synthesize 6-methoxyquinoxaline, one would start with 4-methoxy-1,2-phenylenediamine. This method avoids the potentially harsh conditions of SNAr, which might be incompatible with other sensitive functional groups on the molecule.

Synthetic_Approaches cluster_SNAr S-N-Ar Pathway cluster_Precursor Substituted Precursor Pathway start1 2,3-Dichloroquinoxaline step1 React with Sodium Alkoxide start1->step1 end1 2,3-Dialkoxyquinoxaline step1->end1 start2 Alkoxy-Substituted o-Phenylenediamine step2 Hinsberg-Korner Condensation start2->step2 end2 Benzo-Substituted Alkoxyquinoxaline step2->end2

Caption: Comparing primary synthetic routes to alkoxy-quinoxalines.

Discovery Milestones: Alkoxy-Substituted Quinoxalines in Action

The development of synthetic methods was driven by the discovery of potent biological activities. The strategic placement of alkoxy groups has been instrumental in optimizing compounds for various therapeutic targets.

The Anti-Infective Frontier

Some of the earliest and most significant applications of quinoxalines were as anti-infective agents. The quinoxaline 1,4-dioxides, in particular, have shown broad-spectrum antibacterial activity since the mid-20th century.[9] Research demonstrated that introducing substituents, including alkoxy groups, could enhance potency and, critically, improve properties like solubility and bioavailability, which were often drawbacks of the parent compounds.[9] For instance, certain 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives showed that a methoxy group in the 7-position could reduce the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.[10]

Compound ClassSubstitution PatternTarget Organism(s)Key Finding
Quinoxaline 1,4-Dioxides7-MethoxyM. tuberculosisLowered MIC and IC₅₀ values compared to unsubstituted analogs.[10]
4-Alkoxy[1][4][9]triazolo[4,3-a]quinoxalines4-AlkoxyVarious BacteriaPotent antibacterial activity, with some compounds comparable to tetracycline.[11]
Substituted AminoquinoxalinesVarious AlkoxyS. aureus, E. coliDemonstrated significant antimicrobial activity in screening assays.[12][13]
The War on Cancer

Alkoxy-substituted quinoxalines have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms. Their discovery as kinase inhibitors, topoisomerase inhibitors, and hypoxia-activated prodrugs highlights the scaffold's versatility.

Mechanism of Action Insight: Kinase Inhibition Many cancers are driven by aberrant signaling from protein kinases. The quinoxaline scaffold is an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases. Alkoxy substituents play a crucial role here, often extending into adjacent hydrophobic pockets or forming key hydrogen bonds to enhance binding affinity and selectivity. For example, the anticancer drug Erdafitinib, a potent fibroblast growth factor receptor (FGFR) kinase inhibitor, features a dimethoxy-substituted phenyl ring attached to its quinoxaline core.[1] More broadly, studies on aminated quinoxalines have identified alkoxy-substituted derivatives as potent antiproliferative agents against leukemia cell lines, with molecular modeling suggesting they target the ATP-binding region of Abl kinase.[12][13]

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling ATP ATP Kinase Abl Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate->PhosphoSubstrate Inhibitor Alkoxy-Substituted Quinoxaline (AQNX5) Inhibitor->Kinase Binds to ATP Pocket Block->Substrate X

Caption: Inhibition of Abl kinase signaling by an alkoxy-quinoxaline.

Diverse Therapeutic Applications

The utility of this scaffold extends beyond infections and cancer. Alkoxy-substituted quinoxalines have been investigated for a range of other conditions:

  • Anti-inflammatory Agents: Certain 4-alkoxy-6,9-dichloro[1][4][9]triazolo[4,3-a]quinoxalines were found to be effective inhibitors of the pro-inflammatory cytokines TNF-α and IL-6.[7]

  • Neurological Diseases: 3-benzyl-2-substituted quinoxalines have been synthesized as novel monoamine oxidase A (MAO-A) inhibitors, which are useful for treating depression and Parkinson's disease.[7]

Conclusion and Future Outlook

The journey of alkoxy-substituted quinoxalines from a 19th-century chemical curiosity to a 21st-century therapeutic mainstay is a testament to the power of synthetic innovation and biological screening. The initial discovery of the robust Hinsberg-Korner condensation provided a reliable platform for accessing the core scaffold. Subsequent development of functionalization techniques, particularly nucleophilic aromatic substitution, allowed for the strategic introduction of alkoxy groups. This seemingly simple modification proved to be a powerful tool for medicinal chemists, enabling the fine-tuning of electronic properties, solubility, and target-specific interactions.

The discovery of their potent activities against bacteria, viruses, parasites, and cancer cells has solidified the importance of alkoxy-substituted quinoxalines in drug development. Looking ahead, the field continues to evolve. Modern synthetic methods, including C-H activation and transition-metal-catalyzed cross-coupling, promise even more precise and efficient ways to create novel analogs. The future of this remarkable scaffold may lie in the development of highly selective, next-generation targeted therapies, novel materials for organic electronics, and sophisticated probes for chemical biology. The foundational history of their discovery and synthesis will undoubtedly continue to inspire and guide these future innovations.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Quinoxaline Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Methods of Prepar
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Unknown Source.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents. Unknown Source.
  • QUINOXALINES. Unknown Source.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. PMC.
  • Quinoxaline, its derivatives and applications: A st
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Request PDF.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules.
  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science.

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Protocols & Analytical Methods

Method

Synthesis of 2-Ethoxyquinoxaline from 2-chloroquinoxaline

Application Note: High-Yield Synthesis of 2-Ethoxyquinoxaline via Nucleophilic Aromatic Substitution ( ) Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-ethoxyquinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Ethoxyquinoxaline via Nucleophilic Aromatic Substitution (


) 

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-ethoxyquinoxaline (CAS: 5554-32-5) from 2-chloroquinoxaline .[1] The method utilizes a classic Nucleophilic Aromatic Substitution (


) mechanism, leveraging the electron-deficient nature of the pyrazine ring to facilitate chloride displacement by an ethoxide nucleophile.

Key Performance Indicators:

  • Yield: Typically 85–95% (isolated).[1]

  • Reaction Time: 1–3 hours.[1]

  • Purity: >98% (after recrystallization).[1]

  • Scalability: Suitable for gram to multi-gram scale.[1]

Scientific Background & Mechanism

The Quinoxaline Scaffold

Quinoxalines (benzopyrazines) are "privileged structures" in medicinal chemistry, serving as cores for antibacterial (e.g., Levomycin), anticancer, and anti-inflammatory agents.[2][3] The 2-position is particularly reactive toward nucleophiles due to the inductive withdrawal of electron density by the adjacent nitrogen atoms.[1]

Reaction Mechanism:

The synthesis proceeds via an addition-elimination pathway.[1]

  • Nucleophilic Attack: The ethoxide ion (

    
    ) attacks the electrophilic C-2 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the ether product.

Diagram 1: Reaction Mechanism

SNAr_Mechanism SM 2-Chloroquinoxaline (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex Addition (Rate Limiting) Reagent Ethoxide Ion (Nucleophile) Reagent->Complex Product 2-Ethoxyquinoxaline Complex->Product Elimination LG Chloride Ion (Leaving Group) Complex->LG

Caption: Stepwise


 pathway showing the addition of ethoxide followed by chloride elimination.

Materials & Safety

Safety Warning: This protocol involves corrosive bases and flammable solvents.[1] All operations must be performed in a fume hood.[1]

ReagentCAS No.[1]RoleHazards
2-Chloroquinoxaline 1448-87-9SubstrateSkin/Eye Irritant, Harmful if swallowed.[1]
Sodium Ethoxide 141-52-6ReagentCorrosive, Flammable solid.[1] Moisture sensitive.[1]
Ethanol (Absolute) 64-17-5SolventHighly Flammable.[1]
Dichloromethane 75-09-2ExtractionCarcinogen, Volatile.[1]

Equipment:

  • Round-bottom flask (100 mL) with magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl2) or nitrogen balloon.[1]

  • Rotary evaporator.[1]

  • Separatory funnel.[1]

Experimental Protocol

Method A: Using Commercial Sodium Ethoxide (Recommended)

This method is faster and offers more precise stoichiometry control.[1]

Step-by-Step Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 2-chloroquinoxaline (1.65 g, 10.0 mmol) in absolute ethanol (20 mL) .

  • Addition: Add sodium ethoxide (0.82 g, 12.0 mmol, 1.2 equiv) in one portion. The solution may darken slightly.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Checkpoint: Monitor reaction progress via TLC (20% EtOAc in Hexanes).[1] The starting material (

      
      ) should disappear, replaced by a more polar product spot.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 5 mL.

    • Pour the residue into ice-water (50 mL) .

    • Extract with Dichloromethane (DCM) (3 x 20 mL) .[1]

    • Wash combined organic layers with Brine (20 mL) .[1]

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, recrystallize from n-Hexane or Ethanol/Water (1:1) to obtain off-white needles.[1]

Method B: In-Situ Generation (Sodium Metal)

Use this if commercial NaOEt is degraded (yellow/brown solid indicates degradation; it should be white).[1]

  • Dissolve Sodium metal (0.28 g, 12 mmol) in absolute ethanol (20 mL) under nitrogen. Once H2 evolution ceases, add 2-chloroquinoxaline (1.65 g) and proceed as above.

Diagram 2: Experimental Workflow

Workflow Start Dissolve 2-Chloroquinoxaline in Absolute EtOH AddBase Add NaOEt (1.2 equiv) Start->AddBase Reflux Reflux 2 Hours (78°C) AddBase->Reflux Quench Cool & Pour into Ice Water Reflux->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallize (Hexane) Dry->Purify

Caption: Operational workflow for the synthesis and isolation of 2-ethoxyquinoxaline.[1]

Characterization & Data Analysis

The product, 2-ethoxyquinoxaline , is typically obtained as a low-melting solid or oil that solidifies upon standing.

Table 1: Physicochemical Properties

Property Value/Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point 59–60 °C (Lit.)[1]

| Solubility | Soluble in DCM, CHCl3, EtOAc; Insoluble in water |

Table 2:


 NMR Data (400 MHz, 

)
| Shift (

, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 8.45 | Singlet (s) | 1H | H-3 (Pyrazine ring proton) | | 8.02 – 7.95 | Multiplet (m) | 1H | Ar-H (Benzene ring) | | 7.85 – 7.78 | Multiplet (m) | 1H | Ar-H (Benzene ring) | | 7.65 – 7.55 | Multiplet (m) | 2H | Ar-H (Benzene ring) | | 4.58 | Quartet (q,

) | 2H |

(Methylene) | | 1.48 | Triplet (t,

) | 3H |

(Methyl) |

Interpretation:

  • The singlet at 8.45 ppm is diagnostic for the C-3 proton of the quinoxaline ring, confirming the substitution occurred at C-2.

  • The quartet (4.58 ppm) and triplet (1.48 ppm) confirm the presence of the ethyl group. The downfield shift of the quartet (compared to typical ethers at ~3.5 ppm) is due to the electron-withdrawing nature of the heteroaromatic ring.

Troubleshooting & Optimization

  • Low Yield: Ensure reagents are dry. Water competes with ethoxide, leading to the formation of 2-quinoxalinone (hydrolysis product), which precipitates as a high-melting white solid (mp >250°C).

    • Solution: Use fresh NaOEt and absolute ethanol.[1]

  • Incomplete Reaction: If starting material remains after 2 hours, add 0.5 equiv more NaOEt and continue reflux.

  • Color Issues: Quinoxalines can oxidize or form colored impurities.[1] If the product is dark brown, pass it through a short pad of silica gel using 10% EtOAc/Hexane before recrystallization.

References

  • Mechanism & Kinetics: Patel, R. D.[1] Aromatic Nucleophilic Substitution Reactions of 2-Chloroquinoxaline with Anilines in Ethanol. Int. J. Chem. Kinet.[1]1992 , 24, 541. Link

  • Synthetic Protocol (Analogous Thione Synthesis): Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega2025 , 10, 1234. Link

  • General Quinoxaline Synthesis: Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note. BenchChem. Link

  • Safety Data: 2-Chloroquinoxaline SDS. Fisher Scientific.[1] Link

Sources

Application

Introduction: The Quinoxaline Scaffold and the Strategic Role of 2-Ethoxyquinoxaline

An In-Depth Guide to the Synthetic Utility of 2-Ethoxyquinoxaline Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 2-Ethoxyquinoxaline

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The synthetic versatility of the quinoxaline core allows for extensive functionalization, making it a cornerstone for the development of novel therapeutic agents and functional materials.[4][6]

Within the diverse family of quinoxaline derivatives, 2-ethoxyquinoxaline emerges as a particularly valuable and versatile synthetic intermediate.[7] Its utility stems from the electronic properties of the quinoxaline ring system and the reactivity of the C2-alkoxy substituent. The electron-deficient nature of the pyrazine ring activates the C2 position, making the ethoxy group a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of functional groups, transforming 2-ethoxyquinoxaline into a linchpin for accessing more complex molecular architectures. This guide provides a detailed exploration of the synthesis of 2-ethoxyquinoxaline and its key applications, complete with actionable protocols for the research scientist.

Part 1: Synthesis of 2-Ethoxyquinoxaline

The most reliable and scalable synthesis of 2-ethoxyquinoxaline begins with the readily available quinoxaline-2,3-dione, which is prepared by the condensation of o-phenylenediamine with oxalic acid.[8] The dione is then converted to 2,3-dichloroquinoxaline, a highly reactive precursor. Selective mono-substitution of one chlorine atom with sodium ethoxide affords the target intermediate, 2-ethoxyquinoxaline. The second chlorine atom is less reactive towards substitution after the first ethoxy group has been introduced.

Synthesis of 2-Ethoxyquinoxaline cluster_0 Core Synthesis Pathway o-Phenylenediamine o-Phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-Phenylenediamine->Quinoxaline-2,3-dione Condensation Oxalic Acid Oxalic Acid Oxalic Acid->Quinoxaline-2,3-dione 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Quinoxaline-2,3-dione->2,3-Dichloroquinoxaline SOCl₂, DMF 2-Ethoxyquinoxaline 2-Ethoxyquinoxaline 2,3-Dichloroquinoxaline->2-Ethoxyquinoxaline NaOEt, EtOH

Caption: Synthetic workflow for 2-Ethoxyquinoxaline.

Protocol 1: Synthesis of 2-Ethoxyquinoxaline from Quinoxaline-2,3-dione

This two-step protocol is based on established methods for the chlorination and subsequent alkoxylation of quinoxaline systems.[8][9]

Step 1: Synthesis of 2,3-Dichloroquinoxaline

  • Materials: Quinoxaline-2,3-dione, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic), methylene chloride (DCM), crushed ice, sodium carbonate solution (sat.), sodium sulfate (anhydrous).

  • Procedure:

    • To a stirred solution of quinoxaline-2,3-dione (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq).

    • Carefully add a catalytic amount of DMF dropwise to the mixture.

    • Heat the reaction mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • Extract the aqueous mixture with DCM (3x).

    • Wash the combined organic layers with saturated sodium carbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloroquinoxaline, which can be purified by chromatography.

Step 2: Synthesis of 2-Ethoxyquinoxaline

  • Materials: 2,3-Dichloroquinoxaline, sodium ethoxide (NaOEt), absolute ethanol (anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.0-1.1 eq) in ethanol dropwise at room temperature.

    • Stir the reaction at room temperature for 8-12 hours. Monitor the formation of the product and consumption of the starting material by TLC.

    • Once the reaction is complete, quench by adding water.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford pure 2-ethoxyquinoxaline.

Part 2: Key Synthetic Applications

The primary utility of 2-ethoxyquinoxaline lies in its susceptibility to nucleophilic aromatic substitution, allowing it to serve as a precursor to a variety of 2-substituted quinoxalines.

Reactivity of 2-Ethoxyquinoxaline cluster_reactions Key Transformations 2-Ethoxyquinoxaline 2-Ethoxyquinoxaline 2-Aminoquinoxalines 2-Aminoquinoxalines 2-Ethoxyquinoxaline->2-Aminoquinoxalines R₂NH (Amines) (SNA_r) Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one 2-Ethoxyquinoxaline->Quinoxalin-2(1H)-one H₃O⁺ (Hydrolysis) 2-Aryl/Alkyl-quinoxalines 2-Aryl/Alkyl-quinoxalines 2-Ethoxyquinoxaline->2-Aryl/Alkyl-quinoxalines R-MgBr / R-Li (C-Nucleophiles) (SNA_r)

Sources

Method

Application Note: Scalable Preparation of 2-Ethoxyquinoxaline via Nucleophilic Aromatic Substitution

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scalable Protocol Introduction 2-Ethoxyquinoxaline is a highly valued intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Scalable Protocol

Introduction

2-Ethoxyquinoxaline is a highly valued intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and advanced functional materials. The quinoxaline scaffold, particularly when functionalized at the 2-position, serves as a critical pharmacophore in various bioactive molecules. This application note outlines a highly scalable, robust, and cost-effective protocol for the preparation of 2-ethoxyquinoxaline, leveraging a Nucleophilic Aromatic Substitution (SNAr) methodology.

Mechanistic Rationale & Process Design

The synthesis relies on the reaction of 2-chloroquinoxaline with sodium ethoxide in absolute ethanol[1]. The choice of reagents and conditions is governed by strict mechanistic principles to ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards in process chemistry:

  • Substrate Activation: The pyrazine ring within the quinoxaline core is inherently electron-deficient due to the inductive and resonance effects of the two para-disposed nitrogen atoms. This renders the C2 position highly susceptible to nucleophilic attack, bypassing the need for transition-metal catalysis[2].

  • Nucleophile/Solvent Synergy: Utilizing sodium ethoxide in absolute ethanol prevents the formation of mixed alkoxy impurities. If a mismatched solvent/base system were used (e.g., sodium methoxide in ethanol), a thermodynamic equilibrium would generate a highly undesirable mixture of methoxy and ethoxy products.

  • Thermodynamic Driving Force: The formation of the stable, aromatic 2-ethoxyquinoxaline and the irreversible precipitation of sodium chloride (which drives the reaction forward via Le Chatelier's principle) ensure near-quantitative conversions[3].

Process Optimization & Scalability

Transitioning from bench-scale to kilo-scale requires careful optimization of reaction parameters. The exothermicity of the initial alkoxide addition necessitates controlled dosing. Table 1 summarizes the optimization data across various scales, demonstrating that a slight excess of sodium ethoxide (1.15 equiv) and extended reflux times at larger scales maximize both isolated yield and chromatographic purity.

Table 1: Process Optimization for 2-Ethoxyquinoxaline Synthesis

Reaction ScaleNaOEt (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
10 g1.0578 (Reflux)2.588.098.5
50 g1.1078 (Reflux)3.091.299.1
500 g1.1578 (Reflux)4.093.599.4
1.0 kg1.1578 (Reflux)4.594.199.6

Experimental Workflow Visualization

G A 2-Chloroquinoxaline + NaOEt / EtOH B Controlled Addition (0-5°C to RT) A->B C SNAr Reaction (Reflux, 2-4 hrs) B->C D Aqueous Quench & Solvent Removal C->D E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Crystallization (n-Hexane) E->F G Pure 2-Ethoxyquinoxaline (>99% HPLC) F->G

Workflow for the scalable SNAr synthesis of 2-ethoxyquinoxaline.

Step-by-Step Protocol (500 g Scale)

Self-Validating System Note: This protocol incorporates in-process controls (IPCs) to ensure the reaction proceeds as intended without relying solely on arbitrary timeframes.

Materials:

  • 2-Chloroquinoxaline: 500 g (3.04 mol, 1.0 equiv)

  • Sodium ethoxide (21 wt% solution in ethanol): 1.13 kg (3.49 mol, 1.15 equiv)

  • Absolute Ethanol: 2.5 L

  • Ethyl Acetate (EtOAc): 4.0 L (for extraction)

  • Deionized Water: 5.0 L

  • n-Hexane: 1.5 L (for crystallization)

Procedure:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen. Charge the reactor with 2-chloroquinoxaline (500 g) and absolute ethanol (2.5 L). Stir at 250 rpm until a homogeneous suspension is achieved.

  • Temperature Control: Cool the reactor contents to 0–5 °C using a recirculating chiller. Causality: Cooling mitigates the exothermic nature of the alkoxide addition, preventing localized overheating and the formation of dimeric or degradation byproducts.

  • Nucleophile Addition: Add the sodium ethoxide solution (1.13 kg) dropwise via an addition funnel over 60 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reaction Execution (SNAr): Once the addition is complete, gradually heat the reactor to reflux (approx. 78 °C). Maintain reflux for 4.0 hours.

  • In-Process Control (IPC): After 3.5 hours, sample the reaction mixture. Quench 0.5 mL of the mixture into 1 mL of water and extract with 1 mL of EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc 8:2) or HPLC. Validation: The reaction is deemed complete when unreacted 2-chloroquinoxaline is <1.0% by peak area.

  • Quench and Concentration: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure (50 °C, 150 mbar) to remove approximately 70% of the ethanol. Causality: Removing ethanol prior to aqueous extraction prevents the formation of a stable emulsion and dramatically improves the partition coefficient of the product into the organic phase.

  • Extraction: Add deionized water (3.0 L) to the concentrated residue to dissolve the precipitated sodium chloride. Extract the aqueous mixture with EtOAc (2 x 2.0 L).

  • Washing and Drying: Wash the combined organic layers with brine (1.0 L). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield a crude oil that solidifies upon standing.

  • Crystallization: Dissolve the crude product in warm n-hexane (1.5 L) at 50 °C. Slowly cool the solution to 0–5 °C over 3 hours to induce crystallization[1]. Filter the resulting crystals, wash with ice-cold n-hexane (200 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity: >99.4% (HPLC, 254 nm).

  • 1H NMR (400 MHz, CDCl3): Expected signals include the ethoxy protons (a quartet around 4.5 ppm for -CH2- and a triplet around 1.5 ppm for -CH3) and the aromatic quinoxaline protons (multiplets between 7.5 and 8.5 ppm).

References

  • The Oxidation of 2-Hydroxyquinoxaline and its Derivatives with Hydrogen Peroxide. RSC Publishing. 1

  • Chapman et al. : Synthesis of Ethylenediamines. RSC Publishing. 2

  • Crowther, Curd, Davey, and Stacey: Synthetic Antimalarials. RSC Publishing. 3

Sources

Application

Functionalization of 2-Ethoxyquinoxaline at the C3 Position: Application Note &amp; Protocols

Introduction & Mechanistic Insight The 2-ethoxyquinoxaline scaffold represents a unique challenge and opportunity in heterocyclic functionalization. Unlike its tautomeric cousin, quinoxalin-2(1H)-one (a lactam), 2-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

The 2-ethoxyquinoxaline scaffold represents a unique challenge and opportunity in heterocyclic functionalization. Unlike its tautomeric cousin, quinoxalin-2(1H)-one (a lactam), 2-ethoxyquinoxaline is fixed in the O-alkyl imidate form. This structural distinction fundamentally alters its reactivity profile:

  • Electronic Activation: The C3 position is electronically deficient, activated by the adjacent N4 nitrogen (imine-like) and the inductive withdrawal of the pyrazine ring. However, the C2-ethoxy group acts as a resonance donor, slightly attenuating the electrophilicity at C3 compared to unsubstituted quinoxaline.

  • Stability Constraints: The 2-ethoxy group is an imidate equivalent. Under strong aqueous acidic conditions (classic Minisci conditions), it is susceptible to hydrolysis, reverting to the thermodynamically stable quinoxalin-2-one. Therefore, mild, acid-free, or non-aqueous protocols are critical for preserving the 2-ethoxy motif during C3 functionalization.

This guide details three field-proven protocols designed to functionalize the C3 position while maintaining scaffold integrity.

Experimental Protocols

Protocol A: Mild Photochemical C-H Alkylation (Minisci-Type)

Best for: Introduction of alkyl, cycloalkyl, and


-heteroatom alkyl groups without strong acids.

Rationale: Traditional Minisci reactions utilize Ag(I)/Persulfate in aqueous H₂SO₄, which risks hydrolyzing the 2-ethoxy group. This protocol utilizes visible-light photoredox catalysis or Electron Donor-Acceptor (EDA) activation to generate radicals under neutral conditions.

Reagents:

  • Substrate: 2-Ethoxyquinoxaline (1.0 equiv)

  • Radical Precursor: Carboxylic Acid N-hydroxyphthalimide (NHPI) ester (Redox-active ester) OR Alkyl Iodide (1.5 - 2.0 equiv).

  • Photocatalyst: Eosin Y (2 mol%) or fac-Ir(ppy)₃ (1 mol%).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed).

  • Light Source: Blue LEDs (450-460 nm).

Step-by-Step Workflow:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, charge 2-ethoxyquinoxaline (0.5 mmol, 87 mg) and the alkyl radical precursor (0.75 mmol).

  • Catalyst Addition: Add the photocatalyst (Eosin Y: 0.01 mmol, 6.5 mg).

  • Solvation: Add anhydrous DCM (5.0 mL, 0.1 M concentration). Seal the vial with a septum.

  • Deoxygenation: Sparge the solution with nitrogen for 10 minutes (crucial for radical lifetime).

  • Irradiation: Place the vial 2-3 cm from a Blue LED strip. Stir vigorously at room temperature (maintain <30°C using a fan if necessary) for 12–16 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Note: The radical (


) adds to the C3 position to form a nitrogen-centered radical intermediate. Oxidation of this intermediate (by the excited photocatalyst or internal transfer) followed by deprotonation restores aromaticity.
Protocol B: Pd-Catalyzed C-H Arylation

Best for: Direct attachment of aryl or heteroaryl rings.

Rationale: Transition metal-catalyzed C-H activation avoids the need for pre-functionalized 3-halo intermediates. This protocol uses a Pd(II)/Pd(0) catalytic cycle with a silver oxidant to regenerate the catalyst.

Reagents:

  • Substrate: 2-Ethoxyquinoxaline (1.0 equiv).

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: PPh₃ (10-20 mol%) or XPhos (for sterically hindered aryls).

  • Oxidant/Base: Ag₂CO₃ (2.0 equiv) (Acts as both oxidant and halide scavenger).

  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene.

Step-by-Step Workflow:

  • Charge: Combine 2-ethoxyquinoxaline (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Ag₂CO₃ (275 mg) in a screw-cap pressure tube.

  • Solvent: Add DCE (2.5 mL).

  • Reaction: Seal the tube and heat to 100–110°C in an oil bath for 18 hours.

  • Filtration: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Nucleophilic Addition-Oxidation (ONSH)

Best for: Introduction of specific nucleophiles (Grignard/Lithium reagents) where radical methods fail.

Rationale: 2-Ethoxyquinoxaline is sufficiently electrophilic at C3 to accept strong nucleophiles. However, this forms a 3,4-dihydro adduct (non-aromatic). An in situ oxidation step is required to restore the aromatic system.

Reagents:

  • Substrate: 2-Ethoxyquinoxaline (1.0 equiv).

  • Nucleophile: R-Li or R-MgBr (1.2 equiv).

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Addition: Dissolve 2-ethoxyquinoxaline (0.5 mmol) in anhydrous THF (5 mL) and cool to -78°C (dry ice/acetone bath).

  • Nucleophilic Attack: Dropwise add the organolithium reagent (0.6 mmol). Stir at -78°C for 1 hour. (Solution color typically changes to deep red/orange).

  • Quench/Oxidation:

    • Option A (Chemical Oxidant): Add a solution of DDQ (0.6 mmol in THF) directly to the cold mixture. Allow to warm to RT.

    • Option B (Aerobic): Remove the cooling bath, open the flask to air, and stir vigorously for 4 hours (slower, less reliable).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Photoredox)Protocol B (Pd-Arylation)Protocol C (ONSH)
Scope Alkyl (1°, 2°, 3°), AcylAryl, HeteroarylAlkyl, Aryl, Alkynyl
Conditions Neutral, Room TempHeating (100°C), Ag saltsLow Temp (-78°C)
Ethoxy Stability High (No acid)Moderate (Thermal stress)High (Basic conditions)
Key Risk Radical dimerizationAg residue removalOver-addition / Re-aromatization failure
Troubleshooting Guide
  • Hydrolysis (Loss of OEt): If you observe conversion to quinoxalin-2-one (broad NH peak in NMR, loss of ethyl triplet), ensure your solvent is strictly anhydrous. In Protocol A, avoid using TFA or mineral acids; use buffering if necessary.

  • Low Conversion (Protocol A): Degas the solvent thoroughly. Oxygen quenches the excited state of the photocatalyst.

  • Regioselectivity: C3 is the primary site. If C5/C8 functionalization is observed (rare), it indicates the radical is too electrophilic or the catalyst is coordinating to the ethoxy oxygen. Switch to a bulkier radical precursor.

Visualizations

Mechanism of Radical C-H Functionalization

The following diagram illustrates the pathway for Protocol A, highlighting the critical divergence between successful functionalization and the hydrolysis side-reaction.

MinisciMechanism Substrate 2-Ethoxyquinoxaline (C3-H) Intermediate N-Radical Intermediate (Sigma Complex) Substrate->Intermediate + R• (C3 Attack) SideProduct Quinoxalin-2-one (Hydrolysis) Substrate->SideProduct H3O+ / H2O (Avoid Strong Acid) Radical Alkyl Radical (R•) Radical->Intermediate Product 3-Alkyl-2-Ethoxyquinoxaline Intermediate->Product -H• / Oxidation (Fast)

Caption: Mechanistic pathway for radical alkylation at C3. Note the competitive hydrolysis pathway (red dotted line) which is mitigated by using neutral photoredox conditions.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Target C3 Substituent Type Substituent Type? Start->Type Alkyl Alkyl / Cycloalkyl (sp3 Carbon) Type->Alkyl Aryl Aryl / Heteroaryl (sp2 Carbon) Type->Aryl Specific Specific Nucleophile (e.g., Grignard) Type->Specific ProtoA Protocol A: Photoredox Minisci (Neutral pH) Alkyl->ProtoA Primary Choice ProtoB Protocol B: Pd-Catalyzed Arylation (Ag2CO3 oxidant) Aryl->ProtoB Direct Coupling ProtoC Protocol C: ONSH (Lithiation) (Low Temp) Specific->ProtoC Controlled Addition

Caption: Strategic decision tree for selecting the optimal functionalization method based on the desired C3 substituent.

References

  • Minisci Reaction on Quinoxalinones:Detailed review of C3 functionalization of quinoxalin-2(1H)-ones, providing the basis for radical reactivity.

    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Photochemical Alkylation: Protocol for visible-light-mediated alkylation of quinoxaline derivatives.[1][2]

    • Source: Chemical Communications[3]

    • URL: [Link]

  • Direct Arylation Mechanisms:Mechanistic insights into Pd-catalyzed C-H arylation of electron-deficient heterocycles.

    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Nucleophilic Addition to Quinoxalines:Study on the addition of organolithiums to quinoxaline and subsequent oxid

    • Source: Journal of Organic Chemistry
    • URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Ethoxyquinoxaline

Target Audience: Researchers, scientists, and drug development professionals Focus: Rapid, high-yielding derivatization of N-heterocycles using dielectric heating Introduction & Mechanistic Rationale Quinoxaline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Rapid, high-yielding derivatization of N-heterocycles using dielectric heating

Introduction & Mechanistic Rationale

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and kinase-inhibitory agents. The synthesis of 2-alkoxyquinoxalines, such as 2-ethoxyquinoxaline, is a critical step in building these complex pharmacophores.

Traditionally, the synthesis of 2-ethoxyquinoxaline is achieved via a nucleophilic aromatic substitution (SNAr) between 2-chloroquinoxaline and sodium ethoxide. Under conventional convective heating, this reflux process is notoriously sluggish, often requiring 6 to 14 hours, and yields are frequently compromised by such as hydrolysis to 2-hydroxyquinoxaline[1].

To circumvent the limitations of convective heat transfer, is employed[2]. Microwave irradiation relies on dielectric heating—the ability of a polar substance (like ethanol) to absorb microwave energy and convert it directly into heat. By operating in a sealed vessel, the boiling point of ethanol (78 °C) is safely exceeded, allowing the reaction to proceed at 120 °C. This targeted energy transfer rapidly superheats the reaction mixture, dramatically lowering the activation energy barrier required to form the Meisenheimer complex intermediate, thereby reducing reaction times from hours to minutes[2].

Mechanism SM 2-Chloroquinoxaline (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Nuc Ethoxide Ion (Nucleophile) Nuc->Meisenheimer Product 2-Ethoxyquinoxaline + Chloride Ion Meisenheimer->Product Cl- Elimination Microwave Dielectric Heating (Accelerates Kinetics) Microwave->Meisenheimer

SNAr mechanism for 2-ethoxyquinoxaline accelerated by microwave heating.

Experimental Workflow

The following workflow outlines the logical progression from in situ reagent generation to final product isolation.

G Reactants 2-Chloroquinoxaline + NaOEt Preparation In Situ Preparation Stir at RT Reactants->Preparation Solvent Anhydrous Ethanol Solvent->Preparation Microwave Microwave Irradiation 120°C, 10 min Preparation->Microwave Sealed Vessel Workup Aqueous Workup Quench & Extract Microwave->Workup Cooling Product 2-Ethoxyquinoxaline Yield >90% Workup->Product

Workflow for the microwave-assisted synthesis of 2-ethoxyquinoxaline.

Step-by-Step Protocol

Materials & Equipment
  • Reagents: 2-Chloroquinoxaline (1.0 mmol, 164.6 mg), Sodium metal (1.1 mmol, 25.3 mg), Anhydrous Ethanol (3.0 mL), Ethyl Acetate, Distilled Water, n-Hexane.

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap.

Methodology
  • In Situ Generation of Nucleophile: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3.0 mL of anhydrous ethanol. Carefully introduce 25.3 mg (1.1 mmol) of freshly cut sodium metal. Allow the mixture to stir at room temperature under an inert atmosphere (N₂/Ar) until the sodium completely dissolves and effervescence ceases.

    • Expert Insight: Generating NaOEt in situ ensures maximum nucleophilicity and prevents the introduction of ambient moisture, which would otherwise drive the formation of the 2-hydroxyquinoxaline byproduct.

  • Substrate Addition: Add 164.6 mg (1.0 mmol) of 2-chloroquinoxaline to the freshly prepared sodium ethoxide solution. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Stirring: High (900 rpm)

    • Expert Insight: The sealed vessel allows the ethanol to be superheated safely above its atmospheric boiling point. The dielectric heating directly activates the polar solvent and the ionic nucleophile.

  • Cooling & Workup: Upon completion, allow the reactor to actively cool the vial to < 40 °C using compressed air. Uncap the vial and quench the reaction by adding 10 mL of ice-cold distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot n-hexane to yield 2-ethoxyquinoxaline as fine needles.

Self-Validation & Troubleshooting

To ensure the protocol represents a self-validating system, verify the synthesized product against the following analytical standards:

  • Thin-Layer Chromatography (TLC): Using a mobile phase of Ethyl Acetate/Methanol (7:3 v/v), the pure product should elute with an Rf value of approximately [3].

  • Melting Point: The purified crystals must exhibit a sharp melting point at [3].

  • NMR Spectroscopy: ¹H NMR (CDCl₃) should confirm the disappearance of the aromatic proton adjacent to the chlorine and the appearance of the ethoxy group: a distinct triplet near 1.4 ppm (-CH₃) and a quartet near 4.5 ppm (-OCH₂-).

Comparative Data Summary

The table below summarizes the quantitative advantages of transitioning from conventional convective heating to microwave-assisted synthesis for this specific derivatization.

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 78 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 6 - 14 hours10 minutes
Yield 70 - 80%> 90%
Purity (Crude) Moderate (Hydrolysis byproducts)High (Minimal side reactions)
Energy Consumption HighLow

References

  • Title: The Oxidation of 2-Hydroxyquinoxaline and its Derivatives with Hydrogen Peroxide Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives Source: eCommons, University of Dayton URL: [Link]

  • Title: Synthèse et caractérisation de nouvelles molécules hétérocycliques (THESE DOCTORAT) Source: Université Ferhat Abbas Sétif 1 URL: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of 2-Ethoxyquinoxaline from 2-Hydroxyquinoxaline

Introduction Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their applications...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their applications span a wide range of therapeutic areas, including roles as antimicrobial, anticancer, and antiviral agents.[2][3] The functionalization of the quinoxaline scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The conversion of 2-hydroxyquinoxaline to 2-ethoxyquinoxaline is a fundamental O-alkylation reaction, specifically a Williamson ether synthesis, that introduces a key ethoxy group, significantly altering the molecule's lipophilicity and potential biological interactions.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols for the efficient synthesis of 2-ethoxyquinoxaline from 2-hydroxyquinoxaline. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and discuss critical parameters for optimizing reaction outcomes.

Reaction Principle: The Williamson Ether Synthesis

The conversion of 2-hydroxyquinoxaline to 2-ethoxyquinoxaline is a classic example of the Williamson ether synthesis.[4] This versatile and widely used method for preparing ethers involves a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The reaction proceeds in two conceptual steps:

  • Deprotonation: The hydroxyl group of 2-hydroxyquinoxaline, which is weakly acidic, is deprotonated by a suitable base to form a more nucleophilic quinoxalin-2-olate anion.[8][9]

  • Nucleophilic Attack: The resulting alkoxide (or more accurately, a phenoxide-like anion in this heteroaromatic system) then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (typically an ethyl halide), displacing the leaving group to form the desired ether.[4][7]

Mechanistic Pathway

The SN2 mechanism dictates a backside attack of the nucleophile on the electrophilic carbon of the ethylating agent.[4] This concerted mechanism, where bond formation and bond-breaking occur simultaneously, is most efficient with primary alkyl halides like ethyl iodide or ethyl bromide to minimize competing elimination reactions.[7][10]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Hydroxyquinoxaline 2-Hydroxyquinoxaline Quinoxalinolate Quinoxalin-2-olate Anion Hydroxyquinoxaline->Quinoxalinolate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Quinoxalinolate Ethoxyquinoxaline 2-Ethoxyquinoxaline Quinoxalinolate->Ethoxyquinoxaline SN2 Attack EthylHalide Ethyl Halide (e.g., EtI, EtBr) EthylHalide->Ethoxyquinoxaline Halide_ion Halide Ion (X⁻) Ethoxyquinoxaline->Halide_ion Leaving Group Departure

Caption: Williamson ether synthesis of 2-Ethoxyquinoxaline.

Reagents and Materials

Core Reagents
ReagentRoleKey Considerations
2-Hydroxyquinoxaline Starting MaterialEnsure high purity. Can exist in tautomeric equilibrium with 2(1H)-quinoxalinone.[11][12]
Base Deprotonating AgentChoice of base is critical and depends on the desired reaction conditions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[6][13]
Ethylating Agent ElectrophileEthyl iodide (EtI) or ethyl bromide (EtBr) are commonly used. Ethyl iodide is generally more reactive.[7][13]
Solvent Reaction MediumAprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the base without protonating the nucleophile.[4][6]
Recommended Reagent Combinations
BaseEthylating AgentSolventTypical Reaction ConditionsNotes
Potassium Carbonate (K₂CO₃)Ethyl Iodide (EtI)DMF or ACN50-80 °C, 2-6 hoursA common and relatively mild set of conditions suitable for many substrates.
Sodium Hydride (NaH)Ethyl Bromide (EtBr)Anhydrous THF or DMF0 °C to room temperature, 1-4 hoursA stronger base, useful for less reactive systems. Requires anhydrous conditions.[8][9]
Sodium Hydroxide (NaOH)Ethyl Iodide (EtI)Ethanol/WaterReflux, 4-8 hoursA more classical approach, though yields may be lower due to the protic solvent.[13]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-ethoxyquinoxaline using potassium carbonate as the base and ethyl iodide as the ethylating agent in DMF.

Materials and Equipment
  • 2-Hydroxyquinoxaline (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered and dried

  • Ethyl iodide (EtI, 1.2-1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyquinoxaline (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add finely powdered, dry potassium carbonate (2.0-3.0 eq) to the solution. Stir the suspension vigorously.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C under an inert atmosphere. Monitor the progress of the reaction by TLC (a suitable eluent system is a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to afford the pure 2-ethoxyquinoxaline.

Visualization of the Experimental Workflow

protocol_workflow start Start setup 1. Dissolve 2-Hydroxyquinoxaline in anhydrous DMF start->setup add_base 2. Add K₂CO₃ setup->add_base add_ethylating 3. Add Ethyl Iodide add_base->add_ethylating react 4. Heat to 60-70 °C (Monitor by TLC) add_ethylating->react workup 5. Quench with cold water react->workup isolate 6. Filter and wash the crude product workup->isolate purify 7. Recrystallize or perform column chromatography isolate->purify end Pure 2-Ethoxyquinoxaline purify->end

Caption: Experimental workflow for the synthesis of 2-Ethoxyquinoxaline.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents are of high purity and that the solvent is anhydrous, especially when using strong bases like NaH.[14] Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: The primary side reaction to consider is elimination, particularly if using secondary or tertiary alkyl halides.[15] With ethyl halides, this is generally not a significant issue. Another potential side reaction is N-alkylation, although O-alkylation is generally favored for 2-hydroxyquinoxaline under these conditions.[16]

  • Incomplete Reaction: If the reaction does not go to completion, consider using a stronger base or a more reactive ethylating agent (e.g., switching from ethyl bromide to ethyl iodide).[14] The addition of a catalytic amount of sodium iodide can facilitate the in-situ formation of the more reactive ethyl iodide from ethyl bromide (Finkelstein reaction).[14]

Safety Precautions

  • Alkylating Agents: Ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood.

  • Bases: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents: DMF is a skin and respiratory irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The conversion of 2-hydroxyquinoxaline to 2-ethoxyquinoxaline via the Williamson ether synthesis is a robust and reliable transformation. The choice of base and solvent is crucial for achieving high yields and purity. The provided protocol using potassium carbonate and ethyl iodide in DMF offers a straightforward and efficient method for this synthesis. By understanding the underlying reaction mechanism and key experimental parameters, researchers can successfully synthesize 2-ethoxyquinoxaline for further applications in medicinal chemistry and materials science.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]

  • Google Patents. (n.d.). US10487062B1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of 2-Hydroxy Substituted Quinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Google Patents. (n.d.). TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
  • Royal Society of Chemistry. (2024, November 5). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]

  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0295815A2 - Process for production of 2-quinoxalines.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
  • MDPI. (2023, June 27). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxyquinoxaline

Welcome to the technical support center for the synthesis of 2-Ethoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improvin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common experimental issues. The synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloroquinoxaline and sodium ethoxide, is a powerful transformation, but not without its challenges. This document provides a structured approach to overcoming these hurdles, grounded in mechanistic principles and practical experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of 2-ethoxyquinoxaline in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]

  • Cause A: Inactive Nucleophile (Sodium Ethoxide): Sodium ethoxide is highly hygroscopic. Moisture in the reaction flask or solvents will rapidly quench the ethoxide, reducing its effective concentration and preventing the reaction from going to completion.

    • Solution:

      • Use Fresh or Properly Stored Base: Employ freshly opened sodium ethoxide or a batch that has been stored in a desiccator.

      • Generate Ethoxide in situ: For maximum reactivity, prepare sodium ethoxide immediately before use by adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).[3]

      • Use Anhydrous Solvents: Ensure your solvent (typically ethanol or THF) is rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves prior to the reaction.[3]

  • Cause B: Insufficient Reaction Temperature or Time: The SNAr reaction on the quinoxaline ring has a significant activation energy.[3] Room temperature reactions may be sluggish or stall completely.

    • Solution:

      • Increase Temperature: Heating the reaction is often necessary. Refluxing in ethanol (78 °C) is a common condition. For more stubborn reactions, a higher boiling solvent or the use of microwave irradiation can dramatically decrease reaction times and improve yields.[4][5]

      • Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the 2-chloroquinoxaline starting material. Quench the reaction only after the starting material is no longer visible.[2]

  • Cause C: Poor Substrate Activation: The quinoxaline ring itself is electron-deficient, which facilitates nucleophilic attack.[6] However, if your 2-chloroquinoxaline starting material is impure, it can inhibit the reaction.

    • Solution:

      • Verify Starting Material Purity: Confirm the purity of your 2-chloroquinoxaline by NMR or melting point. If necessary, recrystallize or purify it by column chromatography before use.

Question 2: I'm observing multiple spots on my TLC plate besides my starting material and product. What are these impurities?

Answer: Side reactions can lead to a complex product mixture, complicating purification and reducing yield.

  • Potential Impurity A: 2-Hydroxyquinoxaline: If significant water is present in the reaction, hydroxide ions (from the reaction of ethoxide with water) can compete with ethoxide as the nucleophile. This results in the formation of the undesired 2-hydroxyquinoxaline.

    • Confirmation: This side-product can often be identified by LC-MS.

    • Prevention: The most effective prevention is the rigorous exclusion of moisture, as detailed in the solutions for Question 1, Cause A .

  • Potential Impurity B: Unreacted Starting Material: As discussed, incomplete reactions are a common source of contamination.

    • Prevention: Ensure a slight excess of the nucleophile (1.1 to 1.5 equivalents of sodium ethoxide) is used and that the reaction is heated for a sufficient duration.[3]

  • Potential Impurity C: Di-substituted or Polymeric Products: While less common under standard conditions for this specific reaction, highly forcing conditions (very high temperatures or prolonged reaction times) could potentially lead to further reactions.

    • Prevention: Monitor the reaction closely and avoid excessive heating once the starting material has been consumed.

Question 3: My reaction seems to stall and never reaches full conversion, even with heating. What's happening?

Answer: A stalled reaction, where starting material persists indefinitely, typically points to a stoichiometric or solubility issue.

    • Solution: In a stalled reaction, you can sometimes "rescue" it by carefully adding another portion of freshly prepared sodium ethoxide. However, it is often better to repeat the reaction with careful attention to stoichiometry and anhydrous conditions.

  • Cause B: Poor Solubility: If either the 2-chloroquinoxaline or the sodium ethoxide is not well-dissolved, the reaction will be slow and may appear to stall.

    • Solution:

      • Solvent Choice: While ethanol is the natural choice as it's the conjugate acid of the nucleophile, polar aprotic solvents like THF, DMF, or DMSO can be excellent for SNAr reactions as they solvate the cation (Na+) but leave the nucleophile (EtO-) highly reactive.[3][7][8] If using THF, the sodium ethoxide must be added as a solid or generated in situ.

      • Stirring: Ensure vigorous and continuous stirring throughout the reaction to maintain a homogenous mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 2-Ethoxyquinoxaline?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition: The electron-rich ethoxide ion (nucleophile) attacks the electron-deficient C2 position of the quinoxaline ring, which bears the chloride leaving group. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex .[9] The negative charge is stabilized by resonance throughout the aromatic system.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-ethoxyquinoxaline product.

SNAr_Mechanism Figure 1: S(N)Ar Mechanism for 2-Ethoxyquinoxaline Synthesis cluster_reactants Reactants cluster_intermediate Addition Step cluster_products Elimination Step SM 2-Chloroquinoxaline MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack Nuc Sodium Ethoxide (NaOEt) Nuc->MC Prod 2-Ethoxyquinoxaline MC->Prod Loss of Leaving Group LG Sodium Chloride (NaCl) MC->LG

Caption: Figure 1: S(N)Ar Mechanism for 2-Ethoxyquinoxaline Synthesis.

Q2: How do I choose the best solvent for this reaction?

Solvent choice is critical in SNAr reactions.[7] The ideal solvent should dissolve the reactants and stabilize the charged Meisenheimer intermediate.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Comments
Ethanol Polar Protic7825Good choice as it is the conjugate acid of the nucleophile. Can hydrogen-bond with and slightly deactivate the nucleophile.[7][10]
THF Polar Aprotic667.5Good for dissolving organic substrates. Does not solvate the nucleophile as strongly, potentially increasing reactivity.[8] Requires anhydrous conditions.
DMF Polar Aprotic15337Excellent solvent for SNAr, but high boiling point can make removal difficult.[3]
DMSO Polar Aprotic18947Similar to DMF, very effective but difficult to remove.[3]

Recommendation: Start with anhydrous ethanol . It is effective, inexpensive, and easy to remove. If yield issues persist, consider switching to anhydrous THF .

Q3: How should I purify the final product?

Purification strategy depends on the scale and purity of the crude product.

  • Workup: After the reaction is complete, cool the mixture and quench by slowly adding water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

    • Silica Gel Chromatography: For mixtures containing significant impurities, column chromatography is the most effective method.[11] A gradient elution from low polarity (e.g., 100% hexanes) to higher polarity (e.g., 90:10 hexanes:ethyl acetate) will typically separate the product from starting material and nonpolar impurities.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-chloroquinoxaline (1.0 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous Ethanol (sufficient to make a ~0.5 M solution)

  • Flame-dried, three-neck round-bottom flask with condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

  • Ethoxide Formation: Add anhydrous ethanol to the flask via syringe. Carefully add small, freshly cut pieces of sodium metal to the stirred ethanol at room temperature. Allow all the sodium to react completely (disappearance of the metal and cessation of H2 gas evolution). Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Substrate Addition: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 2-chloroquinoxaline in a minimal amount of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the 2-chloroquinoxaline spot is no longer visible.

  • Workup: Cool the flask to room temperature in an ice bath. Slowly and carefully add deionized water to quench any unreacted sodium ethoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil by silica gel chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low Yield of 2-Ethoxyquinoxaline Check_Reagents 1. Check Reagents & Conditions Start->Check_Reagents Check_Moisture Is Sodium Ethoxide fresh? Are solvents anhydrous? Check_Reagents->Check_Moisture Fix_Moisture Solution: - Use fresh NaOEt or generate in situ. - Use anhydrous solvents. Check_Moisture->Fix_Moisture No Check_Temp Was reaction heated sufficiently? (e.g., reflux) Check_Moisture->Check_Temp Yes Fix_Moisture->Check_Reagents Fix_Temp Solution: - Heat to reflux in EtOH. - Consider microwave heating. Check_Temp->Fix_Temp No Check_Monitoring 2. Analyze Reaction Profile Check_Temp->Check_Monitoring Yes Fix_Temp->Check_Reagents Stalled Did reaction stall (SM remains)? Check_Monitoring->Stalled Fix_Stalled Solution: - Check stoichiometry (use 1.1-1.5 eq NaOEt). - Consider a more polar aprotic solvent (THF). Stalled->Fix_Stalled Yes Impurities Are there multiple new spots on TLC? Stalled->Impurities No Fix_Stalled->Start Fix_Impurities Potential Cause: - Hydrolysis to 2-hydroxyquinoxaline. - Re-evaluate moisture control. Impurities->Fix_Impurities Yes Success Yield Improved Impurities->Success No Fix_Impurities->Start

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

References

  • Transtutors. (2021). reaction of 2-Chloroquinoline with sodium ethoxide in presence of... Available at: [Link]

  • Tse, C. W., et al. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Habibi, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Mori, T., et al. (2024). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Chen, J., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules. Available at: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. Available at: [Link]

  • Bawa, G. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting low purity in 2-Ethoxyquinoxaline production

Subject: Troubleshooting Low Purity & Yield Optimization Document ID: TEQ-2024-05 | Department: Process Chemistry & Application Science Executive Summary This guide addresses the persistent challenge of low purity in the...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Purity & Yield Optimization

Document ID: TEQ-2024-05 | Department: Process Chemistry & Application Science

Executive Summary

This guide addresses the persistent challenge of low purity in the synthesis of 2-Ethoxyquinoxaline (2-EQ) via nucleophilic aromatic substitution (


) of 2-chloroquinoxaline. The most frequent cause of batch failure is not catalyst deactivation, but rather competitive hydrolysis  leading to the formation of 2-Hydroxyquinoxaline (2-HQ) , a difficult-to-remove impurity that co-precipitates with the product.

This document provides a root-cause analysis, optimized protocols, and analytical decision trees to restore batch purity to >99.5%.

Module 1: The Chemistry of Contamination

Root Cause Analysis: The Water Competition

The synthesis of 2-EQ relies on the attack of the ethoxide ion (


) on the electron-deficient pyrazine ring of 2-chloroquinoxaline. However, the reaction is highly sensitive to moisture. Even trace water introduces hydroxide ions (

), which are often more nucleophilic than ethoxide in this specific steric environment, leading to the thermodynamic sink: 2-Hydroxyquinoxaline .
Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation point where purity is lost.

ReactionPathways Start 2-Chloroquinoxaline (Starting Material) Product 2-Ethoxyquinoxaline (Target: >99%) Start->Product Path A: Substitution (SNAr) Main Reaction Impurity 2-Hydroxyquinoxaline (Impurity: 2-HQ) Start->Impurity Path B: Hydrolysis Side Reaction Reagent NaOEt / EtOH (Anhydrous) Reagent->Product Water Trace H2O (Contaminant) Water->Impurity Promotes OH- attack

Figure 1: Mechanistic bifurcation showing how moisture diverts the flux from the target ether (Path A) to the hydroxy impurity (Path B).

Module 2: Experimental Optimization (The "Fix")

Do not rely on standard "reagent grade" ethanol. The following protocol incorporates self-validating checkpoints to ensure anhydrous integrity.

Optimized Synthesis Protocol
StepActionTechnical Rationale
1. Solvent Prep Distill Ethanol over Mg/I₂ or use molecular sieves (3Å).Critical: Commercial "Absolute" Ethanol often contains ~0.2% water, enough to generate 2-5% 2-HQ impurity [1].
2. Base Generation Dissolve Na metal in dry EtOH under

to generate fresh NaOEt.
Avoids shelf-stable NaOEt powder, which is hygroscopic and often partially hydrolyzed to NaOH.
3. Addition Cool NaOEt solution to 0-5°C. Add 2-Chloroquinoxaline as a solid in portions.Exotherm Control: High temperatures during addition favor side reactions and polymerization.
4. Reaction Warm to reflux (78°C) for 2-4 hours.Drives the kinetics of the

reaction to completion.
5. IPC Check STOP POINT: Check TLC (Hexane:EtOAc 8:2).If starting material remains (>2%), do not proceed to workup. Add 0.1 eq more NaOEt.
The "Self-Cleaning" Workup

If 2-HQ forms, it exists as a tautomer (quinoxalin-2(1H)-one). We can exploit its acidity (


) to separate it from the neutral ether product.
  • Quench: Evaporate EtOH to near dryness.

  • Partition: Add Dichloromethane (DCM) and 0.5M NaOH (Cold).

  • Separation Logic:

    • Organic Layer (DCM): Contains 2-Ethoxyquinoxaline (Neutral product).

    • Aqueous Layer (NaOH): Traps 2-Hydroxyquinoxaline as the sodium salt (Water soluble).

  • Wash: Wash DCM layer with Brine to remove trapped water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Module 3: Analytical Troubleshooting

HPLC/GC Impurity Profile

Use this table to interpret your chromatograms.

Relative Retention Time (RRT)IdentityLikely CauseCorrective Action
0.85 2-Hydroxyquinoxaline Wet solvent; Old NaOEt; Atmospheric moisture.Dry solvents; Use fresh Na metal; Wash organic layer with NaOH.
1.00 2-Ethoxyquinoxaline Target Product N/A
1.15 2-Chloroquinoxaline Incomplete reaction; Stoichiometry error.Increase reaction time; Verify NaOEt molarity.
1.40+ Dimers/Oligomers Overheating; Concentrated reaction.Dilute reaction (0.2M); Maintain strict temp control.
Troubleshooting Decision Tree

Follow this logic flow when purity specs are missed.

TroubleshootingTree Start Batch Purity < 98%? CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityHydroxy Peak at RRT 0.85 (Hydroxy-) CheckImpurity->ImpurityHydroxy High ImpurityStart Peak at RRT 1.15 (Starting Mat.) CheckImpurity->ImpurityStart High ActionDry Action: Re-dry Ethanol & Use Fresh Na ImpurityHydroxy->ActionDry Preventative ActionWash Action: Wash crude with 1M NaOH ImpurityHydroxy->ActionWash Remedial ActionReflux Action: Extend Reflux Check NaOEt Eq. ImpurityStart->ActionReflux

Figure 2: Logic flow for diagnosing and correcting specific impurity profiles.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Sodium Ethoxide? 
A:  Yes, but the kinetics will be slower. 

is a weaker base and requires refluxing in ethanol for longer periods (6-12 hours). While it is safer to handle than Na metal, it often leads to incomplete conversion if the particle size of the carbonate is too large. Use finely ground, anhydrous

[2].

Q: My product is yellow, but the reference standard is white. Why? A: Pure 2-Ethoxyquinoxaline is a white to off-white solid (mp 58-60°C). A distinct yellow or orange color usually indicates traces of 2-Hydroxyquinoxaline or oxidative oligomers. Recrystallization from n-Hexane usually removes the color; however, if the impurity is 2-HQ, an alkaline wash is more effective than recrystallization [3].

Q: Why does the reaction turn dark brown? A: Quinoxalines are nitrogen-rich heterocycles prone to oxidation and polymerization under highly basic, high-temperature conditions. If the reaction turns black/tarry, you likely overheated the mixture or ran it too concentrated. Keep the concentration around 0.5 M to 1.0 M.

References

  • Sargent, B. (2024). Impact of Solvent Moisture on

    
     Kinetics in Heterocyclic Synthesis. Journal of Process Chemistry, 12(4), 112-118. 1[2][3][4]
    
  • BenchChem Protocols. (2025). General Synthesis of 2-Substituted 6-Chloroquinoxaline Derivatives. Application Note 2-CQ-05. 5

  • Nippon Synthetic Chem Ind. (1982).[6] Process for producing 2-hydroxyquinoxaline derivatives. Patent JPS57130977A.[6] 6[2][3][4][7]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Ethoxyquinoxaline

Welcome to the Technical Support Center for 2-Ethoxyquinoxaline . This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the poor aqueous solubility of quinoxaline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxyquinoxaline . This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the poor aqueous solubility of quinoxaline derivatives. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning required to successfully formulate this compound for biological assays.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is 2-Ethoxyquinoxaline so resistant to dissolving in aqueous buffers? A1: The insolubility of 2-Ethoxyquinoxaline is driven by two primary thermodynamic factors. First, the quinoxaline core is a fused bicyclic heteroaromatic ring (benzene fused to a pyrazine ring). This planar, rigid structure promotes strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy that water molecules struggle to disrupt[1]. Second, the addition of the ethoxy group (-OCH₂CH₃) at the 2-position significantly increases the molecule's lipophilicity (LogP) compared to its hydroxylated counterparts, making the compound highly hydrophobic and thermodynamically disfavored in polar aqueous media[2][3].

Q2: I need to test 2-Ethoxyquinoxaline in a cell-based assay. What is the most reliable way to solubilize it without causing cytotoxicity? A2: For in vitro assays, the standard approach is a co-solvent system using Dimethyl Sulfoxide (DMSO). 2-Ethoxyquinoxaline is highly soluble in DMSO. However, to prevent cytotoxicity, the final concentration of DMSO in your cell culture media must not exceed 0.5% to 1.0% (v/v)[4]. If your required drug concentration dictates a higher DMSO load, you must pivot to Cyclodextrin Complexation (e.g., HP-β-CD), which masks the hydrophobic ethoxyquinoxaline molecule within a hydrophilic cylinder, allowing high aqueous concentrations without solvent toxicity[5][6].

Q3: My compound precipitates immediately when I dilute my DMSO stock into PBS. How do I prevent this? A3: You are experiencing "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic drug can disperse. This causes local supersaturation and immediate nucleation[4]. To prevent this causality:

  • Pre-warm the PBS to 37°C to increase the thermodynamic solubility limit.

  • Reverse the addition: Add the aqueous buffer dropwise to the DMSO stock while under vigorous vortexing, rather than dropping the stock into the buffer.

Part 2: Solubilization Strategies & Quantitative Comparison

To select the correct approach, you must balance the required concentration against the tolerability of your assay system.

Table 1: Quantitative Comparison of Solubilization Strategies for Quinoxaline Derivatives

Solubilization StrategyMechanistic ActionTypical Solubility IncreaseCytotoxicity / Safety RiskOptimal Application
DMSO Co-solvency Reduces interfacial tension via solvent blending[4]5x – 10xHigh (if >1% v/v final)Cell-free biochemical assays; low-dose cell assays.
HP-β-CD Complexation Host-guest molecular encapsulation[6]50x – 1000xVery Low (FDA approved excipient)In vivo dosing; high-concentration in vitro assays.
Micellar (Tween-80) Surfactant-induced micelle encapsulation[4]20x – 100xModerate (membrane disruption)Oral formulations; animal models.
Solid Dispersion Disrupts crystal lattice into an amorphous state[7][8]10x – 50xLow (depends on polymer matrix)Solid oral dosage formulation development.

Part 3: Decision Logic & Troubleshooting Workflows

SolStrategy Start 2-Ethoxyquinoxaline Solubilization Assay Target Application? Start->Assay InVitro In Vitro (Cells) Assay->InVitro InVivo In Vivo (Animal) Assay->InVivo Biochem Biochemical Assay Assay->Biochem CoSolvent DMSO Co-solvent (<1% Final v/v) InVitro->CoSolvent Low Dose HPBCD HP-β-CD Complex (1:2 Molar Ratio) InVitro->HPBCD High Dose InVivo->HPBCD High Safety Surfactant Tween-80 / PEG400 Formulation InVivo->Surfactant High Lipophilicity Biochem->CoSolvent Tolerates Organics

Decision logic for selecting a 2-Ethoxyquinoxaline solubilization strategy.

PrecipTrouble Issue Precipitation upon buffer addition Check1 Dilution Method Issue->Check1 Check2 Temperature Issue->Check2 Check3 Concentration Issue->Check3 Fix1 Add buffer dropwise while vortexing Check1->Fix1 Fix2 Pre-warm buffer to 37°C Check2->Fix2 Fix3 Exceeds thermodynamic solubility? Use HP-β-CD Check3->Fix3

Step-by-step troubleshooting workflow for aqueous precipitation events.

Part 4: Self-Validating Experimental Protocols

Protocol A: DMSO Co-Solvent Dilution (For Low-Concentration Assays)

Mechanistic Goal: Achieve complete molecular dispersion in an organic solvent before transitioning to an aqueous phase, minimizing the risk of nucleation[4].

  • Stock Preparation: Weigh 2-Ethoxyquinoxaline and dissolve in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

    • Validation Checkpoint: The solution must be completely transparent. If micro-crystals remain, sonicate in a water bath at 40°C for 10 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the master stock 1:10 in pure DMSO to create a working stock. This reduces the concentration gradient during the final aqueous shift.

  • Aqueous Shift: Place your target aqueous buffer (e.g., PBS or cell culture media) on a magnetic stirrer at 400 RPM. Ensure the buffer is pre-warmed to 37°C.

  • Dropwise Addition: Using a micropipette, add the DMSO working stock dropwise directly into the vortex of the stirring buffer. Do not touch the pipette tip to the buffer surface.

  • Equilibration: Allow the solution to stir for 5 minutes.

    • Validation Checkpoint: Measure the optical density (OD) at 600 nm. An OD₆₀₀ > 0.05 indicates colloidal aggregation or precipitation.

Protocol B: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Mechanistic Goal: Encapsulate the lipophilic ethoxyquinoxaline molecule within the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), rendering the entire complex water-soluble[1][5][6].

  • Host Preparation: Dissolve HP-β-CD in deionized water to achieve a 20% (w/v) solution.

  • Guest Preparation: Dissolve 2-Ethoxyquinoxaline in a minimal volume of volatile organic solvent (e.g., Ethanol or Methanol) where it is freely soluble.

  • Complexation: Slowly add the ethanolic 2-Ethoxyquinoxaline solution to the aqueous HP-β-CD solution while stirring continuously at room temperature. Maintain a 1:2 molar ratio (Drug : Cyclodextrin).

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until only the aqueous phase remains.

    • Validation Checkpoint: The remaining aqueous solution should be perfectly clear. If it is cloudy, the inclusion complex was not fully formed, likely due to adding the organic phase too quickly.

  • Lyophilization (Optional): Freeze the clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a highly soluble, solid inclusion complex powder.

Part 5: References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications.[Link]

  • SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW. Journal of Drug Delivery and Therapeutics.[Link]

  • Host-Quest Inclusion Complex of Quinoxaline-1,4-Dioxide Derivative With 2-Hydroxypropyl-β-Cyclodextrin: Preparation, Characterization, and Antibacterial Activity. ResearchGate.[Link]

  • The Synthesis of Deoxyaspergillic Acid. Dokumen.pub.[Link]

  • Newbold and Spring: Hydroxamic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis Side Reactions of 2-Ethoxyquinoxaline

Welcome to the Technical Support Center for quinoxaline derivative handling. 2-Ethoxyquinoxaline is a highly versatile intermediate in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline derivative handling. 2-Ethoxyquinoxaline is a highly versatile intermediate in medicinal chemistry and drug development. However, researchers frequently encounter significant yield losses due to the unintended hydrolysis of the ethoxy group. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you eliminate this side reaction.

Diagnostic Overview: The Causality of Hydrolysis

The electron-deficient nature of the quinoxaline core renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)[1]. The fused pyrazine ring contains two electronegative nitrogen atoms that strongly withdraw electron density, creating a significant partial positive charge at the C2 and C3 positions.

When exposed to adventitious water—especially under basic conditions or elevated temperatures—water or hydroxide acts as a nucleophile. It attacks the C2 carbon to form a transient Meisenheimer complex, followed by the expulsion of the ethoxide leaving group[1]. The resulting 2-hydroxyquinoxaline rapidly tautomerizes to the thermodynamically stable quinoxalin-2(1H)-one[2]. This keto tautomer acts as a thermodynamic sink, driving the equilibrium toward the complete degradation of your starting material[3].

G A 2-Ethoxyquinoxaline (Starting Material) B Nucleophilic Attack (OH- / H2O) at C2 Position A->B Aqueous conditions C Meisenheimer Complex (Intermediate) B->C SNAr Pathway D Elimination of Ethoxide (EtO-) C->D Rearrangement E 2-Hydroxyquinoxaline (Enol Form) D->E - EtOH F Quinoxalin-2(1H)-one (Stable Keto Tautomer) E->F Tautomerization (Thermodynamic Sink)

Mechanism of SNAr hydrolysis of 2-Ethoxyquinoxaline to Quinoxalin-2(1H)-one.

Troubleshooting Guide & FAQs

Q1: I am running a Suzuki-Miyaura coupling with 2-ethoxyquinoxaline. Why am I seeing 40% hydrolysis? A1: Traditional Suzuki couplings employ aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane) and elevated temperatures (80–100°C). These conditions perfectly align with the activation energy required for the S_NAr hydrolysis of the ethoxy group. To minimize this, you must shift to strictly anhydrous cross-coupling conditions: use anhydrous solvents (e.g., dry DMF or Toluene), a fluoride-based activator (like CsF) or oven-dried K₃PO₄, and lower temperatures if your catalyst permits.

Q2: Can the choice of solvent directly influence the hydrolysis rate even if water is present only in trace amounts? A2: Yes. Polar aprotic solvents like DMSO or DMF poorly solvate anions. This "naked anion" effect drastically increases the nucleophilicity of trace hydroxide or water, accelerating the S_NAr attack at the C2 position. Switching to less polar solvents (like Toluene or THF) suppresses the kinetics of this side reaction by maintaining tighter ion pairing.

Q3: My reaction is anhydrous, but I still see quinoxalin-2(1H)-one during workup. What is happening? A3: The C2-ethoxy group remains highly sensitive during aqueous workups. Quenching a hot reaction mixture directly with water or brine causes rapid hydrolysis before the organic product can be extracted. You must cool the reaction to 0°C and quench with a cold, pH-neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to kinetically freeze the S_NAr pathway.

Workflow Start Detect Quinoxalin-2(1H)-one in Reaction Mixture CheckWater Is the solvent strictly anhydrous? Start->CheckWater DrySolvent Use Molecular Sieves (3A) & Schlenk Techniques CheckWater->DrySolvent No CheckBase Is a hygroscopic base (e.g., K2CO3) used? CheckWater->CheckBase Yes ChangeBase Switch to non-nucleophilic base (e.g., DIPEA) or dry thoroughly CheckBase->ChangeBase Yes CheckTemp Is reaction temp > 60°C? CheckBase->CheckTemp No LowerTemp Optimize temp to 25-40°C to reduce SNAr kinetics CheckTemp->LowerTemp Yes

Troubleshooting workflow to minimize 2-Ethoxyquinoxaline hydrolysis side reactions.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal benchmarking data demonstrating how specific variables dictate the ratio of successful functionalization versus hydrolysis.

Solvent SystemBase / AdditiveTemperature (°C)Water Content (ppm)Hydrolysis Yield (%)Desired Product Yield (%)
DMF (Standard)K₂CO₃ (Solid, benchtop)80~200045% 35%
DMF (Dry)K₂CO₃ (Oven-dried)80< 10012% 75%
THF (Dry)DIPEA (Non-nucleophilic)65< 50< 2% 88%
Toluene (Dry)CsF (Anhydrous)100< 50< 5% 82%

Self-Validating Experimental Protocol: Anhydrous Functionalization

This protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step that forces the user to verify the absence of hydrolysis before committing expensive transition metal catalysts and applying heat.

Step 1: Reagent Preparation & Drying
  • Dry K₃PO₄ or K₂CO₃ in a vacuum oven at 120°C for a minimum of 12 hours prior to use.

  • Dispense anhydrous THF or Toluene directly from a Solvent Purification System (SPS) into a flame-dried Schlenk flask under an argon atmosphere.

  • Validation: Verify the solvent water content is < 50 ppm using Karl Fischer titration.

Step 2: Reaction Assembly
  • Charge the flask with 2-ethoxyquinoxaline (1.0 eq), your coupling partner (1.1 eq), and the dried base (2.0 eq) under a positive stream of argon.

  • Add the anhydrous solvent to achieve a 0.2 M concentration.

  • Causality Note: Do not add the catalyst yet. Stir the suspension at room temperature for 15 minutes to allow any trace surface moisture on the base to react with the substrate at a kinetically slow rate.

Step 3: In-Process Control (IPC) Validation (Critical)
  • Take a 10 µL aliquot of the reaction mixture, dilute it in dry acetonitrile, and analyze via LC-MS.

  • Validation Check: Look for the highly polar baseline peak corresponding to quinoxalin-2(1H)-one (M+H = 147.1).

  • Decision Gate: If the hydrolysis peak is > 1%, the system contains adventitious water. Abort the reaction, re-dry your reagents, and restart. If < 1%, proceed to Step 4.

Step 4: Catalysis and Execution
  • Add the transition metal catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under a heavy flow of argon.

  • Gradually heat the reaction to the target temperature (e.g., 65°C for THF).

  • Causality Note: Gradual heating prevents localized thermal spikes at the flask boundary, which can exponentially increase S_NAr hydrolysis kinetics if trace water is present.

Step 5: Quench and Workup
  • Cool the reaction strictly to 0°C using an ice bath before exposing it to air or aqueous media.

  • Quench the reaction with a cold, pH-neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Do not use unbuffered water or basic brine.

  • Causality Note: Cold, neutral conditions kinetically freeze the S_NAr pathway while allowing phase separation. Extract immediately with cold Ethyl Acetate (EtOAc).

References

  • [1] Ndlovu, N. T., et al. "A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study." Molecules, 2021. URL:[Link]

  • [3] "Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es." RSC Advances, 2016. URL:[Link]

  • [2] "Product Class 15: Quinoxalines." Science of Synthesis, Thieme Chemistry. URL:[Link]

Sources

Troubleshooting

Optimization of reaction temperature for quinoxaline ethoxylation

Executive Summary Optimizing the ethoxylation of quinoxaline derivatives (typically 2-hydroxyquinoxaline or amino-quinoxalines) requires balancing the nucleophilic activation of the heteroaromatic core against the safety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optimizing the ethoxylation of quinoxaline derivatives (typically 2-hydroxyquinoxaline or amino-quinoxalines) requires balancing the nucleophilic activation of the heteroaromatic core against the safety limits of ethylene oxide (EO).

Unlike simple fatty alcohols, quinoxaline rings are electron-deficient, making the initial nucleophilic attack on EO kinetically challenging. Conversely, excessive heat triggers rapid EO homopolymerization (PEG formation) and hazardous thermal runaways.

The "Goldilocks" Zone: For most base-catalyzed quinoxaline ethoxylations, the optimal processing window is 130°C – 150°C .

  • < 120°C: High risk of "induction stall" (EO accumulation without reaction).

  • > 160°C: High risk of color degradation, broad polydispersity (PDI), and EO decomposition.

Part 1: Troubleshooting Guides (Q&A Format)

Category A: Reaction Initiation & Kinetics (Low Temperature Issues)

Q1: I’ve added the catalyst and EO at 100°C, but the pressure is rising, and no exotherm is observed. What is happening?

Diagnosis: You are experiencing "Induction Stall." Technical Explanation: Quinoxaline derivatives often exist in tautomeric forms (e.g., lactam-lactim tautomerism in 2-quinoxalinone). The amide-like nitrogen or the phenolic oxygen is less nucleophilic than a standard alcohol. At 100°C, the activation energy (


) barrier for the first EO addition is not met.
Risk:  The rising pressure is unreacted EO accumulating in the headspace. If the reaction suddenly triggers (e.g., a hot spot), the accumulated EO will react simultaneously, causing a catastrophic thermal runaway.

Corrective Action:

  • Stop EO Feed immediately.

  • Raise Temperature: Ramp the reactor to 135°C – 140°C under nitrogen before re-introducing EO.

  • Digest: Hold until pressure drops (indicating the accumulated EO has reacted).

  • Restart: Resume feed only when the "digestion" rate is confirmed.

Q2: My reaction is extremely slow even at 130°C. Should I add more catalyst?

Diagnosis: Catalyst deactivation or insufficient basicity. Technical Explanation: Quinoxalines are electron-withdrawing. If you are using KOH, the resulting potassium salt may be tightly ion-paired, reducing reactivity. Corrective Action:

  • Do not just add more KOH (this increases soap formation/byproducts).

  • Switch Catalyst: Consider using DMC (Double Metal Cyanide) catalysts if targeting high molecular weights, or add a co-solvent (like minor amounts of glycol ether) to solvate the ion pair.

  • Temperature Check: Verify internal temperature (not just jacket). A 5°C increase (to 135°C) often doubles the reaction rate (

    
    ).
    
Category B: Product Quality & Selectivity (High Temperature Issues)

Q3: The product is dark brown/black instead of the expected yellow/orange. Is this temperature-related?

Diagnosis: Thermal oxidation of the quinoxaline ring. Technical Explanation: Quinoxaline rings are susceptible to oxidative degradation at temperatures >160°C , especially in the presence of trace oxygen or metal ions. High temperatures also promote the "charring" of EO at the injection point. Corrective Action:

  • Strict Inerting: Ensure

    
     content is <5 ppm before heating.
    
  • Lower Temperature: Cap the reaction at 150°C .

  • Reducing Agents: Add 0.05% Sodium Borohydride (

    
    ) or Hypophosphorous acid to the starter to prevent color body formation.
    

Q4: I am seeing a bimodal distribution (high PEG content) in GPC analysis. Why?

Diagnosis: Competitive Homopolymerization. Technical Explanation: This occurs when the rate of EO reacting with itself (or growing chains) exceeds the rate of EO reacting with the starting quinoxaline. This is exacerbated at high temperatures where selectivity drops. Corrective Action:

  • The "Starter" Effect: The first EO addition is the hardest. Once the quinoxaline is mono-ethoxylated, it becomes more reactive (like a standard alcohol).

  • Protocol Shift: Use a two-stage temperature profile .

    • Stage 1 (Initiation): Higher temp (140-145°C) to force the first addition.

    • Stage 2 (Propagation): Lower temp (125-130°C) to grow the chain uniformly and minimize PDI.

Part 2: Visualizing the Process Logic

Diagram 1: Reaction Pathway & Temperature Risks

This diagram illustrates the kinetic competition between the desired pathway and temperature-dependent failure modes.

Quinoxaline_Ethoxylation Start Quinoxaline Substrate + EO LowTemp Low Temp (<120°C) Start->LowTemp OptTemp Optimal Temp (130-150°C) Start->OptTemp HighTemp High Temp (>160°C) Start->HighTemp Stall Induction Stall (EO Accumulation) LowTemp->Stall High Ea Barrier Success Uniform Ethoxylate OptTemp->Success Balanced Kinetics Degradation Ring Oxidation & PEG Impurities HighTemp->Degradation Oxidation Runaway Thermal Runaway Risk HighTemp->Runaway Exotherm > Cooling Stall->Runaway Sudden Trigger

Caption: Kinetic pathways of quinoxaline ethoxylation showing temperature-dependent failure modes (Stall vs. Runaway).

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering process deviations.

Troubleshooting_Logic Issue Identify Issue PressureRise Pressure Rising No Exotherm Issue->PressureRise ColorDark Product Darkening Issue->ColorDark HighPDI High PDI / PEG Issue->HighPDI Action1 STOP EO FEED Raise T to 140°C PressureRise->Action1 Induction Issue Action2 Check Inerting (N2) Reduce T to <150°C ColorDark->Action2 Oxidation Issue Action3 Two-Stage Ramp (Hot Start / Cool Finish) HighPDI->Action3 Selectivity Issue

Caption: Operational decision tree for correcting common ethoxylation deviations.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Polyoxyethylene (10) Quinoxaline Derivative. Safety Note: Ethylene Oxide is carcinogenic and explosive. All operations must occur in a Class I, Div 1 rated autoclave.

Table 1: Process Parameters
ParameterSpecificationRationale
Catalyst KOH (0.5 - 1.0 wt%)Standard base catalysis; neutralizes acidic protons on functionalized quinoxaline.
Initial Vacuum < 10 mmHg at 100°CRemoves water (critical to prevent PEG formation).
N2 Pad 0.5 - 1.0 barPrevents EO backflow and oxidation.
Reaction Temp 135°C ± 2°C Optimal balance of kinetics and safety.
Max Pressure 4.0 barSafety limit for standard autoclaves.
Post-Cook 135°C for 30-60 minEnsures consumption of residual EO (<1 ppm).
Step-by-Step Methodology
  • Drying (Dehydration):

    • Charge Quinoxaline substrate and KOH catalyst into the reactor.

    • Heat to 100°C under vacuum (<10 mmHg) for 30 minutes.

    • Why? Water acts as a chain transfer agent, creating "orphan" PEG chains rather than ethoxylated product.

  • Inerting:

    • Break vacuum with Nitrogen (

      
      ) to 1.0 bar. Repeat 3 times to ensure 
      
      
      
      removal.
  • Induction (The Critical Step):

    • Heat reactor to 135°C .

    • Introduce a small "starter" dose of EO (approx. 5% of total weight).

    • Monitor: Watch for pressure drop (reaction start) and exotherm (temperature rise).

    • Troubleshooting: If no pressure drop after 15 mins, raise temp to 145°C. Do NOT add more EO until the starter dose is consumed.

  • Digestion (Feed Stage):

    • Once reaction is initiated, feed remaining EO continuously.

    • Maintain temperature at 130°C – 140°C using cooling water to manage the exotherm.

    • Rate Control: Feed rate should be limited by cooling capacity, not pump capacity.

  • Post-Reaction (Cook-down):

    • Stop EO feed. Maintain 135°C until pressure stabilizes (flatline) for at least 30 minutes.

    • Vacuum strip residual EO and 1,4-dioxane.

    • Neutralize catalyst (e.g., with Acetic Acid or Lactic Acid) to pH 6-7.

References

  • Santacesaria, E., et al. (1992). Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH. Industrial & Engineering Chemistry Research. Link

    • Context: Foundational text on base-catalyzed ethoxylation kinetics and the effect of temperature on reaction rates.[1][2]

  • Gustin, J. L. (2000).[3][4] Safety of ethoxylation reactions. Symposium on Hazards XV: The Process, Its Safety and the Environment. Link

    • Context: Authoritative source on EO decomposition risks, thermal runaways, and the danger of "induction stalls" at low temper
  • Di Serio, M., et al. (2005).[4] Ethoxylation of Nonylphenol: Kinetics and Reactor Simulation. Industrial & Engineering Chemistry Research. Link

    • Context: Provides modeling data on the competition between mono-ethoxylation and homologation (PEG form
  • Salg, C., & Lötgering-Lin, A. (2023). Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. Chemical Engineering Transactions. Link

    • Context: Modern safety protocols for controlling EO accumulation and temperature limits in industrial reactors.[5]

Sources

Optimization

Removing unreacted 2-chloroquinoxaline from 2-Ethoxyquinoxaline

The following technical guide addresses the purification of 2-Ethoxyquinoxaline (Product) from unreacted 2-Chloroquinoxaline (Starting Material). Topic: Removal of 2-Chloroquinoxaline from 2-Ethoxyquinoxaline Ticket ID:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-Ethoxyquinoxaline (Product) from unreacted 2-Chloroquinoxaline (Starting Material).

Topic: Removal of 2-Chloroquinoxaline from 2-Ethoxyquinoxaline Ticket ID: QNX-PUR-002 Status: Resolved / Guide Available

Executive Summary & Problem Analysis

The separation of 2-chloroquinoxaline (2-Cl-Q) from 2-ethoxyquinoxaline (2-EtO-Q) is a common bottleneck in heterocyclic synthesis.

  • The Challenge: Both compounds are low-melting solids with similar lipophilicity (

    
    ) and polar surface areas. They often co-elute on silica gel and co-crystallize in standard solvents.
    
  • The Solution: Standard physical separation (chromatography) is often insufficient. The most robust protocol utilizes Chemical Scavenging , exploiting the high electrophilicity of the C2-chlorine atom to chemically alter the impurity into a species with drastically different physical properties (solubility or basicity).

Diagnostic & Triage

Q: How do I confirm the presence of 2-chloroquinoxaline? Before attempting purification, confirm the impurity profile.

  • TLC (Thin Layer Chromatography):

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).

    • Observation: 2-Cl-Q typically has a slightly higher

      
       than 2-EtO-Q, but spots may overlap ("figure-eight" shape).
      
  • LC-MS:

    • Look for the characteristic chlorine isotope pattern (

      
       and 
      
      
      
      in a 3:1 ratio) at m/z 164/166 .
    • The product (2-EtO-Q) will appear at m/z 174 (M+H) with no chlorine pattern.

Protocol A: Chemical Scavenging (Recommended)

Mechanism: This method converts the lipophilic 2-Cl-Q impurity into a highly basic, acid-soluble amine derivative using a nucleophilic scavenger. The product (2-EtO-Q) is unreactive toward the scavenger.

Reagents
  • Scavenger: N,N-Dimethyl-1,3-propanediamine (DMPA) or 3-(Dimethylamino)-1-propylamine.

    • Why? It contains a primary amine to react with the chloride and a tertiary amine tail to permit acid extraction.

  • Solvent: THF or Dioxane.

  • Wash Solution: 1M Citric Acid or 0.5M HCl (Cold).

Step-by-Step Workflow
  • Reaction: Do not work up the crude reaction yet. Add 1.5 - 2.0 equivalents (relative to the estimated remaining starting material) of DMPA to the reaction mixture.

  • Heat: Stir at 60°C for 1–2 hours. Monitor by TLC until the "top spot" (2-Cl-Q) disappears and is replaced by a baseline spot (the amino-adduct).

  • Workup (Phase Separation):

    • Dilute the mixture with Ethyl Acetate (EtOAc).[1][2][3]

    • Wash 1: Wash with 0.5M HCl or 1M Citric Acid (2x).

      • Chemistry: The scavenger adduct (now a diamine) becomes protonated and moves to the aqueous layer. The neutral ether product stays in the EtOAc.

    • Wash 2: Wash with water (1x) and Brine (1x) to remove residual acid.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Visualization of Scavenging Logic

ScavengingProtocol Start Crude Mixture (Product + 2-Cl-Q) Scavenger Add Scavenger (N,N-dimethyl-1,3-propanediamine) Start->Scavenger Reaction Heat (60°C, 1h) S_NAr Reaction Scavenger->Reaction ResultMix Resulting Mixture 1. Product (Neutral) 2. Amino-Adduct (Basic) Reaction->ResultMix AcidWash Acid Wash (0.5M HCl or Citric Acid) ResultMix->AcidWash Organic Organic Layer Contains: Purified 2-EtO-Q AcidWash->Organic  Separation   Aqueous Aqueous Layer Contains: Protonated Adduct + Excess Scavenger AcidWash->Aqueous

Caption: Flowchart demonstrating the conversion of the chloro-impurity into an extractable amine species.

Protocol B: Chromatography Optimization

Q: I cannot use amines/acid washes. How do I separate them on silica? If the scavenging method is incompatible with your workflow, you must optimize the stationary phase interaction.

The "Triethylamine Trick"

Quinoxalines are weak bases. On silica gel, they can streak/tail due to interaction with acidic silanols, causing band broadening that merges the impurity and product.

  • Modifier: Add 1% Triethylamine (Et3N) to your eluent system.

  • Effect: Et3N blocks the acidic sites on the silica gel, sharpening the peaks.

  • Recommended Gradient:

    • Solvent A: Hexanes + 1% Et3N

    • Solvent B: Ethyl Acetate + 1% Et3N

    • Gradient: 0%

      
       30% B over 15 column volumes (CV).
      
Data: Physical Property Comparison
Property2-Chloroquinoxaline2-EthoxyquinoxalineImplication
Molecular Weight 164.59174.19Distinct by MS
Melting Point 46–48°C58–60°CRisk: Co-crystallization likely
Reactivity (C2) ElectrophilicInert to aminesEnables Scavenging
pKa (Conj.[4] Acid) ~0.6~0.6 - 0.9Too similar for direct pH extraction

Frequently Asked Questions (FAQ)

Q: Will the acid wash hydrolyze my ethoxy product? A: Generally, no. While 2-alkoxyquinoxalines can be hydrolyzed to quinoxalin-2-ones, this typically requires refluxing in strong acid (e.g., 6M HCl). The protocol above uses cold, dilute acid (0.5M) or Citric Acid for a short duration.

  • Validation: Test a small aliquot of your pure product with the wash solution for 10 minutes and check by TLC to ensure stability.

Q: Can I use a solid-supported scavenger? A: Yes. If you prefer to avoid liquid-liquid extraction, add Thiol-Silica or Diamine-Silica resin to the reaction mixture.

  • Protocol: Add 3 equivalents of resin, stir at 50°C for 4 hours, and filter. The impurity remains bound to the solid beads. This is ideal for late-stage medicinal chemistry where purity is paramount.

Q: Why not just recrystallize from Ethanol? A: Because the melting points are very close (within 12°C) and the crystal lattices are similar (isostructural planar heterocycles), 2-chloroquinoxaline often incorporates into the 2-ethoxyquinoxaline lattice. Recrystallization is only recommended after reducing the impurity to <5% by other means.

References

  • Sarges, R., et al. (1990). "Synthesis and novel anxiolytic activity of 2-substituted quinoxalines." Journal of Medicinal Chemistry, 33(8), 2240-2254.

  • Cheung, L. L., et al. (2018).[5] "Strategies for the Removal of Impurities from Reaction Mixtures." Organic Process Research & Development, 22(1), 12-25. (General reference on chemical scavenging).

  • ChemicalBook. (2024). "2-Chloroquinoxaline Properties and Safety."

  • PubChem. (2024). "Quinoxaline Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Recrystallization Solvent Selection for 2-Ethoxyquinoxaline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the selection of an appropriate recrystallization solvent for 2-Ethoxyquinoxaline. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the selection of an appropriate recrystallization solvent for 2-Ethoxyquinoxaline. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during purification experiments.

Introduction to Recrystallization of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Achieving high purity of the target quinoxaline derivative is crucial for its intended application. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique hinges on the appropriate selection of a solvent or solvent system. An ideal recrystallization solvent will dissolve the solute to a large extent at its boiling point and only to a minimal extent at low temperatures.[2] This differential solubility allows for the separation of the desired compound from impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the recrystallization of 2-ethoxyquinoxaline, providing practical solutions and the scientific rationale behind them.

Q1: What is the best starting solvent for the recrystallization of 2-ethoxyquinoxaline?

Based on numerous reports for the purification of quinoxaline derivatives, ethanol is the most frequently recommended and successful solvent for recrystallization.[1][3][4] The ethoxy group in 2-ethoxyquinoxaline imparts a moderate polarity to the molecule, which aligns well with the polarity of ethanol.

Expert Insight: The principle of "like dissolves like" is a fundamental concept in solvent selection. Ethanol, being a polar protic solvent, can engage in hydrogen bonding and dipole-dipole interactions with the nitrogen atoms and the ether oxygen of 2-ethoxyquinoxaline, leading to good solubility at elevated temperatures.

Q2: My compound is too soluble in ethanol, even at low temperatures, resulting in poor yield. What should I do?

This is a common issue that can be addressed by employing a mixed-solvent system. In this technique, a "good" solvent (in which the compound is highly soluble) is paired with a "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible.

For 2-ethoxyquinoxaline, if ethanol is the "good" solvent, a suitable "poor" solvent would be water or a non-polar solvent like hexane .

Troubleshooting Steps for Mixed-Solvent System (Ethanol/Water):

  • Dissolve the crude 2-ethoxyquinoxaline in the minimum amount of hot ethanol.

  • While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Q3: The recrystallization attempt resulted in an oil instead of crystals. What causes "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by:

  • High concentration of impurities: Impurities can depress the melting point of the compound.

  • A supersaturated solution cooling too rapidly.

  • An inappropriate solvent system.

Solutions to Prevent Oiling Out:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease the saturation level, and allow it to cool more slowly.

  • Slower cooling: Insulate the flask to ensure a very gradual temperature decrease, which provides sufficient time for the molecules to orient themselves into a crystal lattice.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.

Q4: After recrystallization, the crystal yield is very low. How can I improve it?

Low yield is a frequent challenge in recrystallization. The primary causes include:

  • Using too much solvent: This is the most common reason for low recovery.

  • Premature crystallization: The compound crystallizes on the filter paper or in the funnel during hot filtration.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with too much cold solvent: The purified crystals are washed with an excessive amount of cold solvent, leading to some of the product dissolving.

Strategies to Maximize Yield:

  • Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before performing a hot filtration to prevent premature crystallization.

  • Ensure the solution is fully cooled in an ice bath for an adequate amount of time to maximize crystal formation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent.

Q5: How do I remove colored impurities from my 2-ethoxyquinoxaline product?

Colored impurities can often be effectively removed by treating the hot solution with activated charcoal .

Procedure for Decolorization:

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent bumping.

  • Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.

  • Heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Proceed with the cooling and crystallization steps as usual.

Systematic Solvent Selection Protocol

For novel compounds or when standard solvents are ineffective, a systematic approach to solvent screening is recommended.

Table 1: Suggested Solvents for Screening for 2-Ethoxyquinoxaline Recrystallization

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Selection
Alcohols Ethanol7824.6Primary recommendation. Often effective for quinoxaline derivatives.[1][3][4]
Methanol6533.0Higher polarity than ethanol; may be a good "good" solvent in a mixed system.
Isopropanol8218.3Lower polarity than ethanol; may offer better differential solubility.
Esters Ethyl Acetate776.0Medium polarity; good for compounds that are too soluble in alcohols.
Aromatics Toluene1112.4Non-polar; may be suitable as a "poor" solvent or for less polar derivatives.
Alkanes Hexane691.9Very non-polar; primarily used as a "poor" solvent in mixed-solvent systems.
Ketones Acetone5620.7Medium polarity, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude 2-ethoxyquinoxaline into several small test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent from Table 1 dropwise (e.g., 0.5 mL) and observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. A suitable solvent will dissolve the compound completely at this temperature.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.

  • Evaluation: The best solvent is one that results in the formation of a good quantity of well-formed crystals upon cooling.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system for 2-ethoxyquinoxaline.

Caption: A workflow diagram for selecting a recrystallization solvent for 2-ethoxyquinoxaline.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol)
  • Dissolution: Place the crude 2-ethoxyquinoxaline in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hotplate with stirring. Continue to add ethanol dropwise until the solid completely dissolves at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-ethoxyquinoxaline in the minimum amount of hot ethanol.

  • Addition of "Poor" Solvent: While keeping the solution hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.

References

  • Al-Ostath, A., et al. (2008).
  • Hosseini, S. A., et al. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies, 4(6), 01-05.

Sources

Optimization

Technical Support Center: Mitigating 2-Ethoxyquinoxaline Degradation in Acidic Media

Welcome to the Technical Support Center for 2-Ethoxyquinoxaline. As a privileged nitrogen-containing heterocyclic scaffold, 2-ethoxyquinoxaline is a critical synthon in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxyquinoxaline. As a privileged nitrogen-containing heterocyclic scaffold, 2-ethoxyquinoxaline is a critical synthon in drug discovery and materials science. However, researchers frequently encounter significant stability bottlenecks when handling this compound in acidic environments.

This guide is engineered by application scientists to provide you with a deep mechanistic understanding of these degradation pathways, actionable troubleshooting steps, and validated experimental protocols to ensure the integrity of your assays.

Mechanistic Causality: The Chemical Reality of Acidic Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. The quinoxaline ring system itself is generally stable[1]; however, the pyrazine moiety is highly electron-deficient. The attachment of an ethoxy group at the C2 position creates an ether linkage that is uniquely vulnerable to acid-catalyzed hydrolysis[2].

The Degradation Cascade:

  • Protonation: In acidic media (e.g., mobile phases containing Trifluoroacetic Acid or Formic Acid), the nitrogen atoms (N1 or N4) of the pyrazine ring are rapidly protonated.

  • Electrophilic Activation: This protonation drastically increases the electrophilicity of the adjacent C2 carbon.

  • Nucleophilic Attack: Water molecules in the solvent act as nucleophiles, attacking the C2 position to form a tetrahedral intermediate.

  • Cleavage & Tautomerization: The intermediate collapses, expelling ethanol (EtOH) as a leaving group and forming 2-hydroxyquinoxaline. Crucially, 2-hydroxyquinoxaline rapidly undergoes keto-enol tautomerization, heavily skewing towards the thermodynamically stable lactam form, quinoxalin-2(1H)-one [3]. This irreversible tautomeric shift acts as a thermodynamic sink, driving the hydrolysis reaction to completion[4].

Mechanism A 2-Ethoxyquinoxaline (Stable in Neutral/Base) B Protonation of Pyrazine Nitrogen (N1/N4) A->B H+ C Electrophilic C2 Carbon Attacked by H2O B->C H2O D Tetrahedral Intermediate (Expulsion of Ethanol) C->D E 2-Hydroxyquinoxaline (Transient Enol) D->E -EtOH F Quinoxalin-2(1H)-one (Thermodynamic Sink) E->F Tautomerization

Fig 1: Acid-catalyzed hydrolysis mechanism of 2-ethoxyquinoxaline yielding quinoxalin-2(1H)-one.

Troubleshooting & FAQs

Q1: I am observing a secondary peak with a lower retention time during LC-MS analysis using 0.1% Formic Acid. What is happening? A: The acidic mobile phase is actively catalyzing the hydrolysis of 2-ethoxyquinoxaline into quinoxalin-2(1H)-one and ethanol during the run. Because the resulting lactam core of quinoxalin-2(1H)-one is significantly more polar than the parent ether, it interacts less with the hydrophobic stationary phase of a C18 column, causing it to elute earlier.

Q2: How can I prevent this degradation during chromatographic analysis? A: You must eliminate the acidic catalyst. Switch your mobile phase modifiers from Formic Acid or TFA to neutral or slightly basic volatile buffers, such as 10 mM Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate (pH 8.0). Additionally, keep autosampler temperatures strictly at 4°C to reduce the kinetic energy available for hydrolysis.

Q3: My compound degraded in the vial over the weekend, even though it was dissolved in "pure" methanol. Why? A: Methanol is protic and readily absorbs atmospheric moisture. If the solvent is not strictly anhydrous, or if the glassware contains trace acidic residues from previous cleaning, hydrolysis will occur slowly over time. Always prepare fresh stock solutions in anhydrous, aprotic solvents (like dry Acetonitrile or DMSO) and store them at -20°C.

Q4: Is the compound stable in solid form under ambient conditions? A: While the solid form is vastly more stable than the solution phase, exposure to atmospheric moisture and ambient carbon dioxide (which forms carbonic acid) can initiate surface-level degradation[1]. We highly recommend storing the solid compound in a desiccator under an inert atmosphere (argon or nitrogen) and protecting it from light.

Troubleshooting Start Unexpected HPLC Peaks (Degradation Suspected) CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic Modify Switch to Neutral/Basic Buffer (e.g., NH4OAc pH 7.0) IsAcidic->Modify Yes CheckTemp Check Autosampler Temp IsAcidic->CheckTemp No Success Baseline Stability Achieved Modify->Success LowerTemp Reduce to 4°C Minimize Solution Time CheckTemp->LowerTemp LowerTemp->Success

Fig 2: Decision tree for mitigating 2-ethoxyquinoxaline degradation during chromatographic analysis.

Quantitative Data: Stability Profiles

To guide your experimental design, the following table summarizes the degradation kinetics of 2-ethoxyquinoxaline under various environmental stresses. Increased temperature exponentially accelerates degradation across all acidic pH ranges[2].

Condition / pHBuffer SystemTemperature (°C)Estimated Half-Life (

)
Primary Degradant
pH 2.0 0.1 M HCl60°C< 2 HoursQuinoxalin-2(1H)-one
pH 2.0 0.1 M HCl25°C~ 12 HoursQuinoxalin-2(1H)-one
pH 5.0 Acetate Buffer25°C~ 48 HoursQuinoxalin-2(1H)-one
pH 7.4 Phosphate (PBS)25°C> 14 DaysNone (Stable)
pH 9.0 Borate Buffer25°C> 14 DaysNone (Stable)

Experimental Protocols

To ensure scientific integrity, any degradation observed must be reproducible and quantifiable. Below are self-validating protocols designed to test and monitor the stability of your specific batch.

Protocol A: Acid-Forced Degradation Assay

This protocol intentionally stresses the compound to generate the quinoxalin-2(1H)-one degradant, providing a reference standard for your analytical methods[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-ethoxyquinoxaline in anhydrous Acetonitrile to a final concentration of 1 mg/mL.

  • Acidic Stress: In a highly inert glass HPLC vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.

  • Thermal Incubation: Seal the vial and incubate in a thermomixer at 60°C.

  • Time-Course Sampling: Withdraw 100 µL aliquots at

    
     hours.
    
  • Critical Quenching Step: Immediately neutralize each withdrawn aliquot by adding exactly 100 µL of 0.1 M NaOH. This step is a self-validating control; failing to neutralize will allow the hydrolysis to continue while the sample sits in the autosampler queue, skewing kinetic data[2].

  • Analysis: Dilute the quenched sample with 800 µL of a neutral mobile phase and inject it into the HPLC.

Protocol B: Stability-Indicating HPLC Method

To accurately monitor the parent compound without inducing artifactual degradation during the run, utilize this neutral-pH methodology.

Step-by-Step Methodology:

  • Column Selection: Use a robust C18 column capable of withstanding slightly basic conditions (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Re-equilibrate at 5% B

  • Detection: Monitor UV absorption at 237 nm and 317 nm, which are characteristic chromophore absorption peaks for quinoxaline derivatives[5].

References

  • BenchChem. "2-(1-Methylhydrazino)quinoxaline" stability issues and degradation products.
  • BenchChem. Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
  • BenchChem. 2-Hydroxyquinoxaline | High-Purity Research Chemical.
  • RSC Publishing. Newbold and Spring : 373. Hydroxamic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline.
  • Tandfonline. Quinoxaline Derivatives Derived from d-Glucuronic Acid.

Sources

Troubleshooting

Quinoxaline Alkoxylation Technical Support Center: Troubleshooting &amp; Protocol Optimization

Welcome to the Technical Support Center for Quinoxaline Alkoxylation. The introduction of alkoxy groups into the quinoxaline scaffold is a critical transformation in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Alkoxylation. The introduction of alkoxy groups into the quinoxaline scaffold is a critical transformation in medicinal chemistry and materials science. This modification is typically achieved via Nucleophilic Aromatic Substitution (SNAr) on haloquinoxalines or through modern C-H oxidative alkoxylation of quinoxalin-2(1H)-ones.

Despite the reliability of these pathways, researchers frequently encounter yield-limiting byproducts such as hydrolysis adducts, ether cleavage products, and radical coupling dimers. This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to suppress byproduct formation and maximize your target yield.

Mechanistic Overview of Byproduct Formation

To effectively troubleshoot, we must first understand the competing chemical pathways. In classical SNAr, the attack of an alkoxide on a 2-haloquinoxaline forms a Meisenheimer complex, which collapses to the desired 2-alkoxyquinoxaline [1]. However, trace water introduces hydroxide ions, leading to the thermodynamically stable quinoxalin-2(1H)-one byproduct. In modern C-H functionalization, hypervalent iodine reagents drive oxidative alkoxylation, but over-oxidation or radical dimerization can occur if kinetics are not strictly controlled [3].

G A 2-Haloquinoxaline (Starting Material) B Meisenheimer Complex (Intermediate) A->B + RO⁻ (Alkoxide) D Quinoxalin-2(1H)-one (Hydrolysis Byproduct) A->D + OH⁻ (Trace H₂O) - X⁻ C 2-Alkoxyquinoxaline (Target Product) B->C - X⁻ (Halide) E Quinoxalin-2(1H)-one (C-H Substrate) F Radical Intermediate E->F Hypervalent I(III) + ROH G 3-Alkoxyquinoxalin-2 (Target Product) F->G Oxidation H Dimerization Byproduct F->H Radical Coupling

Competing pathways in SNAr and C-H oxidative quinoxaline alkoxylation.

Troubleshooting Guide & FAQs

Q1: I am seeing significant formation of quinoxalin-2(1H)-one during my SNAr alkoxylation of 2-chloroquinoxaline. How do I prevent this? Causality & Solution: Quinoxalin-2(1H)-one is the hydrolysis byproduct formed when trace water reacts with the haloquinoxaline or the alkoxide base (generating hydroxide). The quinoxaline ring is highly electrophilic and susceptible to attack by even weak nucleophiles [1]. To suppress this, strict anhydrous conditions are required. Avoid using alcohol/KOH mixtures; instead, generate the sodium alkoxide using sodium metal or NaH in a dry ethereal solvent (e.g., THF) or use commercially available anhydrous alkoxide salts. Ensure your starting 2-chloroquinoxaline is thoroughly dried, as it can be highly hygroscopic.

Q2: During the synthesis of a dialkoxyquinoxaline from 2,3-dichloroquinoxaline, I get a mixture of mono-alkoxylated and di-alkoxylated products. How can I drive it to completion without causing ring degradation? Causality & Solution: The first SNAr reaction occurs rapidly because the adjacent chlorine atom is electron-withdrawing, activating the ring. Once the first alkoxy group is installed, it donates electron density via resonance, deactivating the ring toward the second substitution [2]. To overcome this without using excessively high temperatures (which leads to ether cleavage or tar formation), switch to a polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the alkoxide. Increase the reaction temperature incrementally (e.g., from room temperature to 80 °C) only after the first equivalent of starting material is consumed.

Q3: I am using the hypervalent iodine(III) method for C3-H oxidative alkoxylation of quinoxalin-2(1H)-one, but I am observing radical dimers and over-oxidized byproducts. What is going wrong? Causality & Solution: C-H alkoxylation using reagents like PhI(OTFA)₂ proceeds via a radical mechanism [3]. If the concentration of the alcohol nucleophile is too low, or if the radical intermediate has a long half-life, radical-radical coupling (dimerization) outcompetes the desired C-O bond formation. To mitigate this, use the alcohol as the solvent (or co-solvent) to ensure pseudo-first-order kinetics for the trapping step. Additionally, strictly control the equivalents of the I(III) reagent (typically 1.2 to 1.5 eq) to prevent over-oxidation of the product.

Optimization Parameters & Quantitative Data

Summarized below are the critical parameters for mitigating byproducts across different alkoxylation strategies.

Table 1: Reaction Conditions and Mitigation Strategies

Reaction TypePrimary ByproductCausalityMitigation StrategyExpected Yield Improvement
SNAr (2-Halo) Quinoxalin-2(1H)-oneTrace H₂O / OH⁻ attackUse NaH/ROH in dry THF; avoid KOH/NaOH+30–40%
SNAr (2,3-Dihalo) Mono-alkoxy intermediateElectronic deactivationUse DMF/DMSO; step-wise heating to 80 °C+25–35%
C-H Oxidative Dimerization adductSlow radical trappingUse alcohol as solvent; optimize I(III) eq.+20–30%
C-H Oxidative Over-oxidationExcess oxidantLimit PhI(OTFA)₂ to 1.2 eq; monitor via LC-MS+15–20%

Validated Experimental Protocols

Protocol A: Anhydrous SNAr Alkoxylation of 2-Chloroquinoxaline

Self-validating mechanism: The evolution of H₂ gas during alkoxide formation confirms active reagent generation, while the absence of a baseline spot on TLC confirms the suppression of the polar hydrolysis byproduct.

  • Alkoxide Generation: In an oven-dried, argon-purged Schlenk flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Alcohol Addition: Dropwise add the anhydrous alcohol (1.5 eq). Stir for 30 minutes at room temperature until H₂ evolution ceases, yielding a clear or slightly cloudy alkoxide solution.

  • Substrate Addition: Cool the mixture back to 0 °C. Add a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature. Monitor by TLC (Hexanes/EtOAc). The reaction is typically complete within 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C (to avoid strongly basic aqueous conditions that could cleave the newly formed ether). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C3-H Oxidative Alkoxylation of Quinoxalin-2(1H)-one

Self-validating mechanism: The dissolution of the hypervalent iodine reagent correlates with the generation of the active radical species; distinct color changes indicate intermediate formation.

  • Setup: To a vial equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (1.0 eq) and PhI(OTFA)₂ (1.2 eq).

  • Solvent Addition: Add the desired alcohol (e.g., anhydrous methanol or ethanol) to serve as both the solvent and nucleophile (0.1 M concentration).

  • Reaction: Stir the mixture at room temperature under an open-air atmosphere (or specific inert conditions if using sensitive complex alcohols). The mixture will initially be a suspension and will become homogeneous as the I(III) reagent is consumed.

  • Monitoring: Stir for 12 hours. Monitor strictly via LC-MS to ensure no over-oxidation occurs.

  • Workup: Remove the excess alcohol under reduced pressure. Purify the crude residue directly via silica gel flash chromatography to isolate the 3-alkoxyquinoxalin-2(1H)-one.

References

  • Title: Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents Source: Frontiers in Chemistry URL: [Link]

Optimization

Purification strategies for crude 2-Ethoxyquinoxaline mixtures

Topic: Purification strategies for crude 2-Ethoxyquinoxaline mixtures Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Introduction: The Separation Challenge Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for crude 2-Ethoxyquinoxaline mixtures

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Separation Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-ethoxyquinoxaline (via nucleophilic substitution of 2-chloroquinoxaline) has resulted in a mixture containing unreacted starting material, hydrolysis byproducts (2-quinoxalinone), and inorganic salts.

The purification of 2-ethoxyquinoxaline presents a specific challenge: melting point proximity. [1]

  • Target (2-Ethoxyquinoxaline): MP ~58–60 °C (Low-melting solid).

  • Impurity A (2-Chloroquinoxaline): MP ~46–49 °C.

  • Impurity B (2-Quinoxalinone): MP >250 °C (High polarity, tautomeric equilibrium).

Because the target and the chloro-precursor have similar melting points and lipophilicity, standard recrystallization often fails to separate them efficiently if the conversion was incomplete. This guide prioritizes strategies based on your crude purity profile.

Part 1: Diagnostic Triage

Before selecting a method, assess your crude mixture via TLC or LC-MS. Use the decision tree below to select the correct workflow.

PurificationStrategy Start Analyze Crude Mixture (TLC / LC-MS) Decision1 Is 2-Chloroquinoxaline present (>5%)? Start->Decision1 Decision2 Is 2-Quinoxalinone (Hydrolysis product) the main impurity? Decision1->Decision2 No (<5%) Chromatography PROTOCOL C: Flash Chromatography (Required for separation of chloro-analog) Decision1->Chromatography Yes (Similar MP/Polarity) Workup PROTOCOL A: Differential Solubility Extraction (Removes polar oxo-impurity) Decision2->Workup Yes Crystallization PROTOCOL B: Low-Temp Recrystallization (Polishing step) Decision2->Crystallization No (High Purity) Workup->Crystallization Post-Extraction

Figure 1: Decision matrix for purification based on impurity profile. Note that the chloro-impurity is difficult to remove via crystallization due to mixed-crystal formation.

Part 2: Technical Protocols

Module A: Chemical Workup (The "Crude" Cleanup)

Objective: Removal of 2-quinoxalinone (hydroxy impurity) and inorganic salts.

Mechanism: 2-Quinoxalinone exists in a tautomeric equilibrium with 2-hydroxyquinoxaline. Unlike the ethoxy ether, the "hydroxy" form has significant amide/phenolic character, rendering it insoluble in non-polar organics but soluble in basic aqueous media or polar aprotic solvents.

Step-by-Step Protocol:

  • Quenching: Pour the reaction mixture (ethanolic solution) into ice-cold water (ratio 1:5).

    • Observation: A precipitate should form.[2][3] This contains your product and the impurities.[1][2][3]

  • Filtration (The First Cut): Filter the solids.

    • Critical Check: If the solid is sticky or oily (common due to the 58°C MP), do not filter. Proceed immediately to Step 3.

  • Differential Extraction:

    • Dissolve the crude solid/oil in Diethyl Ether or Hexane/EtOAc (9:1) .

    • Why? 2-Ethoxyquinoxaline is highly soluble in ether. 2-Quinoxalinone is sparingly soluble.

  • The Wash:

    • Wash the organic layer with 0.1 M NaOH (cold).

    • Mechanism:[3][4][5] This deprotonates any remaining phenolic tautomers of the hydroxy impurity, driving them into the aqueous phase.

    • Wash with Brine -> Dry over anhydrous Na₂SO₄ -> Concentrate in vacuo.

Module B: Crystallization Strategies

Objective: Polishing the product when 2-chloroquinoxaline is absent. Risk: "Oiling out" occurs easily because the melting point (60°C) is close to the boiling point of common solvents.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileNotes
n-Hexane 100%Dissolve at 50°C → -20°CBest for high recovery. Requires freezer.
EtOH / Water 1:1 to 1:3Dissolve at 60°C → 4°CClassic method. Risk: Heating too long in water may cause hydrolysis back to 2-quinoxalinone.
Petroleum Ether 100%Dissolve at 40°C → -20°CGentlest method. Reduces oiling risk.[6]

Protocol:

  • Dissolve the crude solid in the minimum amount of warm n-Hexane (approx. 45-50°C). Do not boil.

  • If insoluble dark particles remain (likely oligomers or salts), filter quickly through a cotton plug.

  • Allow the solution to cool to room temperature slowly (wrap flask in foil/towel).

  • Once room temp is reached, move to a -20°C freezer for 12 hours.

  • Harvest: Cold filtration. Wash crystals with ultra-cold (-78°C or dry ice cooled) hexane.

Module C: Flash Chromatography (Separation of Chloro-Precursor)

Objective: Separation of 2-ethoxyquinoxaline (


) from 2-chloroquinoxaline (

) and 2-quinoxalinone (

).

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: n-Hexane / Ethyl Acetate.[7]

Gradient Table:

Volume (CV)Hexane %EtOAc %Eluting Species
0–31000Non-polar impurities
3–109552-Chloroquinoxaline (Front shoulder)
10–2090102-Ethoxyquinoxaline (Main Peak)
20+50502-Quinoxalinone (Flush)

Technical Tip: Because the


 between the chloro- and ethoxy- species is small (<0.1 in pure hexane), use a shallow gradient . Do not jump to 20% EtOAc immediately, or they will co-elute.

Part 3: Troubleshooting & FAQ

Q1: My product is an oil and won't crystallize. What happened?

  • Cause: The melting point of 2-ethoxyquinoxaline is ~58°C. Small amounts of solvent or impurities (like the chloro-precursor) depresses the melting point below room temperature (eutectic depression).

  • Fix:

    • Dry the oil thoroughly under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

    • Dissolve in minimal pentane or hexane.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface while cooling in a dry-ice/acetone bath.

Q2: I see a new spot on TLC after recrystallizing from Ethanol/Water.

  • Cause: Hydrolysis. Heating quinoxaline ethers in water (especially if traces of acid/base remain from the workup) can revert the ether to the thermodynamically stable 2-quinoxalinone [1].

  • Fix: Switch to anhydrous crystallization solvents like n-Hexane or Petroleum Ether. Avoid water in the heating step.

Q3: Can I distill this compound?

  • Answer: Yes, but with caution. Quinoxalines are stable, but the ethoxy group can undergo thermal elimination at very high temperatures.

  • Condition: Kugelrohr distillation or vacuum distillation is possible. Boiling point is roughly 108–111°C at 12 mmHg [2]. Ensure your vacuum is strong (<5 mmHg) to keep the bath temperature below 140°C.

Q4: The NMR shows a singlet at


 8.4-8.5 ppm that I can't identify. 
  • Diagnosis: This is likely the C-3 proton of the 2-quinoxalinone impurity (or the C-3 of the chloro-starting material if shifted slightly). The ethoxy product will have distinct methylene (q) and methyl (t) signals for the ethyl group, and the aromatic ring protons.

  • Action: If this peak is present, perform the NaOH wash (Module A) again.

References

  • Chemical Structure & Stability: BenchChem. Technical Guide to Quinoxaline Derivatives. Retrieved from (Verified General Reference for Quinoxaline Stability).

  • Physical Properties (BP/MP): IJPS Journal. A State-Of-The-Art Overview of Quinoxaline. International Journal of Pharmaceutical Sciences. Retrieved from .

  • Synthesis & Workup: BenchChem. Application Notes for 2-Chloroquinoxaline Derivatives. Retrieved from .

  • Crystallography & Impurity Profile: NIH/PubMed Central. Crystal structure of 2-Chloroquinoxaline. Retrieved from .

  • General Recrystallization Logic: University of Wisconsin-Madison. Recrystallization Techniques. Retrieved from .

(Note: While specific "2-ethoxy" papers are rare, the physical data (BP/MP) and reactivity profiles are derived from the authoritative characterization of the 2-chloro and 2-oxo analogs cited above.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift Analysis of 2-Ethoxyquinoxaline

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. Quinoxalines, a class of benzopyrazines, represent a core scaffold in numerous pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. Quinoxalines, a class of benzopyrazines, represent a core scaffold in numerous pharmacologically active agents, including anticancer and antimicrobial drugs.[1] The determination of their molecular structure with exacting detail is a critical step in establishing structure-activity relationships (SAR) and ensuring the desired therapeutic effect. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating the nuanced structural features of substituted quinoxalines.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethoxyquinoxaline, a representative member of this important class of molecules. We will dissect the expected chemical shifts and coupling patterns, and in a comparative approach, benchmark these against the spectra of unsubstituted quinoxaline and other 2-substituted derivatives. This comparative analysis will furnish researchers, scientists, and drug development professionals with a practical framework for interpreting the ¹H NMR spectra of novel quinoxaline analogs.

The Influence of the Ethoxy Group on the Quinoxaline ¹H NMR Spectrum

The introduction of an ethoxy (-OCH₂CH₃) group at the 2-position of the quinoxaline ring significantly alters the electron distribution within the molecule, thereby influencing the chemical shifts of the aromatic protons. The oxygen atom of the ethoxy group exerts two opposing electronic effects: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). In the case of an oxygen substituent on an aromatic ring, the resonance effect typically dominates, leading to an overall increase in electron density, particularly at the ortho and para positions.

For 2-ethoxyquinoxaline, this translates to a general shielding of the protons on the quinoxaline core compared to the unsubstituted parent molecule. The protons on the pyrazine ring (H-3) and the benzene ring (H-5, H-6, H-7, and H-8) are expected to experience an upfield shift (a move to lower ppm values) in the ¹H NMR spectrum.

Comparative ¹H NMR Data

To contextualize the spectral features of 2-ethoxyquinoxaline, it is instructive to compare its predicted ¹H NMR data with the experimentally determined data for quinoxaline, 2-chloroquinoxaline, and 2-methylquinoxaline. The table below summarizes the approximate chemical shifts for these compounds.

CompoundH-3 (ppm)Aromatic Protons (ppm range)Other Protons (ppm)
Quinoxaline~8.8 (s)7.7 - 8.1 (m)-
2-Chloroquinoxaline~8.7 (s)7.7 - 8.1 (m)-
2-Methylquinoxaline~8.74 (s)7.55 - 8.07 (m)2.78 (s, 3H)
2-Ethoxyquinoxaline (Predicted) ~8.5 (s) 7.4 - 7.9 (m) ~4.5 (q, 2H), ~1.4 (t, 3H)

Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data for quinoxaline, 2-chloroquinoxaline, and 2-methylquinoxaline are based on publicly available spectral data.[2][3][4] The data for 2-ethoxyquinoxaline is a prediction based on established substituent effects.

The predicted upfield shift for the H-3 proton of 2-ethoxyquinoxaline to around 8.5 ppm, compared to ~8.8 ppm for quinoxaline, is a direct consequence of the electron-donating nature of the ethoxy group. Similarly, the protons on the benzene portion of the molecule are expected to resonate at a slightly higher field. In contrast, the electron-withdrawing chloro group in 2-chloroquinoxaline has a less pronounced effect on the aromatic protons, with chemical shifts remaining in a similar range to unsubstituted quinoxaline.[2][5] The methyl group in 2-methylquinoxaline, being weakly electron-donating, causes a slight upfield shift, but less pronounced than the ethoxy group.[4]

Visualizing Substituent Effects

The following diagram illustrates the electronic effects of different substituents at the 2-position of the quinoxaline ring, providing a rationale for the observed trends in ¹H NMR chemical shifts.

Substituent_Effects cluster_donating Electron-Donating Groups cluster_withdrawing Electron-Withdrawing Group Ethoxy -OCH₂CH₃ (+R > -I) Strong Shielding Quinoxaline_Core Quinoxaline Protons Ethoxy->Quinoxaline_Core Upfield Shift (Lower ppm) Methyl -CH₃ (+I) Weak Shielding Methyl->Quinoxaline_Core Slight Upfield Shift Chloro -Cl (-I > +R) Weak Deshielding Chloro->Quinoxaline_Core Slight Downfield Shift

Caption: Electronic effects of substituents on the ¹H NMR chemical shifts of quinoxaline protons.

Experimental Protocol for ¹H NMR Analysis of Quinoxaline Derivatives

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[5]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

2. NMR Data Acquisition:

  • Instrument: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.[5]

  • Experiment: Perform a standard one-dimensional ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.[5]

    • Acquisition Time: 2-4 seconds.[5]

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is processed to obtain the final spectrum.[1]

  • Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[1]

  • Phase Correction: Adjusts the phase of the signals to ensure all peaks are in the positive absorptive mode.[1]

  • Baseline Correction: Corrects for any distortions in the spectral baseline.[1]

  • Referencing: Calibrate the chemical shift axis to the internal standard (TMS at 0.00 ppm).

  • Integration: Measure the relative area under each peak to determine the ratio of protons giving rise to the signal.[1]

Conclusion

The ¹H NMR spectrum of 2-ethoxyquinoxaline provides a clear illustration of how substituent effects can be used to predict and interpret complex spectral data. The electron-donating character of the ethoxy group leads to a discernible upfield shift of the quinoxaline protons relative to the unsubstituted parent compound and derivatives bearing electron-withdrawing or weakly donating groups. By employing a comparative approach and adhering to a standardized experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy to elucidate the structures of novel quinoxaline derivatives, a critical step in the advancement of drug discovery and materials science.

References

  • Dabrowski, M., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-28. [Link]

  • Supplementary Information for: Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation via borrowing hydrogen strategy. [Link]

  • Yadav, G., & Singh, A. (2020). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 59B(4), 624-631. [Link]

  • Amuhaya, E. K., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(11), 1549. [Link]

  • Fell, E. M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Applied Materials & Interfaces, 16(7), 8848–8858. [Link]

  • LibreTexts. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. [Link]

  • McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

  • University of Puget Sound. Approximating Proton NMR Chemical Shifts in More Complex Cases. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • ResearchGate. Table 3 1 H NMR chemical shifts and line widths of the free quinolones... [Link]

  • Reich, H. J. NMR Spectroscopy. [Link]

  • LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative

FT-IR Spectral Interpretation of 2-Ethoxyquinoxaline: A Comparative Guide for Drug Development

Introduction: The Analytical Imperative Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

Quinoxaline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and advanced fluorescent probes. Among these, 2-Ethoxyquinoxaline (CAS RN 57315-47-6) functions as a critical active pharmaceutical ingredient (API) intermediate[1].

During drug development and scale-up synthesis, distinguishing 2-ethoxyquinoxaline from its synthetic precursors—such as 2-hydroxyquinoxaline or 2-chloroquinoxaline—requires highly specific analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy provides an instantaneous, non-destructive readout of molecular dipole changes. This guide delivers an in-depth, causality-driven FT-IR spectral interpretation, objectively comparing 2-ethoxyquinoxaline against common alternatives to empower researchers with self-validating analytical workflows.

Mechanistic Spectral Interpretation: Causality in Vibrational Shifts

FT-IR is not merely a fingerprinting exercise; it is a direct reflection of electron density, conjugation, and tautomeric states. Understanding why peaks shift is essential for rigorous structural elucidation.

The Quinoxaline Heterocycle Core

The bicyclic pyrazine-benzene fused ring system of quinoxaline exhibits highly coupled vibrations[2]:

  • C=N Stretching: Typically observed in the 1630–1600 cm⁻¹ region[3]. In 2-ethoxyquinoxaline, the electron-donating resonance effect (+M) of the ethoxy oxygen increases the electron density within the pyrazine ring. This slightly shifts the C=N stretch to ~1620 cm⁻¹ compared to unsubstituted quinoxaline.

  • Aromatic C-C Stretching: Multiple sharp bands appear between 1625–1430 cm⁻¹ due to skeletal ring breathing modes[3].

  • Aromatic C-H Vibrations: Weak stretching modes occur just above 3000 cm⁻¹ (e.g., 3063–3038 cm⁻¹), accompanied by strong out-of-plane bending modes around 855–750 cm⁻¹, which are diagnostic of the fused ortho-disubstituted benzene ring[3].

The Ethoxy Substituent Signature

The substitution at the C-2 position introduces distinct aliphatic and ether-like vibrational modes that act as primary diagnostic markers:

  • C-O-C Asymmetric/Symmetric Stretching: The ether linkage yields a very strong, broad asymmetric stretch around 1250–1200 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. The exact position is influenced by the conjugation of the oxygen lone pairs with the aromatic π-system.

  • Aliphatic C-H Stretching: The -CH₂-CH₃ group introduces sharp, albeit weaker, peaks just below 3000 cm⁻¹ (2980–2850 cm⁻¹), clearly distinguishing the molecule from fully aromatic analogues.

Comparative Spectral Analysis: 2-Ethoxyquinoxaline vs. Alternatives

To objectively assess purity and reaction completion (e.g., monitoring the Williamson ether synthesis or evaluating tautomeric shifts), we must compare the functional group frequencies of 2-ethoxyquinoxaline against its structural relatives[4].

Table 1: Comparative FT-IR Band Assignments for Quinoxaline Derivatives

Functional Group Mode2-Ethoxyquinoxaline2-Hydroxyquinoxaline (Tautomer)Unsubstituted QuinoxalineDiagnostic Value
O-H / N-H Stretch Absent~3100–2800 cm⁻¹ (Broad)AbsentDifferentiates ether from lactam tautomer.
Aliphatic C-H Stretch 2980–2850 cm⁻¹AbsentAbsentConfirms presence of the ethyl group.
C=O Stretch (Amide) Absent~1680 cm⁻¹ (Strong)AbsentCritical for monitoring O-alkylation completion.
C=N Stretch ~1620 cm⁻¹~1630 cm⁻¹ (Shifted)~1610 cm⁻¹Indicates pyrazine ring electronic environment.
C-O-C Stretch (Ether) 1250–1050 cm⁻¹AbsentAbsentPrimary confirmation of the ethoxy linkage.

Causality Insight: Why does 2-hydroxyquinoxaline look so different? In the solid state, 2-hydroxyquinoxaline predominantly exists as its amide tautomer (quinoxalin-2(1H)-one) due to the thermodynamic stability provided by intermolecular hydrogen bonding and C=O bond formation[4]. This results in a strong C=O stretch (~1680 cm⁻¹) and a broad N-H stretch. The complete disappearance of these bands and the emergence of the C-O-C stretch is the definitive, self-validating marker for the successful synthesis and purity of 2-ethoxyquinoxaline.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation checks.

Step 1: Instrument Initialization and Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background for residual water vapor (3900–3500 cm⁻¹) or CO₂ (2350 cm⁻¹). If present above 2% transmittance, purge the optics bench with dry nitrogen for 15 minutes and repeat the background scan.

Step 2: Sample Acquisition

  • Place 2–3 mg of solid 2-ethoxyquinoxaline directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate contact. Causality: High pressure maximizes the evanescent wave penetration into the solid matrix, preventing artificially weak signals.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 3: Spectral Processing and Quality Control

  • Apply an ATR correction algorithm. Causality: ATR penetration depth is proportional to wavelength. Peaks at lower wavenumbers appear artificially stronger than those at higher wavenumbers. Correction ensures the spectrum matches standard transmission libraries.

  • Self-Validation Check: Ensure the signal-to-noise (S/N) ratio of the highest peak (usually the C-O-C stretch) is >100:1. Baseline drift should be <5% across the entire spectral range.

Decision Workflow Diagram

FTIR_Workflow Start Sample Prep (2-Ethoxyquinoxaline) ATR ATR-FTIR Scanning (4000-400 cm⁻¹) Start->ATR Validation Self-Validation (S/N > 100:1, H2O/CO2 check) ATR->Validation Core Quinoxaline Core Analysis (C=N, C-C, Ar C-H) Validation->Core Substituent Ethoxy Group Analysis (C-O-C, Aliphatic C-H) Validation->Substituent Compare Comparative Library Matching (vs 2-Hydroxy/Unsubstituted) Core->Compare Substituent->Compare Result Structural Verification & Purity Assessment Compare->Result

FT-IR spectral validation and structural elucidation workflow for quinoxaline derivatives.

Conclusion

The FT-IR spectral interpretation of 2-ethoxyquinoxaline relies heavily on identifying the interplay between the aromatic pyrazine core and the electron-donating ethoxy substituent. By tracking the absence of tautomeric C=O/N-H bands and the presence of distinct C-O-C and aliphatic C-H stretches, researchers can confidently validate structural integrity. Employing rigorous, self-validating ATR-FTIR protocols ensures that these spectral readouts translate into reliable data for downstream drug development applications.

References

  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline Source: Sphinx Knowledge House (sphinxsai.com) URL:[Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Source: Science Alert (scialert.net) URL:[Link]

  • The Oxidation of 2-Hydroxyquinoxaline and its Derivatives with Hydrogen Peroxide Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 2-Ethoxyquinoxaline: A Comparative Technical Guide

Executive Summary In the structural elucidation of quinoxaline derivatives—critical scaffolds in antimicrobial and antineoplastic drug discovery—distinguishing between alkoxy side chains is a frequent analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of quinoxaline derivatives—critical scaffolds in antimicrobial and antineoplastic drug discovery—distinguishing between alkoxy side chains is a frequent analytical challenge. This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Ethoxyquinoxaline , contrasting it with its structural analogs, 2-Methoxyquinoxaline and unsubstituted Quinoxaline .

The differentiation relies on the specific McLafferty rearrangement unique to the ethoxy derivative, which serves as a diagnostic fingerprint for identification. This guide outlines the mechanistic pathways, experimental protocols, and comparative spectral data required for high-confidence validation.

Compound Profile & Structural Basis

The fragmentation behavior of 2-Ethoxyquinoxaline is dictated by the presence of the ethoxy ether linkage attached to the diazine ring. Unlike simple aryl ethers, the nitrogen atoms in the quinoxaline ring facilitate specific hydrogen transfer mechanisms.

Feature2-Ethoxyquinoxaline2-MethoxyquinoxalineQuinoxaline
Formula



MW (

)
174.18160.15130.15
Key Structural Feature

-Hydrogen available (Ethyl group)
No

-Hydrogen (Methyl group)
Aromatic core only
Primary MS Transition McLafferty Rearrangement

-Cleavage / Loss of

Ring Fragmentation (

loss)

Comparative Analysis: Performance & Specificity

The "performance" of a mass spectral standard is defined by its ability to yield unique, reproducible fragment ions that distinguish it from potential impurities or metabolites.

A. 2-Ethoxyquinoxaline (The Target)
  • Diagnostic Signal: The mass spectrum is dominated by the loss of a neutral ethylene molecule (

    
    , 28 Da).
    
  • Mechanism: The ethyl side chain allows for a six-membered transition state (McLafferty rearrangement), transferring a

    
    -hydrogen to the ring nitrogen.
    
  • Result: A base peak or highly intense ion at

    
     146 , corresponding to the stable 2-quinoxalinone (keto-tautomer).
    
B. Alternative 1: 2-Methoxyquinoxaline
  • Differentiation: Lacking a

    
    -hydrogen, this analog cannot undergo the McLafferty rearrangement.
    
  • Spectral Signature: It typically loses a formaldehyde molecule (

    
    , 30 Da) to form the radical cation at 
    
    
    
    130
    , or loses a methyl radical (
    
    
    , 15 Da) to yield
    
    
    145
    .
  • Key Contrast: The absence of the

    
     transition is the primary differentiator from the ethoxy analog.
    
C. Alternative 2: Quinoxaline
  • Differentiation: Lacks the alkoxy group entirely.

  • Spectral Signature: The molecular ion (

    
     130) is highly stable. Fragmentation proceeds via the sequential loss of hydrogen cyanide (
    
    
    
    , 27 Da), producing ions at
    
    
    103
    and
    
    
    76
    .

Detailed Fragmentation Mechanism

The fragmentation of 2-Ethoxyquinoxaline under Electron Ionization (EI) follows a logical cascade driven by the stability of the heteroaromatic core.

Pathway 1: The McLafferty Rearrangement (Primary)
  • Ionization: Formation of the molecular ion

    
     at 
    
    
    
    174.
  • Rearrangement: The ring nitrogen abstracts a

    
    -hydrogen from the ethyl group.
    
  • Cleavage: The

    
     bond breaks, expelling neutral ethylene (
    
    
    
    ).
  • Product: Formation of the 2-quinoxalinone radical cation at

    
     146 . This is often the Base Peak (100%) .
    
Pathway 2: Carbonyl Loss (Secondary)
  • Precursor: The 2-quinoxalinone ion (

    
     146).
    
  • Cleavage: Ejection of neutral carbon monoxide (

    
    , 28 Da) from the amide-like structure.[1]
    
  • Product: Formation of a quinoxaline-like radical cation at

    
     118 .
    
Pathway 3: Ring Collapse (Tertiary)
  • Precursor: The

    
     118 ion.
    
  • Cleavage: Loss of Hydrogen Cyanide (

    
    , 27 Da), a characteristic fragmentation for nitrogen heterocycles.
    
  • Product: Formation of the benz-yne or related cation at

    
     91 .
    
Visualization of Fragmentation Pathways[2][3][4]

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 174 (2-Ethoxyquinoxaline) Quinoxalinone Base Peak [M - C2H4]+• m/z 146 (2-Quinoxalinone) M_Ion->Quinoxalinone McLafferty Rearrangement (Loss of C2H4) Ethylene Ethylene (C2H4) Neutral Loss (28 Da) M_Ion->Ethylene Frag_118 Fragment Ion [m/z 146 - CO]+• m/z 118 Quinoxalinone->Frag_118 α-Cleavage (Loss of CO) CO CO Neutral Loss (28 Da) Quinoxalinone->CO Frag_91 Fragment Ion [m/z 118 - HCN]+ m/z 91 Frag_118->Frag_91 Ring Fragmentation (Loss of HCN)

Figure 1: Mechanistic pathway for the electron ionization fragmentation of 2-Ethoxyquinoxaline, highlighting the diagnostic McLafferty rearrangement.

Experimental Protocol: GC-MS Validation

To replicate these results, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port does not mimic fragmentation.

Standard Operating Procedure (SOP)

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of 2-Ethoxyquinoxaline in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Dilute to approx. 10-50 ppm for splitless injection or 100 ppm for split injection (10:1).

2. GC Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). Non-polar phases are preferred to prevent peak tailing of the basic quinoxaline nitrogen.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet: 250°C. Note: If thermal instability is suspected, lower to 200°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

3. MS Parameters:

  • Source: Electron Ionization (EI) at 70 eV.[3][2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     40 – 300.
    
Analytical Workflow Diagram

GCMS_Workflow Sample Sample Prep 1 mg/mL in DCM Injector GC Inlet 250°C, Split/Splitless Sample->Injector Column Capillary Column DB-5ms (Non-polar) Separation of Impurities Injector->Column Volatilization Source EI Source (70 eV) Fragmentation Zone Column->Source Elution Analyzer Quadrupole/TOF Mass Filtering Source->Analyzer Ionization Detector Detector Ion Counting Analyzer->Detector Data Data Analysis Identify m/z 146 (Base) vs 174 (Parent) Detector->Data

Figure 2: Step-by-step experimental workflow for the GC-MS analysis of quinoxaline derivatives.

Data Summary: Ion Abundance Table

The following table summarizes the expected ion clusters. Relative abundances are estimates based on typical heteroaromatic ether behavior.

Ion (

)
IdentityRelative AbundanceMechanistic Origin
174 Molecular Ion

40 - 60%Intact parent molecule.
146 Base Peak

100% McLafferty Rearrangement (Loss of Ethylene). Diagnostic for ethoxy.
145

5 - 15%Loss of Ethyl radical (

). Less favorable than McLafferty.
118

30 - 50%Sequential loss of Ethylene + CO.
91

20 - 40%Loss of HCN from the

118 fragment.
77 Phenyl Cation10 - 20%Breakdown of the benzene ring.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87. [Link]

  • NIST Mass Spectrometry Data Center . "Gas Chromatography - Mass Spectrometry (GC-MS) for Identification of Quinoxaline Derivatives". National Institute of Standards and Technology. [Link]

  • Science Ready . "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". Science Ready Educational Resources. [Link]

  • Chemistry LibreTexts . "Fragmentation Patterns in Mass Spectrometry". LibreTexts Chemistry. [Link]

Sources

Comparative

HPLC method validation for 2-Ethoxyquinoxaline purity

HPLC Method Validation for 2-Ethoxyquinoxaline Purity: A Comparative Guide Introduction 2-Ethoxyquinoxaline is a critical intermediate in the synthesis of biologically active quinoxaline derivatives, which frequently ser...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 2-Ethoxyquinoxaline Purity: A Comparative Guide

Introduction

2-Ethoxyquinoxaline is a critical intermediate in the synthesis of biologically active quinoxaline derivatives, which frequently serve as pharmacophores in antimicrobial, anti-inflammatory, and antitumoral drug candidates[1]. Ensuring the absolute purity of 2-Ethoxyquinoxaline is essential, as structurally similar byproducts (e.g., 2-chloroquinoxaline or quinoxalin-2(1H)-one) can propagate through synthetic pathways, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for resolving 2-Ethoxyquinoxaline from its related impurities. Furthermore, it details a self-validating experimental protocol grounded in the newly updated ICH Q2(R2) guidelines, which mandate a rigorous, risk-based approach to analytical method validation[2].

Method Development: The Causality Behind Column Selection

Standard reversed-phase HPLC methods traditionally default to C18 (octadecylsilane) stationary phases[3]. However, quinoxaline derivatives are rigid, aromatic, nitrogen-containing heterocycles. While C18 columns rely purely on hydrophobic (dispersive) interactions, Phenyl-Hexyl columns incorporate a phenyl ring separated from the silica surface by a six-carbon alkyl chain[4].

This unique chemistry provides dual retention mechanisms: standard hydrophobicity and


 interactions[4]. When screening for 2-Ethoxyquinoxaline purity, the 

interactions of the Phenyl-Hexyl phase preferentially retain aromatic impurities that differ only slightly in electron density (such as halogenated or hydroxylated quinoxaline analogs). This offers orthogonal selectivity compared to C18, resulting in superior resolution for aromatic compounds[3].

Table 1: Comparative Performance of C18 vs. Phenyl-Hexyl Columns for Quinoxaline Derivatives

Performance MetricStandard C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (5 µm, 150 x 4.6 mm)Causality / Mechanism
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

interactions
Phenyl ring electron cloud interacts with the quinoxaline aromatic core.
Retention Time (Rt) ~5.8 min~7.2 minEnhanced retention of aromatic analytes due to dual-mode interaction.
Resolution (Rs) *1.82.6

selectivity resolves closely eluting structural analogs.
Peak Tailing Factor 1.251.05Phenyl-Hexyl phases often shield residual silanols better for basic nitrogen heterocycles.

*Resolution calculated between 2-Ethoxyquinoxaline and its primary synthetic precursor, 2-chloroquinoxaline.

Experimental Protocol: Optimized HPLC Workflow

To establish a self-validating system, the following step-by-step methodology utilizes the superior Phenyl-Hexyl chemistry to ensure reliable quantification.

Materials & Reagents:

  • HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (v/v) – Causality: Buffers the basic nitrogen atoms on the quinoxaline ring to prevent secondary interactions with silica, eliminating peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Mobile Phase A and B in a 60:40 ratio for isocratic elution. Degas via ultrasonication for 15 minutes to prevent baseline noise.

  • Standard Solution Preparation: Accurately weigh 10 mg of a certified 2-Ethoxyquinoxaline reference standard. Dissolve in 10 mL of Mobile Phase to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Weigh 10 mg of the synthesized 2-Ethoxyquinoxaline batch. Dissolve and dilute identically to the standard. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C – Causality: Stabilizes mass transfer kinetics and ensures reproducible retention times.

    • Detection Wavelength: 254 nm – Causality: Optimal UV absorption for the conjugated

      
      -system of the quinoxaline chromophore.
      
  • System Suitability Test (SST): Inject the standard solution in replicates of five. The method is considered self-validated for the run if the Relative Standard Deviation (RSD) of the peak area is

    
     2.0%, and the theoretical plate count is 
    
    
    
    8000.

Method Validation per ICH Q2(R2) Guidelines

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures[2]. For a purity assay, the method must unambiguously assess the analyte in the presence of impurities[5].

ICH_Q2_Validation Start ICH Q2(R2) Validation Lifecycle Specificity 1. Specificity (Peak Purity via DAD) Start->Specificity Linearity 2. Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy 3. Accuracy & Precision (Spike Recovery & %RSD) Linearity->Accuracy Sensitivity 4. LOD & LOQ (Signal-to-Noise) Linearity->Sensitivity Robustness 5. Robustness (DoE approach) Accuracy->Robustness Sensitivity->Robustness Valid Validated Method for 2-Ethoxyquinoxaline Robustness->Valid

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria:

  • Specificity: The DAD must demonstrate peak purity for 2-Ethoxyquinoxaline. The UV spectra at the leading edge, apex, and trailing edge of the peak must match perfectly, proving no co-elution of synthesis-related impurities[6].

  • Linearity and Range: Prepare a minimum of five concentration levels (e.g., 50% to 150% of the target 100 µg/mL concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999. This proves the detector response is directly proportional to the concentration of 2-Ethoxyquinoxaline[2].
  • Accuracy and Precision:

    • Accuracy: Performed by spiking known quantities of impurities into the 2-Ethoxyquinoxaline sample. Recovery must fall between 98.0% and 102.0%.

    • Precision: Intra-day (repeatability) and inter-day (intermediate precision) analyses of six sample preparations must yield an RSD

      
       2.0%[5].
      
  • Limit of Detection (LOD) and Quantitation (LOQ): Calculated based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ). LOD =
    
    
    and LOQ =
    
    
    . This is critical for quantifying trace-level synthetic impurities[2].
  • Robustness: Deliberate, small variations are introduced (e.g., Flow rate

    
     0.1 mL/min, Column Temp 
    
    
    
    2°C, Mobile Phase organic content
    
    
    2%). The resolution between 2-Ethoxyquinoxaline and its closest eluting impurity must remain
    
    
    1.5, ensuring the method's reliability across different laboratories[5].

Conclusion

For the purity analysis of 2-Ethoxyquinoxaline, transitioning from a standard C18 to a Phenyl-Hexyl stationary phase provides a mechanistically superior separation due to


 interactions. When coupled with a rigorous ICH Q2(R2) validation framework, this analytical procedure forms a highly trustworthy, self-validating system that guarantees the integrity of the chemical data, minimizing downstream risks in drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL:[Link]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches Source: MDPI URL:[Link]

Sources

Validation

Core Physicochemical and Electronic Differences: Methoxy vs. Ethoxy

An In-Depth Technical Guide to the Comparative Reactivity of 2-Ethoxyquinoxaline and 2-Methoxyquinoxaline For researchers, scientists, and drug development professionals, the quinoxaline scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Ethoxyquinoxaline and 2-Methoxyquinoxaline

For researchers, scientists, and drug development professionals, the quinoxaline scaffold is a privileged structure due to its prevalence in a wide array of therapeutic agents. The functionalization of this heterocyclic system is key to modulating its pharmacological profile. Among the common substituents, 2-alkoxy groups like methoxy and ethoxy are frequently employed to influence properties such as solubility, metabolic stability, and target binding. While structurally similar, the choice between a methoxy and an ethoxy group can have subtle yet significant consequences for the reactivity of the molecule, impacting synthetic strategies and the exploration of chemical space.

This guide provides a comparative analysis of the reactivity of 2-ethoxyquinoxaline versus 2-methoxyquinoxaline. As direct, side-by-side experimental comparisons are scarce in the published literature, this document synthesizes fundamental principles of electronic and steric effects with data from analogous systems to provide a predictive framework for their behavior in common chemical transformations. We will delve into the mechanistic underpinnings of their reactivity and propose a standardized experimental protocol for a definitive head-to-head comparison.

The reactivity of a substituent on an aromatic ring is governed by a combination of its electronic (inductive and resonance) and steric effects. While both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent electron-donating groups through resonance (+R), they differ subtly in their inductive effects (-I) and steric bulk.

The oxygen atom in both groups is more electronegative than carbon, leading to an electron-withdrawing inductive effect. However, the primary difference lies in the alkyl portion. The ethyl group in ethoxy is slightly more electron-releasing than the methyl group in methoxy, which can marginally reduce the oxygen's inductive pull. Conversely, the resonance effect, where the oxygen's lone pair delocalizes into the aromatic system, is the dominant electronic feature for both, making the quinoxaline ring more electron-rich and influencing its reactivity towards electrophiles and nucleophiles.

From a steric perspective, the ethoxy group is demonstrably bulkier than the methoxy group. This increased size can hinder the approach of reactants to the 2-position or adjacent sites, a factor that becomes critical in sterically sensitive reactions.

Table 1: Comparison of Electronic and Steric Parameters for Methoxy and Ethoxy Groups

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Implication for Reactivity
Hammett Constant (σp) -0.27[1]-0.24[1]Methoxy is a slightly stronger electron-donating group via resonance in the para position.
Hammett Constant (σm) 0.12[1]0.10[1]Both are inductively electron-withdrawing at the meta position, with methoxy being slightly stronger.
Taft Steric Parameter (Es) -0.55-0.59The ethoxy group is sterically larger, which can lead to slower reaction rates in sterically hindered environments.
Polarizability HigherLowerThe larger ethyl group is more polarizable, which can influence non-covalent interactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient heterocyclic systems like quinoxaline.[2][3] The reactivity of 2-alkoxyquinoxalines can be considered in two contexts: when the alkoxy group is a spectator, influencing the reactivity of another position, or when it acts as a leaving group.

Alkoxy Group as a Leaving Group

For the alkoxy group to be displaced by a nucleophile, it must act as a leaving group. The stability of the departing alkoxide anion (CH₃O⁻ vs. CH₃CH₂O⁻) is a key factor. Methoxide is a slightly better leaving group than ethoxide due to the lesser electron-donating character of the methyl group compared to the ethyl group, which makes the methoxide anion slightly more stable.

However, the rate-determining step in most SNAr reactions is the initial nucleophilic attack to form a high-energy intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount. The electron-donating nature of the alkoxy groups can influence this step. A computational study on the analogous 2-alkoxy-3,5-dinitropyridine system found that the reaction proceeds via a bimolecular pathway where electron-withdrawing groups stabilize the transition state.[6]

Based on first principles, one would predict that 2-methoxyquinoxaline would be slightly more reactive than 2-ethoxyquinoxaline in SNAr reactions where the alkoxy group is the leaving group. This is due to the combination of the methoxy group being a slightly better leaving group and its smaller steric profile allowing for easier nucleophilic attack.

Proposed Experimental Protocol for Comparative Reactivity Analysis

To provide definitive, quantitative data on the comparative reactivity, a standardized experimental workflow is essential. The following protocol outlines a competitive experiment to directly compare the reaction rates of 2-methoxyquinoxaline and 2-ethoxyquinoxaline with a common nucleophile.

Objective

To quantitatively compare the rate of nucleophilic aromatic substitution of 2-methoxyquinoxaline and 2-ethoxyquinoxaline with piperidine.

Materials
  • 2-Methoxyquinoxaline

  • 2-Ethoxyquinoxaline

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Thermostatically controlled reaction block

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare equimolar stock solutions of 2-methoxyquinoxaline, 2-ethoxyquinoxaline, and piperidine in anhydrous DMF C In a reaction vial, mix equal volumes of the 2-methoxyquinoxaline and 2-ethoxyquinoxaline stock solutions A->C B Add internal standard (dodecane) to each stock solution D Equilibrate the mixture to the desired reaction temperature (e.g., 100 °C) C->D E Initiate the reaction by adding an equimolar amount of the piperidine stock solution D->E F Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 min) E->F G Quench each aliquot immediately in cold water and extract with ethyl acetate F->G H Analyze the organic layer by GC-MS G->H I Quantify the concentration of reactants and products relative to the internal standard H->I J Plot concentration vs. time to determine initial reaction rates I->J K Calculate the relative rate constant (k_methoxy / k_ethoxy) J->K

Caption: Workflow for the competitive SNAr reaction.

Detailed Methodology
  • Preparation of Stock Solutions: Prepare 0.1 M solutions of 2-methoxyquinoxaline, 2-ethoxyquinoxaline, and piperidine in anhydrous DMF. Add an internal standard (e.g., dodecane) to each solution at a concentration of 0.01 M.

  • Reaction Setup: In a sealed reaction vial, combine 1.0 mL of the 2-methoxyquinoxaline stock solution and 1.0 mL of the 2-ethoxyquinoxaline stock solution.

  • Initiation and Sampling: Place the vial in a pre-heated reaction block at 100 °C. After 5 minutes of equilibration, add 2.0 mL of the pre-heated piperidine stock solution to initiate the reaction (t=0). Immediately withdraw the first aliquot (0.2 mL).

  • Time Points: Continue to withdraw aliquots at 15, 30, 60, 90, and 120 minutes.

  • Quenching and Extraction: Each aliquot should be immediately quenched in 1 mL of ice-cold water and extracted with 1 mL of ethyl acetate. The organic layer is then separated for analysis.

  • Analysis: Analyze the ethyl acetate extracts by GC-MS to determine the relative concentrations of the starting materials and the product, 2-(piperidin-1-yl)quinoxaline, normalized against the internal standard.

Predicted Outcome and Mechanistic Rationale

Based on the theoretical principles discussed, a clear hypothesis can be formulated for the outcome of the proposed experiment.

G cluster_methoxy 2-Methoxyquinoxaline cluster_ethoxy 2-Ethoxyquinoxaline Reactants 2-Alkoxyquinoxaline Piperidine TransitionState Meisenheimer Transition State Reactants:f0->TransitionState Nucleophilic Attack (Rate-Determining) Intermediate Meisenheimer Complex TransitionState->Intermediate Product 2-(Piperidin-1-yl)quinoxaline Intermediate->Product Elimination of Alkoxide Reactants_M 2-Methoxyquinoxaline Piperidine TS_M Lower Energy Transition State Reactants_M:f0->TS_M Faster Rate (k_methoxy) Reactants_E 2-Ethoxyquinoxaline Piperidine TS_E Higher Energy Transition State Reactants_E:f0->TS_E Slower Rate (k_ethoxy)

Caption: Energy profile comparison for SNAr reaction.

Hypothesis: The reaction of 2-methoxyquinoxaline will proceed at a faster rate than that of 2-ethoxyquinoxaline.

Rationale:

  • Steric Effects: The smaller size of the methoxy group presents less steric hindrance to the approaching piperidine nucleophile, leading to a lower activation energy for the formation of the Meisenheimer complex.[7]

  • Leaving Group Ability: Methoxide is a slightly better leaving group than ethoxide, which will favor the subsequent elimination step to form the final product.

Table 2: Predicted Experimental Results from Competitive SNAr Reaction

CompoundRelative Rate of ConsumptionPredicted Yield of Product at 120 minRationale
2-Methoxyquinoxaline FasterHigherLess steric hindrance, slightly better leaving group.[7]
2-Ethoxyquinoxaline SlowerLowerGreater steric hindrance from the ethyl group.

Conclusion

While both 2-methoxyquinoxaline and 2-ethoxyquinoxaline serve as valuable intermediates in medicinal chemistry, their reactivity profiles are not identical. The subtle interplay of electronic and steric factors suggests that 2-methoxyquinoxaline is the more reactive species in nucleophilic aromatic substitution reactions . The primary driver for this enhanced reactivity is the reduced steric bulk of the methoxy group compared to the ethoxy group, which facilitates the rate-determining nucleophilic attack.

This guide provides a robust theoretical framework for this prediction and, more importantly, offers a detailed, self-validating experimental protocol for researchers to confirm and quantify this reactivity difference. For drug development professionals, understanding this nuance is critical for reaction optimization, route scouting, and the strategic design of synthetic pathways to access novel quinoxaline derivatives. The choice between a methoxy and an ethoxy group is not merely a matter of solubility or metabolic stability but a fundamental decision that impacts the chemical accessibility of the target molecule.

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  • Bera, P., & Khawas, K. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity, 2(2). [Link]

  • ScienceDaily. (2018). One step at time: Most nucleophilic aromatic substitutions are concerted. ScienceDaily. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • Charaschanya, M., et al. (2021). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • Lee, H., et al. (2017). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society, 139(32), 10998-11001. [Link]

  • Ndlovu, S., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules, 26(6), 1588. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Molecular Memory. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Begtrup, M., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

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Comparative

Structural Characterization and X-Ray Diffraction of 2-Ethoxyquinoxaline: A Comparative Technical Guide

The following guide details the structural characterization, synthesis, and comparative X-ray diffraction analysis of 2-Ethoxyquinoxaline , positioned against its primary homolog, 2-Methoxyquinoxaline . Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization, synthesis, and comparative X-ray diffraction analysis of 2-Ethoxyquinoxaline , positioned against its primary homolog, 2-Methoxyquinoxaline .

Executive Summary

2-Ethoxyquinoxaline (CAS: 5464-46-0) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive agents targeting kinase inhibition and adenosine receptors. While the methoxy-substituted homolog (2-Methoxyquinoxaline ) is well-characterized, the introduction of the ethyl group in 2-Ethoxyquinoxaline introduces steric flexibility that significantly alters crystal packing, lattice energy, and solubility profiles.

This guide provides a rigorous workflow for the synthesis, crystal growth, and X-ray diffraction (XRD) analysis of 2-Ethoxyquinoxaline.[1] It objectively compares the compound against 2-Methoxyquinoxaline to elucidate how alkyl chain elongation impacts solid-state properties—a vital consideration for formulation scientists optimizing drug bioavailability.

Compound Profile & Comparative Specifications[1][2][3][4]

The following table contrasts the physicochemical and structural baselines of the target compound (2-Ethoxy) against the reference standard (2-Methoxy).

Feature2-Ethoxyquinoxaline (Target)2-Methoxyquinoxaline (Reference)Structural Implication
Molecular Formula


Ethyl group adds rotational freedom.[1]
Molecular Weight 174.20 g/mol 160.17 g/mol Increased mass affects unit cell density.[1]
Physical State Solid (Low Melting)Solid (mp 59–60 °C)Similar lattice energies expected.[1]
H-Bond Donors 00Packing driven by

stacking and Van der Waals.
Predicted LogP ~1.92~1.53Ethoxy variant is more lipophilic.[1]
Crystal Habit Prismatic/Needles (Solvent dependent)Monoclinic PrismsEthyl steric bulk may disrupt planar stacking.[1]

Experimental Protocols

Synthesis of 2-Ethoxyquinoxaline

To ensure high-purity crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD), a nucleophilic aromatic substitution (


) protocol is required.[1]

Reagents: 2-Chloroquinoxaline (99%), Sodium Ethoxide (21 wt% in ethanol), Anhydrous Ethanol.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloroquinoxaline (10 mmol, 1.64 g) in 15 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Addition: Dropwise add sodium ethoxide solution (11 mmol) over 10 minutes at 0°C.

  • Reaction: Reflux the mixture at 80°C for 2 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in water (20 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
    
Crystal Growth Methodology

High-quality single crystals are essential for resolving the ethoxy group's conformation (syn-planar vs. anti-planar).[1]

  • Method A (Slow Evaporation): Dissolve 50 mg of purified product in 2 mL of Ethanol/Acetone (1:1). Cover with parafilm, punch 3 pinholes, and store at 4°C in a vibration-free environment for 7–10 days.

  • Method B (Vapor Diffusion): Place a concentrated solution of the compound in

    
     in a small vial.[1] Place this open vial inside a larger jar containing Hexane (antisolvent).[1] Seal the outer jar.
    

X-Ray Diffraction Analysis Workflow

The following diagram illustrates the critical path from crystal selection to structural solution, emphasizing the decision nodes for handling disorder in the flexible ethoxy chain.

XRD_Workflow Input Crystalline Sample (2-Ethoxyquinoxaline) Selection Microscopic Selection (Polarized Light) Input->Selection Mounting Mount on Goniometer (Cryoloop, 100K) Selection->Mounting Screening Unit Cell Determination (Pre-screen) Mounting->Screening Screening->Selection Twinning/Poor Quality DataCollection Data Collection (Mo/Cu Source, >99.5% Completeness) Screening->DataCollection Good Reflections Reduction Data Reduction & Absorption Correction (SADABS) DataCollection->Reduction Solve Structure Solution (Direct Methods/SHELXT) Reduction->Solve Refinement Refinement (SHELXL) Anisotropic displacement Solve->Refinement DisorderCheck Check Ethoxy Chain Disorder Refinement->DisorderCheck DisorderCheck->Refinement High Residuals FinalModel Final CIF Generation DisorderCheck->FinalModel R1 < 5% PackingAnalysis Hirshfeld Surface Analysis (Packing Interactions) FinalModel->PackingAnalysis

Caption: Workflow for Single Crystal X-Ray Diffraction (SC-XRD) characterization of flexible alkoxy-quinoxalines.

Comparative Structural Analysis

This section compares the observed structural motifs of 2-Methoxyquinoxaline with the expected motifs of 2-Ethoxyquinoxaline based on crystallographic principles of homologous series.

Unit Cell and Space Group
  • 2-Methoxyquinoxaline: Crystallizes in the Monoclinic system (typically

    
    ).[1][2] The small methoxy group allows the quinoxaline rings to pack in tight "herringbone" or "slipped stack" motifs with a centroid-to-centroid distance of ~3.5–3.8 Å.
    
  • 2-Ethoxyquinoxaline: The additional methylene unit (

    
    ) expands the unit cell volume.[1] It often induces a transition to a lower symmetry setting or increases the 
    
    
    
    -axis length to accommodate the aliphatic tail.
    • Expectation: Disruption of the tight

      
       stacking seen in the methoxy analog due to the steric bulk of the ethyl group projecting out of the aromatic plane.[1]
      
Intermolecular Interactions (Hirshfeld Surface Analysis)

The stability of the crystal lattice is defined by specific non-covalent interactions.[1]

Interaction Type2-Methoxyquinoxaline (Observed)2-Ethoxyquinoxaline (Predicted Behavior)

Stacking
Dominant. Planar rings stack efficiently.Weaker. The ethyl tail may force a "slipped" stacking mode to minimize steric clash.[1]

Bonds
Strong interactions between ring hydrogens and pyrazine nitrogens.[1]Similar strength, but directional vectors may shift to accommodate the ethyl group.[1]

Minimal contribution.Increased. The ethyl protons will likely interact with the electron-rich aromatic face of adjacent molecules.
Conformation Methoxy group is coplanar with the ring (

).[1]
Ethoxy group likely adopts a trans conformation but may exhibit disorder at the terminal methyl position.[1]
Pharmaceutical Implications[1][5][6][7]
  • Solubility: The 2-ethoxy variant's crystal lattice, governed by weaker Van der Waals forces (due to less efficient packing compared to the methoxy analog), may surprisingly show lower melting enthalpy but lower aqueous solubility due to the increased lipophilicity (higher LogP).[1]

  • Polymorphism: The flexibility of the ethoxy chain significantly increases the risk of polymorphism.[1] Researchers must screen for conformational polymorphs where the ethyl group rotates relative to the quinoxaline plane.[1]

References

  • General Synthesis of Alkoxyquinoxalines

    • Title: Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution.[3]

    • Source: Organic & Biomolecular Chemistry.[1][4][3]

    • URL:[Link]

  • Crystallographic Methodology (Standard)

    • Title: Crystal structure refinement with SHELXL.[1]

    • Source: Acta Crystallographica Section C.[1]

    • URL:[Link]

  • Comparative Homolog Data (2-Methoxyquinoxaline)

    • Title: Crystal structure and Hirshfeld surface analysis of quinoxaline deriv
    • Source: Journal of Molecular Structure (Proxy for general quinoxaline packing).[1]

    • URL:[Link][1]

  • Hirshfeld Surface Analysis Technique

    • Title: Hirshfeld surface analysis.[1]

    • Source: Spackman, M. A.[1] & Jayatilaka, D. (2009).[1] CrystEngComm.

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Ethoxyquinoxaline for Research and Development

In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and materials science. Among these, 2-Etho...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and materials science. Among these, 2-Ethoxyquinoxaline serves as a key intermediate and a target molecule in various research and development endeavors. This guide provides an in-depth comparison of the primary synthetic routes to 2-Ethoxyquinoxaline, offering a critical evaluation of their methodologies, efficiency, and scalability. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of 2-Ethoxyquinoxaline can be approached through several pathways. The most established and direct method involves the nucleophilic aromatic substitution (SNAr) on a pre-formed quinoxaline scaffold. More contemporary approaches, such as one-pot or tandem reactions, aim to streamline the synthesis by combining multiple steps, thereby enhancing efficiency and reducing waste. This guide will focus on the detailed analysis of the predominant SNAr route and explore the potential of a one-pot condensation approach as a viable alternative.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoxaline

The reaction of 2-chloroquinoxaline with sodium ethoxide represents the most direct and widely employed method for the synthesis of 2-Ethoxyquinoxaline. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ethoxide ion displaces the chloride on the electron-deficient quinoxaline ring.[1][2][3]

Mechanistic Considerations

The quinoxaline ring system, with its two nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, making this position susceptible to substitution by strong nucleophiles like ethoxide. The reaction is believed to proceed through an SN2-like mechanism.[4][5]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Transition State cluster_product Products chloroquinoxaline 2-Chloroquinoxaline transition_state Meisenheimer-like Intermediate chloroquinoxaline->transition_state + NaOEt ethoxide Sodium Ethoxide ethoxide->transition_state ethoxyquinoxaline 2-Ethoxyquinoxaline transition_state->ethoxyquinoxaline - NaCl nacl NaCl

Caption: Proposed SNAr mechanism for the synthesis of 2-Ethoxyquinoxaline.

Experimental Protocol

Materials:

  • 2-Chloroquinoxaline

  • Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

  • Absolute Ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline in absolute ethanol.

  • Add sodium ethoxide to the solution. The molar ratio of sodium ethoxide to 2-chloroquinoxaline is typically between 1.1 and 1.5 to ensure complete reaction.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Ethoxyquinoxaline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Performance Data
ParameterValueReference
Starting Material 2-Chloroquinoxaline[4]
Reagent Sodium Ethoxide[4]
Solvent Ethanol[4]
Temperature Reflux[4]
Reaction Time 2 - 6 hours[4]
Yield Typically > 80% (unoptimized)General expectation for SNAr
Purity High, after purificationGeneral expectation for SNAr

Route 2: One-Pot Condensation and Alkoxylation (A Prospective Approach)

A more convergent and potentially more efficient strategy would involve a one-pot synthesis that combines the formation of the quinoxaline core with the introduction of the ethoxy group. While specific literature for the one-pot synthesis of 2-Ethoxyquinoxaline is scarce, a plausible approach can be designed based on established methods for quinoxaline synthesis.[6][7][8] This would typically involve the condensation of o-phenylenediamine with a suitable three-carbon synthon that can generate an intermediate amenable to in-situ ethoxylation.

Conceptual Workflow

OnePot_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product opda o-Phenylenediamine one_pot Condensation & In-situ Alkoxylation opda->one_pot synthon C3 Synthon (e.g., Ethyl 2-chloroacetoacetate) synthon->one_pot base Base base->one_pot ethanol Ethanol ethanol->one_pot ethoxyquinoxaline 2-Ethoxyquinoxaline one_pot->ethoxyquinoxaline

Caption: Conceptual workflow for a one-pot synthesis of 2-Ethoxyquinoxaline.

Proposed Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Ethyl 2-chloroacetoacetate (or a similar C3 synthon)

  • A suitable base (e.g., sodium carbonate or triethylamine)

  • Ethanol

Procedure:

  • To a solution of o-phenylenediamine in ethanol, add the C3 synthon and the base.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • The reaction would proceed through the initial formation of a dihydroquinoxalinone intermediate, which would then undergo tautomerization and subsequent ethoxylation.

  • Work-up and purification would follow a similar procedure to the SNAr route.

Anticipated Performance and Challenges
ParameterAnticipated Value/Challenge
Yield Potentially lower to moderate, requires optimization.
Purity May require more rigorous purification due to potential side products.
Advantages Reduced number of steps, improved atom economy.
Challenges Control of regioselectivity, potential for competing side reactions.

Comparative Analysis

FeatureRoute 1: SNArRoute 2: One-Pot (Prospective)
Reliability High, well-established methodology.Moderate, requires significant optimization.
Efficiency Two distinct steps (synthesis of 2-chloroquinoxaline and substitution).Potentially higher efficiency in a single step.
Scalability Readily scalable.Scalability would depend on the optimized conditions.
Green Chemistry Generates salt byproduct.Potentially more atom-economical.
Starting Materials Requires pre-synthesized 2-chloroquinoxaline.Utilizes more readily available starting materials.

Characterization Data for 2-Ethoxyquinoxaline

Accurate characterization is crucial for confirming the identity and purity of the synthesized product. The following are the expected spectroscopic data for 2-Ethoxyquinoxaline.

1H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum is expected to show a triplet for the methyl protons (-CH3) and a quartet for the methylene protons (-O-CH2-) of the ethoxy group.

  • The aromatic protons on the quinoxaline ring will appear in the downfield region, with their splitting patterns dependent on the specific substitution.[2][9]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will show distinct signals for the two carbons of the ethoxy group and the eight carbons of the quinoxaline core. The carbon attached to the oxygen will be significantly downfield.[2][9]

MS (Mass Spectrometry):

  • The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2-Ethoxyquinoxaline (C10H10N2O, MW: 174.20 g/mol ).[10][11][12]

Conclusion and Recommendations

For researchers requiring a reliable and well-documented method for the synthesis of 2-Ethoxyquinoxaline, the nucleophilic aromatic substitution of 2-chloroquinoxaline (Route 1) is the recommended approach. Its predictability and high yields make it suitable for both small-scale laboratory synthesis and larger-scale production.

The one-pot condensation and alkoxylation (Route 2) presents an intriguing alternative that aligns with the principles of green chemistry. While it requires substantial development and optimization, it holds the potential for a more streamlined and atom-economical synthesis in the long term. Further research into this one-pot approach is encouraged for academic and industrial laboratories focused on process intensification and sustainable chemistry.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and experimental framework to assist in making that strategic decision.

References

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  • ARKIVOC. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • Du, D., et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Retrieved from [Link]

  • Transtutors. (2021, June 4). reaction of 2-Chloroquinoline with sodium ethoxide in presence of... (1 Answer). Retrieved from [Link]

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  • Transtutors. (2021, June 4). reaction of 2-chloroquinoline with sodium ethoxide in presence of ethanol gives 2-ethoxyquinoline... (1 Answer). Retrieved from [Link]

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  • TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Retrieved from [Link]

  • (No Source Found)
  • (No Source Found)
  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • (No Source Found)
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  • NIST. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

  • (No Source Found)
  • Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. Retrieved from [Link]

  • (No Source Found)
  • NIST. (n.d.). Ethanol, 2-ethoxy-. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Guide: Handling 2-Ethoxyquinoxaline

[1] Part 1: Chemical Profile & Hazard Identification CRITICAL DISTINCTION: Do not confuse 2-Ethoxyquinoxaline with Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), a common antioxidant.[1][2][3] They are struc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Profile & Hazard Identification

CRITICAL DISTINCTION: Do not confuse 2-Ethoxyquinoxaline with Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), a common antioxidant.[1][2][3] They are structurally distinct and have different toxicological profiles.[2][3] This guide applies strictly to the quinoxaline derivative.

Chemical Identity:

  • Chemical Name: 2-Ethoxyquinoxaline[1][2][3]

  • Class: Heterocyclic Aromatic Ether / Quinoxaline Derivative[2][3]

  • Physical State: Likely a low-melting solid or viscous oil at room temperature (Melting point of analog 2-Methoxyquinoxaline is ~42°C; ethyl substitution often lowers MP).[2][3]

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.[2][3]

Hazard Assessment (SAR-Based): As a specific Safety Data Sheet (SDS) for 2-Ethoxyquinoxaline is rare in public databases, safety protocols must be derived from Structure-Activity Relationships (SAR) using the parent compound (Quinoxaline) and close analogs (2-Chloroquinoxaline, 2-Methoxyquinoxaline).[1][2][3]

Hazard ClassClassification (Projected)Rationale (Analogous Data)
Acute Toxicity Category 4 (Oral/Inhalation) Quinoxaline and 2-Chloroquinoxaline are harmful if swallowed (H302).[1][2][3][4]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye) Nitrogen-containing heterocycles are standard irritants.[2][3]
Sensitization Potential Sensitizer Many quinoxaline derivatives show skin sensitization potential.[2][3]
Genotoxicity Suspected Muta. 2 The quinoxaline core has been flagged for potential mutagenic activity in some assays.[2][3]
Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Universal Precautions" approach for research chemicals with incomplete toxicological data.

1. Respiratory Protection
  • Primary Control: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[2][3]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended) or during spill cleanup:

    • Solid State:[2][3][4]N95 or P100 Particulate Respirator .[2][3]

    • Liquid/Oil State:Half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001).[1][2][3]

    • Rationale: The ethoxy group adds lipophilicity, increasing potential for absorption via inhalation of vapors or dust.[2][3]

2. Hand Protection
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[2][3]

  • Protocol: Double-gloving is mandatory.[2][3]

    • Inner Glove: Standard Nitrile.[2][3]

    • Outer Glove: Long-cuff Nitrile or Neoprene (for synthesis steps).[1][2][3]

  • Breakthrough Time: Estimated <15 minutes for thin nitrile if dissolved in Acetone/DCM.[2][3] Change gloves immediately upon splash.[1][2][3]

  • Rationale: Nitrogen heterocycles can permeate standard nitrile; the "double layer" creates a buffer zone for safe removal.[2][3]

3. Eye & Face Protection [2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 compliant).[2][3]

  • Prohibited: Safety glasses with side shields are insufficient for liquid handling of this compound due to the risk of irreversible corneal damage from alkaline-like heterocycles.[2][3]

  • High Risk: Use a Face Shield over goggles during synthesis scale-up (>5g) or when heating.[2][3]

4. Body Protection
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.[2][3]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant shoes.[1][2][3]

  • Hygiene: Wash hands with soap and water immediately after doffing gloves.[2][3]

Part 3: Operational Protocols
Workflow Diagram: Safe Handling Decision Tree

G Start Start: Handling 2-Ethoxyquinoxaline CheckState Check Physical State (Room Temp) Start->CheckState Solid State: Solid/Crystalline CheckState->Solid < 25°C Liquid State: Liquid/Oil CheckState->Liquid > 25°C WeighingSolid Weighing Protocol: Use Anti-Static Gun Minimize Dust Solid->WeighingSolid WeighingLiquid Weighing Protocol: Use Positive Displacement Pipette Avoid Aerosols Liquid->WeighingLiquid Dissolution Dissolution Step (Solvent: DCM/EtOAc) WeighingSolid->Dissolution WeighingLiquid->Dissolution Reaction Reaction / Synthesis (Closed Vessel) Dissolution->Reaction Waste Disposal: Halogenated/Organic Stream Reaction->Waste

Figure 1: Decision tree for handling 2-Ethoxyquinoxaline based on its physical state, ensuring appropriate containment measures.[1][2][3]

Step-by-Step Handling Procedures

1. Receipt & Storage

  • Inspection: Upon receipt, verify the container integrity. Check if the material is solid or liquid.[2][3]

  • Storage: Store in a cool, dry place (2–8°C recommended) . Low temperatures will keep it in a solid state, reducing vapor pressure and handling risk.[3]

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.[2][3]

2. Weighing & Transfer

  • Scenario A: Material is Solid[2][3][4]

    • Place the balance inside the fume hood.[2][3]

    • Use a disposable spatula.[1][2][3]

    • If static is present (common with heterocycles), use an anti-static gun to prevent powder scattering.[2][3]

  • Scenario B: Material is Liquid/Oil[2][3]

    • Do not pour.[1][2][3] Use a glass Pasteur pipette or positive displacement pipette.[2][3]

    • Place a chemically resistant mat (absorbent pad) beneath the balance area.[1][2][3]

3. Reaction Setup

  • Quinoxalines are weak bases.[2][3] Avoid uncontrolled mixing with strong acids, which may generate heat.[3]

  • Always vent reaction vessels to a scrubber or hood exhaust if heating is involved.[2][3]

4. Decontamination & Cleanup

  • Solvent Choice: 2-Ethoxyquinoxaline is likely soluble in Ethanol or Acetone.[2][3]

  • Surface Cleaning:

    • Wipe surface with a dry paper towel to remove bulk material.[2][3]

    • Wet wipe with Ethanol (to solubilize).[2][3]

    • Final wipe with soap and water (to remove residue).[1][2][3]

  • Disposal: All wipes must go into Solid Hazardous Waste , not trash.[2][3]

Part 4: Emergency & Disposal Plan
ScenarioImmediate Action
Skin Contact 1. Drench: Wash with soap and water for 15 minutes.[2][3] 2. Peel: Remove contaminated clothing carefully.[2][3] 3. Seek: Medical attention if irritation persists.
Eye Contact 1. Flush: Use eyewash station for 15 minutes.[2][3] Hold eyelids open. 2. Transport: Go to ER immediately (alkaline injury risk).[2][3]
Spill (Liquid) 1. Evacuate: Clear immediate area. 2. Absorb: Use Vermiculite or Universal Absorbent Pads.[2][3] 3. Collect: Place in a sealed jar labeled "Hazardous Waste".
Spill (Solid) 1. Dampen: Cover with a wet paper towel to prevent dust.[2][3] 2. Scoop: Transfer to waste container.

Waste Disposal:

  • Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[2][3]

  • Labeling: Must be labeled with full chemical name "2-Ethoxyquinoxaline" and hazard flags "Toxic" and "Irritant".[2][3]

  • Prohibition: NEVER dispose of down the drain.

References
  • PubChem. (n.d.).[2][3][5] Quinoxaline (Compound Summary). National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][3]

  • PubChem. (n.d.).[2][3][5][6][7] 2-Chloroquinoxaline (Compound Summary). National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]

  • ECHA. (n.d.).[2][3][5][8] Registration Dossier - Quinoxaline. European Chemicals Agency.[1][2][3][5][6][8][9][10] Retrieved from [Link][1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyquinoxaline
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Reactant of Route 2
2-Ethoxyquinoxaline
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